AT1R epitope
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H67N7O9 |
|---|---|
Molekulargewicht |
790.0 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C40H67N7O9/c1-11-22(6)30(37(52)43-29(20-27-17-15-14-16-18-27)36(51)46-32(40(55)56)24(8)13-3)45-35(50)28(19-21(4)5)42-39(54)33(26(10)48)47-38(53)31(23(7)12-2)44-34(49)25(9)41/h14-18,21-26,28-33,48H,11-13,19-20,41H2,1-10H3,(H,42,54)(H,43,52)(H,44,49)(H,45,50)(H,46,51)(H,47,53)(H,55,56)/t22-,23-,24-,25-,26+,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
IPWSSVYSXMWPAK-QPYQBEFLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AT1R Extracellular Loop 2: An In-depth Technical Guide to a Critical Autoantibody Epitope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the angiotensin II type 1 receptor (AT1R) extracellular loop 2 (ECL2), a region of critical importance in cardiovascular physiology and autoimmune disease. ECL2 serves as the binding site for agonistic autoantibodies implicated in conditions such as preeclampsia and malignant hypertension. This document details the precise location of this epitope, its structural characteristics, the signaling pathways it modulates, and the experimental methodologies used for its investigation.
The AT1R ECL2 Epitope: Location and Significance
The primary epitope for pathogenic autoantibodies on the human AT1R is located within the second extracellular loop (ECL2). Extensive research has identified a seven-amino-acid sequence, -AFHYESQ- , corresponding to residues 181-187 , as the core recognition motif.[1][2] Autoantibodies that bind to this epitope can allosterically activate the receptor, mimicking the physiological effects of its natural ligand, angiotensin II (AngII).[3][4] This sustained, unregulated activation contributes to the pathophysiology of several diseases, including hypertension, preeclampsia, and transplant rejection.[5][6]
The AT1R ECL2 itself is a flexible, β-hairpin-like structure that plays a crucial role in ligand binding and receptor activation.[5][7] While distinct from the orthosteric binding pocket for AngII and angiotensin receptor blockers (ARBs), the conformation of ECL2 is dynamically influenced by the occupancy of the orthosteric site.[8][9][10] This allosteric coupling is fundamental to the mechanism by which autoantibodies activate the receptor.
Quantitative Analysis of Ligand-Epitope Interactions
The interaction between autoantibodies and the AT1R ECL2 epitope has been quantified using various experimental approaches. The following table summarizes key findings from studies investigating the binding and functional effects of ligands targeting this region.
| Ligand/Antibody | Target | Method | Key Quantitative Data | Reference |
| Autoantibodies from preeclamptic patients | AT1R ECL2 peptide (AFHYESQ) | ELISA | Positive correlation between antibody titer and disease severity | [11] |
| Rabbit polyclonal IgG | AT1R ECL2 peptide (CIENTNITVsAFHYESQNS) | ELISA | Concentration-dependent binding, inhibited by epitope peptide | [12] |
| DCP1 Compounds (Allosteric Modulators) | Allosteric pocket encompassing ECL2 epitope | IgG Binding Inhibition Assay | Significant inhibition of IgG binding to HEK-AT1R cells | [12] |
| Monoclonal Antibody (mAb) 5.2a | Human AT1R | In vitro cardiomyocyte beating assay | Increased spontaneous cardiomyocyte beating frequency by ~5 beats/minute | [13] |
| AT118-H (Nanobody) | AT1R extracellular region | Radioligand Binding | Binds strongly to AT1R | [14] |
Experimental Protocols for Studying the AT1R ECL2 Epitope
This section provides detailed methodologies for key experiments used to characterize the AT1R ECL2 epitope.
Epitope Mapping using Peptide-based ELISA
This protocol is used to identify the specific amino acid sequence recognized by autoantibodies.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with a synthetic peptide corresponding to the putative epitope sequence (e.g., AFHYESQ) conjugated to a carrier protein like keyhole limpet hemocyanin (KLH). Incubate overnight at 4°C.
-
Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Dilute patient sera or purified antibodies in blocking buffer (e.g., 1:100 dilution) and add to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., goat anti-human IgG-HRP). Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add a suitable substrate for the enzyme (e.g., TMB for HRP). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the optical density at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Cysteine Accessibility Mapping
This technique is used to probe the conformational changes in ECL2 upon ligand binding.[8][9]
Methodology:
-
Mutagenesis: Generate a series of AT1R mutants where each residue in ECL2 is individually replaced with a cysteine. These constructs should be in a cysteine-less receptor backbone to avoid confounding signals.
-
Cell Culture and Transfection: Express the cysteine mutants in a suitable cell line (e.g., HEK293 cells).
-
Ligand Treatment: Treat the cells with or without the ligand of interest (e.g., AngII, losartan, or purified autoantibodies).
-
Biotinylation: Expose the cells to a membrane-impermeable, cysteine-reactive biotin probe (e.g., MTSEA-biotin). The accessibility of the introduced cysteine to the probe will depend on the conformation of ECL2.
-
Lysis and Western Blotting: Lyse the cells and run the lysates on an SDS-PAGE gel. Transfer the proteins to a membrane and probe with streptavidin-HRP to detect biotinylated receptors.
-
Analysis: Quantify the band intensities to determine the relative accessibility of each cysteine residue in the different ligand-bound states.
In Vitro Functional Assay: Vasoconstriction
This assay assesses the functional consequence of autoantibody binding to AT1R in a physiologically relevant ex vivo model.
Methodology:
-
Tissue Preparation: Isolate small resistance arteries from a suitable animal model (e.g., rat mesenteric arteries).
-
Mounting: Mount the arterial segments in a wire myograph system containing physiological salt solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the arteries to equilibrate under a standardized tension.
-
Stimulation: Add purified autoantibodies, AngII (as a positive control), or vehicle to the myograph chamber.
-
Measurement: Record the changes in isometric tension to quantify the degree of vasoconstriction.
-
Inhibition Studies: To confirm AT1R-specificity, pre-incubate arterial segments with an AT1R blocker (e.g., losartan) before adding the autoantibodies.
Signaling Pathways and Logical Relationships
The binding of agonistic autoantibodies to the ECL2 epitope of AT1R initiates a cascade of intracellular signaling events that are largely similar to those triggered by AngII. However, the sustained nature of autoantibody-mediated activation can lead to distinct downstream pathological consequences.
AT1R Activation and Downstream Signaling
The following diagram illustrates the canonical Gq-mediated signaling pathway activated by both AngII and agonistic autoantibodies binding to AT1R.
Caption: Canonical Gq-mediated signaling pathway of the AT1 receptor.
Experimental Workflow for Allosteric Modulator Screening
The discovery of a druggable allosteric pocket encompassing the autoantibody epitope has opened new avenues for therapeutic intervention.[1][2] The following workflow outlines a typical high-throughput screening process to identify small molecule inhibitors of autoantibody binding.
Caption: Workflow for the discovery of AT1R ECL2 allosteric modulators.
Conclusion
The epitope within the extracellular loop 2 of the AT1R is a key player in the pathogenesis of several autoimmune and cardiovascular diseases. Its allosteric modulation of receptor function presents both a challenge and an opportunity for therapeutic development. A thorough understanding of its structure, the signaling pathways it governs, and the experimental techniques used to study it, as detailed in this guide, is essential for researchers and drug developers working to target this critical domain. The continued investigation of the AT1R ECL2 epitope holds significant promise for the development of novel therapies for a range of debilitating conditions.
References
- 1. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Advances in the allostery of angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibodies against Angiotensin II Type 1 and Endothelin 1 Type A Receptors in Cardiovascular Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-specific Conformation of Extracellular Loop-2 in the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-specific conformation of extracellular loop-2 in the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long range effect of mutations on specific conformational changes in the extracellular loop 2 of angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevalence of AT1R-activating autoantibodies in primary aldosteronism: AT1R autoantibodies in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibodies Expand the Scope of Angiotensin Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Function of the Angiotensin II Type 1 Receptor (AT1R) Epitope in Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), stands as a pivotal regulator of cardiovascular homeostasis and a primary target for the treatment of hypertension and heart failure. Its activation by the octapeptide hormone angiotensin II (Ang II) initiates a complex network of intracellular signaling cascades that extend far beyond classical G protein coupling. This technical guide provides a comprehensive overview of the AT1R's function in cell signaling, with a focus on its structural epitopes, downstream pathways, and the experimental methodologies used to elucidate its intricate mechanisms.
AT1R Structure and Ligand Binding Epitope
The AT1R consists of seven transmembrane helices connected by intracellular and extracellular loops. The binding of Ang II to the extracellular and transmembrane domains of AT1R induces a conformational change that is central to the initiation of downstream signaling. Key residues within the transmembrane helices and extracellular loops form the binding pocket and are critical for ligand recognition and receptor activation.
G Protein-Dependent Signaling Pathways
Upon agonist binding, the AT1R undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gq/11 family.[1] This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses including vasoconstriction, aldosterone secretion, and cell growth.[1][3] The AT1R can also couple to other G proteins, such as Gi/o and G12/13, leading to the inhibition of adenylyl cyclase and activation of the RhoA pathway, respectively.[2][4]
Canonical G protein-dependent signaling pathway of AT1R.
G Protein-Independent Signaling: The Role of β-Arrestin
Beyond G protein-mediated signaling, the AT1R engages in G protein-independent pathways, primarily through the recruitment of β-arrestins.[2] Following agonist binding and subsequent phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the AT1R.[5] This interaction not only desensitizes G protein signaling and promotes receptor internalization but also initiates a distinct wave of signaling events.[2][5] β-arrestin acts as a scaffold protein, assembling signaling complexes that can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38.[2] This β-arrestin-mediated signaling has been implicated in diverse cellular outcomes, including cell survival and cardiac contractility.[6][7]
β-arrestin-mediated signaling pathway of AT1R.
Signal Transduction via Receptor Transactivation and Dimerization
The AT1R signaling network is further expanded through its ability to transactivate receptor tyrosine kinases (RTKs), most notably the epidermal growth factor receptor (EGFR).[8] This "cross-talk" allows Ang II to harness the signaling machinery of growth factors, leading to cellular proliferation, migration, and hypertrophy.[3][8] The mechanism often involves the activation of matrix metalloproteinases that cleave and release EGFR ligands.[9]
Furthermore, the AT1R can form homodimers and heterodimers with other GPCRs, such as the AT2 receptor, bradykinin B2 receptor, and adrenergic receptors.[8][10] This dimerization can alter the pharmacological properties and signaling outcomes of the receptor, adding another layer of complexity to its function.[10][11]
Biased Agonism: A New Frontier in Drug Development
The discovery that AT1R can signal through distinct G protein-dependent and β-arrestin-dependent pathways has led to the concept of "biased agonism".[12] Biased agonists are ligands that preferentially activate one signaling pathway over another. For example, certain synthetic ligands can selectively activate the β-arrestin pathway while blocking G protein-mediated signaling.[7][13] This has significant therapeutic implications, as it may be possible to design drugs that elicit only the beneficial effects of AT1R signaling (e.g., cardioprotection via β-arrestin) while avoiding the detrimental effects (e.g., hypertension via Gq).[6][7]
Quantitative Data on AT1R Signaling
The following tables summarize key quantitative data related to AT1R function, providing a comparative overview for researchers.
Table 1: Ligand Binding Affinities (Kd) and Receptor Densities (Bmax)
| Ligand | Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I][Sar¹,Ile⁸]AngII | Rat Liver Membranes | Value not specified | Value not specified | [2] |
| ¹²⁵I-AngII | HEK293T cells expressing AT1R | 1.6 (approx.) | Value not specified | [14] |
| ¹²⁵I-AngIV | HEK293T cells expressing AT1R | 27 (approx.) | Value not specified | [14] |
Table 2: Potency (EC50/IC50) of Ligands in Functional Assays
| Ligand | Assay | Cell Type | EC50/IC50 (nM) | Reference |
| Angiotensin II | β-arrestin 2 recruitment to AT1R/FP dimer | HEK293 | Value not specified | [15] |
| TRV120023 | β-arrestin recruitment | HEK293 cells overexpressing AT1R | 44 | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study AT1R signaling.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[2]
Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a suitable buffer.[5]
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [¹²⁵I]AngII) at various concentrations for saturation binding, or at a fixed concentration with increasing concentrations of a competing unlabeled ligand for competition binding.[5][14]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[5]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[5]
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for saturation experiments, or the IC50 and Ki for competition experiments.[5]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.[8]
Methodology:
-
Cell Preparation: Plate cells expressing AT1R in a multi-well plate.[8]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
-
Ligand Addition: Add the agonist of interest to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.[8]
Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interactions
BRET is a powerful technique to study protein-protein interactions in living cells, such as the recruitment of β-arrestin to AT1R or the dimerization of receptors.[17]
Workflow for a BRET assay to detect protein-protein interactions.
Methodology:
-
Construct Preparation: Create fusion proteins of the interacting partners with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). For example, AT1R-Rluc and β-arrestin-YFP.[3]
-
Cell Transfection: Co-transfect cells with the donor and acceptor constructs.[3]
-
Assay: Plate the transfected cells, add the luciferase substrate (e.g., coelenterazine h), and stimulate with the ligand of interest.[17]
-
Signal Detection: Measure the light emission at the donor and acceptor wavelengths using a plate reader.[17]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon ligand stimulation indicates that the two proteins are in close proximity.[18]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to measure the activation of the MAPK pathway, a common downstream event of both G protein and β-arrestin signaling.[10]
Methodology:
-
Cell Treatment: Culture cells and serum-starve them before stimulating with Ang II for various time points.[10]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates.[10]
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Signal Detection: Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantification: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.[10]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with the AT1R in its native cellular environment.
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.[19]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the AT1R.
-
Complex Capture: Add protein A/G beads to pull down the antibody-AT1R complex.[20]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.[21]
This guide provides a foundational understanding of the multifaceted role of the AT1R epitope in cell signaling. The intricate network of G protein-dependent and -independent pathways, coupled with the phenomena of receptor transactivation and dimerization, underscores the complexity of AT1R function. The development of biased agonists represents a paradigm shift in targeting this receptor, offering the potential for more selective and efficacious therapies. The detailed experimental protocols provided herein serve as a practical resource for researchers dedicated to unraveling the remaining mysteries of AT1R signaling and translating these discoveries into novel therapeutic strategies.
References
- 1. Quantitative Phosphoproteomics Dissection of Seven-transmembrane Receptor Signaling Using Full and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Phosphorylation Patterns of AT1R by Biased Ligands and GRK Subtypes [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 14. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Asymmetric Recruitment of β-Arrestin1/2 by the Angiotensin II Type I and Prostaglandin F2α Receptor Dimer [frontiersin.org]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antibodiesinc.com [antibodiesinc.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Three-Dimensional Structure of the Angiotensin II Type 1 Receptor (AT1R) Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the three-dimensional structure of the Angiotensin II Type 1 Receptor (AT1R) epitope, a critical target in cardiovascular disease and other physiological processes. This document delves into the structural basis of AT1R activation and inhibition, presenting quantitative data on ligand interactions, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Introduction to the Angiotensin II Type 1 Receptor (AT1R)
The Angiotensin II Type 1 Receptor (AT1R) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in the renin-angiotensin system (RAS), a key regulator of blood pressure, fluid, and electrolyte balance.[1] Upon binding its primary endogenous ligand, angiotensin II (AngII), the AT1R undergoes a conformational change that triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway.[1] This activation leads to various physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[2][3] Dysregulation of the AT1R is implicated in the pathophysiology of hypertension, heart failure, kidney disease, and inflammation.[2][3] Consequently, the AT1R is a major therapeutic target for a class of drugs known as angiotensin II receptor blockers (ARBs).
The "epitope" of the AT1R can be considered in two main contexts: the binding sites for its endogenous ligands and synthetic modulators (agonists, antagonists, and biased agonists), and the recognition sites for antibodies, particularly autoantibodies implicated in certain diseases.[4][5] Understanding the three-dimensional structure of these epitopes at an atomic level is crucial for the rational design of novel therapeutics with improved efficacy and specificity.
Three-Dimensional Structure of the AT1R
The determination of the high-resolution three-dimensional structure of the AT1R has been a significant breakthrough in understanding its function and in facilitating structure-based drug design. These structures have been elucidated primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM).[6][7]
The AT1R, like other GPCRs, possesses a canonical seven-transmembrane (7TM) helical bundle connected by intracellular (ICL) and extracellular (ECL) loops. The orthosteric binding pocket for AngII and small-molecule antagonists is located within the transmembrane domain.[5]
A key epitope for autoantibodies has been identified on the second extracellular loop (ECL2) of the AT1R.[4][8] This region is distinct from the orthosteric ligand-binding pocket and represents a potential allosteric site for modulating receptor activity.[8][9]
Ligand Binding and Receptor Activation
The binding of agonists, such as AngII, induces significant conformational changes in the AT1R, leading to its activation. These changes involve the outward movement of transmembrane helix 6 (TM6) and rearrangements of other transmembrane helices, creating a binding site for intracellular signaling partners like G proteins and β-arrestins.[5][10]
Crystal and cryo-EM structures of AT1R in complex with various ligands have provided detailed insights into the molecular determinants of ligand recognition and receptor activation. For instance, the structure of the human AT1R in complex with the balanced agonist Sar1-AngII and the Gq protein was determined at 2.9 Å resolution by cryo-EM.[11][12]
Quantitative Data on Ligand-AT1R Interactions
The affinity of various ligands for the AT1R is a critical parameter in drug development. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). The following tables summarize key binding data for a selection of ligands.
| Ligand | Receptor | Assay Type | Ki (nM) | Reference |
| Angiotensin II | Wild-type AT1R | Competition Binding | 0.8 ± 0.1 | [13] |
| Candesartan | Wild-type AT1R | Competition Binding | 3.4 ± 0.3 | [13] |
| Valsartan | Wild-type AT1R | Competition Binding | 15.2 ± 1.2 | [13] |
| Losartan | Wild-type AT1R | Competition Binding | 25.6 ± 2.1 | [13] |
| Telmisartan | Wild-type AT1R | Competition Binding | 8.9 ± 0.7 | [13] |
| Sar1-AngII | Wild-type AT1R | Competition Binding | pKi = 6.53 ± 0.21 | [10] |
| TRV055 | Wild-type AT1R | Competition Binding | pKi = 4.89 ± 0.05 | [10] |
| TRV056 | Wild-type AT1R | Competition Binding | pKi = 5.26 ± 0.05 | [10] |
Table 1: Binding Affinities (Ki) of Selected Ligands for the Wild-Type AT1R.
| Receptor | Radioligand | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Wild-type AT1R | [125I]-Sar1-Ilu8-angiotensin II | 552.1 ± 20.0 | 1524.0 ± 70.1 | [14] |
| N235R mutant AT1R | [125I]-Sar1-Ilu8-angiotensin II | 515.6 ± 6.3 | - | [14] |
| F239R mutant AT1R | [125I]-Sar1-Ilu8-angiotensin II | 467.3 ± 22.0 | - | [14] |
| F239W mutant AT1R | [125I]-Sar1-Ilu8-angiotensin II | 623.3 ± 14.9 | - | [14] |
Table 2: Dissociation Constants (Kd) and Maximum Binding Sites (Bmax) for a Radioligand with Wild-Type and Mutant AT1R.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of the AT1R.
Radioligand Binding Assay
This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.
Materials:
-
Cell membranes expressing AT1R
-
Radioligand (e.g., [125I]-Sar1,Ile8-AngII)
-
Non-labeled competing ligand
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold (FilterMate™ harvester)
-
Scintillation counter (e.g., Wallac® TriLux 1450 MicroBeta counter)
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: To appropriate wells, add 150 µL of the membrane preparation, 50 µL of binding buffer, and 50 µL of the radioligand solution.
-
Non-specific Binding: To another set of wells, add 150 µL of the membrane preparation, 50 µL of a high concentration of the non-labeled competing ligand, and 50 µL of the radioligand solution.
-
Competition Binding: For determining the Ki of a test compound, add 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand solution.
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Counting: Dry the filters (e.g., for 30 minutes at 50°C), add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For saturation binding experiments, plot specific binding against the radioligand concentration to determine Kd and Bmax. For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[3]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like AT1R.
Materials:
-
HEK293 cells stably expressing AT1R
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
AT1R agonist (e.g., Angiotensin II)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation® 3)
Procedure:
-
Cell Seeding: Seed the AT1R-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for adherence and formation of a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C. Probenecid can be included in the loading buffer to improve dye retention in some cell lines.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay Measurement: Place the plate in the fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Agonist Injection: Use the instrument's automated injection system to add the AT1R agonist at various concentrations to the wells.
-
Fluorescence Monitoring: Immediately after agonist addition, continuously monitor the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. Determine the peak fluorescence response for each agonist concentration and plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50.[6][15][16]
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to study protein-protein interactions in live cells, such as the interaction between AT1R and β-arrestin or the transactivation of the Epidermal Growth Factor Receptor (EGFR) by AT1R.[17][18]
Materials:
-
HEK293 cells
-
Expression plasmids for AT1R and interacting partners fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and a BRET acceptor (e.g., Venus, a yellow fluorescent protein)
-
Cell culture and transfection reagents
-
BRET substrate (e.g., coelenterazine h)
-
White 96-well plates
-
Plate reader capable of measuring luminescence at two distinct wavelengths
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the expression plasmids encoding the BRET donor and acceptor fusion proteins.
-
Cell Seeding: After transfection, seed the cells into white 96-well plates.
-
Ligand Stimulation: On the day of the assay, treat the cells with the desired ligand (e.g., Angiotensin II) or vehicle control.
-
Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one corresponding to the emission peak of the donor (e.g., ~480 nm for Rluc8) and the other to the emission peak of the acceptor (e.g., ~530 nm for Venus).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon ligand stimulation indicates that the two fusion proteins are in close proximity, suggesting an interaction.[19][20]
Cryo-Electron Microscopy (Cryo-EM) of AT1R
Cryo-EM has become a powerful technique for determining the high-resolution structures of GPCRs, particularly in complex with their signaling partners.[6][7]
General Workflow:
-
Protein Expression and Purification: Overexpress the AT1R, often with stabilizing mutations or fused to a stabilizing partner, in a suitable expression system (e.g., insect or mammalian cells). Purify the receptor using affinity chromatography and size-exclusion chromatography.
-
Complex Formation: Incubate the purified AT1R with its binding partner (e.g., a G protein, β-arrestin, or a biased agonist) to form a stable complex.
-
Specimen Preparation (Vitrification): Apply a small volume of the purified complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the complex in a thin layer of amorphous ice.[21]
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope. A large number of 2D projection images of the randomly oriented particles are collected.
-
Image Processing: The collected images are processed to correct for motion and to select individual particles. These particles are then aligned and classified to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the AT1R complex is built into the 3D density map and refined to high resolution.[22][23]
X-ray Crystallography of AT1R
X-ray crystallography has been instrumental in determining the structures of numerous GPCRs, including the AT1R.
General Workflow:
-
Protein Engineering, Expression, and Purification: Similar to cryo-EM, the AT1R is often engineered for stability and expressed and purified to high homogeneity.
-
Crystallization: The purified AT1R, in complex with a ligand, is subjected to crystallization screening to identify conditions that promote the formation of well-ordered crystals. The lipidic cubic phase (LCP) method is often successful for membrane proteins like GPCRs.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.
-
Structure Determination (Phasing): The phases of the diffracted X-rays, which are lost during data collection, are determined using various methods (e.g., molecular replacement).
-
Model Building and Refinement: An electron density map is calculated from the diffraction data and phases. An atomic model of the AT1R is then built into this map and refined to produce the final three-dimensional structure.[1][24][25]
AT1R Signaling Pathways
The AT1R activates multiple intracellular signaling pathways, leading to a diverse range of physiological effects. The two major pathways are the G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling
Upon agonist binding, the AT1R primarily couples to the Gq/11 family of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to downstream effects such as smooth muscle contraction, cell growth, and inflammation.[2][3]
β-Arrestin-Dependent Signaling
Following G protein activation, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which desensitize G protein signaling and can also initiate their own signaling cascades. β-arrestin-mediated signaling can lead to the activation of mitogen-activated protein kinases (MAPKs) and other pathways involved in cell survival and apoptosis.[3][10] The concept of "biased agonism" refers to ligands that preferentially activate either the G protein or the β-arrestin pathway, offering the potential for more targeted therapeutics with fewer side effects.[8][26]
Conclusion
The elucidation of the three-dimensional structure of the AT1R and its various epitopes has provided unprecedented insights into its mechanism of action and has paved the way for the development of novel therapeutics. This technical guide has summarized the current understanding of the AT1R structure, provided quantitative data on ligand interactions, detailed key experimental protocols, and illustrated the major signaling pathways. This information serves as a valuable resource for researchers, scientists, and drug development professionals working to target this important receptor for the treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Mutagenesis of the AT1 receptor reveals different binding modes of angiotensin II and [Sar1]-angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineered mutation of some important amino acids in angiotensin II type 1 (AT1) receptor increases the binding affinity of AT1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRET-based assay to monitor EGFR transactivation by the AT1R reveals Gq/11 protein-independent activation and AT1R-EGFR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRET-based assay to monitor EGFR transactivation by the AT1R reveals Gq/11 protein-independent activation and AT1R-EGFR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rcsb.org [rcsb.org]
- 23. EMDB-31479: Cryo-EM structure of human angiotensin receptor AT1R in complex G... - Yorodumi [pdbj.org]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
discovery and initial characterization of the AT1R epitope
An in-depth technical guide to the discovery and initial characterization of the Angiotensin II Type 1 Receptor (AT1R) functional epitope.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis.[1][2] It is the primary target for a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). Beyond its role in responding to its endogenous ligand, Angiotensin II (AngII), the AT1R is also a target for autoantibodies implicated in various pathologies, including preeclampsia and transplant rejection.[3][4][5][6] The identification and characterization of the specific binding sites—or epitopes—for these antibodies are crucial for understanding their mechanisms of action and for developing novel therapeutics.
This guide provides a technical overview of the discovery and initial characterization of a key functional epitope on the AT1R, located within its second extracellular loop (ECL2).
Discovery and Location of the AT1R ECL2 Epitope
A significant breakthrough in AT1R pharmacology has been the identification of a functional epitope for agonistic autoantibodies within the second extracellular loop (ECL2). This epitope is a primary target for autoantibodies found in patients with preeclampsia, which contribute to the hypertensive pathology of the disease.[3][5]
The core sequence of this immunogenic epitope has been identified as:
This region of the ECL2 is conformationally dynamic and its accessibility can be influenced by the receptor's activation state.[3][5] The discovery of this epitope has paved the way for the development of targeted diagnostics and therapeutics.
Functional Characterization of the ECL2 Epitope
Autoantibodies that bind to the AFHYESQ epitope on the ECL2 act as positive allosteric modulators of the AT1R.[3] Unlike the natural ligand AngII, which binds to the orthosteric pocket, these autoantibodies bind to a distinct, allosteric site. Their binding enhances the signaling response to AngII, leading to hyperactivation of the receptor.[3][5] This potentiation of Gq-mediated signaling results in increased intracellular calcium release and production of reactive oxygen species (ROS), contributing to vasoconstriction and endothelial dysfunction seen in conditions like preeclampsia.[3]
The discovery of this allosteric site has also led to the identification of small-molecule inhibitors that can block autoantibody binding. These molecules, referred to as DCP1 compounds, bind to a cryptic pocket that encompasses the autoantibody epitope and act as negative allosteric modulators (NAMs) .[3][7]
Quantitative Data
The following table summarizes the inhibitory potency of two lead DCP1 compounds against the binding of an epitope-specific IgG to the AT1R.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| DCP1-3 | AT1R ECL2 Epitope | IgG Binding Inhibition | 2.9 | [8] |
| DCP1-16 | AT1R ECL2 Epitope | IgG Binding Inhibition | 0.6 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the study of the AT1R epitope. Below are generalized protocols for key experiments.
Epitope-Specific Antibody Generation (Polyclonal)
This protocol describes the generation of polyclonal antibodies against the AT1R ECL2 epitope.
-
Antigen Preparation: Synthesize a peptide corresponding to a region of the ECL2 that includes the core epitope, for example: CIENTNITVSAFHYESQNS.[5] The addition of a terminal cysteine allows for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to increase immunogenicity.
-
Immunization: Immunize host animals (e.g., rabbits) with the KLH-conjugated peptide emulsified in a suitable adjuvant (e.g., Freund's adjuvant). Follow a prime-boost immunization schedule over several weeks.
-
Titer Measurement: Periodically collect serum from the immunized animals and determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) with the unconjugated peptide as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, purify the IgG fraction from the serum using protein A/G affinity chromatography. For higher specificity, perform epitope-specific affinity purification using the synthesized peptide immobilized on a chromatography resin.[5]
Autoantibody Detection by ELISA
This protocol is for screening human sera for the presence of autoantibodies against the AT1R ECL2 epitope.[9]
-
Plate Coating: Coat 96-well microtiter plates with the AFHYESQ peptide antigen. Incubate overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T) for 1-2 hours at room temperature.
-
Sample Incubation: Dilute patient and control sera (e.g., 1:100) in blocking buffer and add to the wells.[9] Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG). Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add a suitable substrate for the enzyme (e.g., TMB for HRP). Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity correlates with the level of autoantibodies.
Functional Characterization (Calcium Flux Assay)
This cell-based assay measures the effect of antibodies on AT1R activation by monitoring changes in intracellular calcium.
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human AT1R.
-
Cell Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound/Antibody Addition: Add the experimental compounds, patient-derived IgG, or purified polyclonal antibodies to the wells. Incubate for a designated period.
-
Agonist Stimulation: Stimulate the cells with a known AT1R agonist, such as Angiotensin II, at various concentrations to generate a dose-response curve.
-
Signal Measurement: Measure the fluorescence intensity before and after agonist addition using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation. The potentiation of the AngII response in the presence of the antibody is indicative of a positive allosteric effect.[3][7]
Visualizations
AT1R Signaling Pathway
The following diagram illustrates the canonical Gq-mediated signaling pathway activated by the AT1R and the modulatory effect of the ECL2-binding autoantibody.
AT1R Gq-signaling pathway with autoantibody modulation.
Experimental Workflow
This diagram outlines the general workflow for the discovery and characterization of the this compound and its functional antibodies.
Workflow for this compound discovery and characterization.
References
- 1. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 2. An overview of methods for the structural and functional mapping of epitopes recognized by anti-SARS-CoV-2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and validation of agonistic angiotensin receptor autoantibodies as biomarkers of adverse outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular Effects of Auto-Antibodies on Angiotensin II Type 1 Receptor Signaling and Cell Proliferation | MDPI [mdpi.com]
- 7. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevalence of AT1R-activating autoantibodies in primary aldosteronism: AT1R autoantibodies in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
AT1R Epitope as a Target for Autoantibodies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1R) are increasingly recognized as key pathogenic factors in a range of cardiovascular and autoimmune diseases. These autoantibodies, often agonistic in nature, bind to a specific epitope on the second extracellular loop of the AT1R, mimicking the effects of Angiotensin II and leading to chronic receptor activation. This guide provides a comprehensive overview of the AT1R epitope as a therapeutic target, detailing the molecular mechanisms, associated pathologies, and key experimental methodologies for the detection and characterization of these autoantibodies. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visualizations of signaling pathways and experimental workflows are provided to aid in the design and execution of research in this critical area of drug development.
The AT1R and its Autoimmune Epitope
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a central role in blood pressure regulation, fluid and electrolyte homeostasis, and cardiovascular remodeling.[1][2] The primary endogenous ligand for AT1R is Angiotensin II (Ang II), and their interaction initiates a cascade of physiological responses.[1][2]
In several pathological conditions, the immune system erroneously produces autoantibodies that recognize and bind to the AT1R. A significant body of research has identified the primary epitope for these autoantibodies as a seven-amino-acid sequence, AFHYESQ , located on the second extracellular loop (ECL2) of the receptor.[3][4][5][6] This epitope is highly antigenic and its recognition by autoantibodies can have profound functional consequences.[3]
Pathophysiological Role of AT1R Autoantibodies
AT1R autoantibodies (AT1R-AAs) have been implicated in a variety of diseases, where they often act as agonists, leading to constitutive activation of the receptor.[3][7][8] This persistent stimulation can contribute to the pathogenesis of:
-
Preeclampsia: A life-threatening hypertensive disorder of pregnancy where AT1R-AAs are highly prevalent and their titers correlate with disease severity.[3][5]
-
Primary Aldosteronism: Particularly in patients with bilateral adrenal hyperplasia (BAH), higher levels of agonistic AT1R-AAs are observed compared to those with aldosterone-producing adenomas (APA) or normotensive individuals.[7][9]
-
Systemic Sclerosis (SSc): An autoimmune disease characterized by vascular, inflammatory, and fibrotic complications, where AT1R-AAs are associated with more severe disease manifestations.[3][10]
-
Hypertension: A subset of patients with essential hypertension refractory to standard therapy exhibit high levels of AT1R-AAs.[3]
-
Transplant Rejection: AT1R-AAs are linked to both acute and chronic antibody-mediated rejection in solid organ transplantation, contributing to graft dysfunction and loss.[11][12]
-
COVID-19: Elevated levels of AT1R-AAs have been observed in patients with severe COVID-19, suggesting a potential role in the inflammatory and vascular complications of the disease.[13][14]
The binding of these autoantibodies to the AT1R can trigger a range of downstream signaling events, including the activation of the Gq/11 protein, leading to increased intracellular calcium, and the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[8][11][15] This can result in vasoconstriction, aldosterone secretion, inflammation, fibrosis, and endothelial cell activation.[1][7][10]
Quantitative Data on AT1R Autoantibodies
The following tables summarize quantitative data on AT1R autoantibody levels in various disease states as reported in the literature. These values can vary between studies due to differences in patient cohorts and assay methodologies.
Table 1: AT1R Autoantibody Levels in Primary Aldosteronism and Preeclampsia
| Patient Group | n | AT1R-Ab Titer (ng/mL) - ELISA Kit 1 | AT1R-Ab Titer (ng/mL) - ELISA Kit 2 | Agonistic AT1R-Ab Activity (Ang II Equivalent, pM) |
| Aldosterone-Producing Adenoma (APA) | 40 | 0.14 (0.06–0.21) | 10.2 (8.1–12.3) | 566 ± 93 |
| Bilateral Adrenal Hyperplasia (BAH) | 40 | 0.12 (0.06–0.26) | 10.5 (8.5–12.9) | 708 ± 118 |
| Primary Hypertension (PH) | 40 | 0.15 (0.10–0.25) | 10.8 (8.9–13.2) | - |
| Preeclampsia | 23 | 0.35 (0.28–0.45) | 8.7 (6.9–11.6) | - |
| Normotensive (NT) | 25 | 0.11 (0.01–0.19) | 10.1 (8.2–12.5) | 273 ± 29 |
Data are presented as median [interquartile range] or mean ± SEM. Data sourced from[4][9].
Table 2: AT1R Autoantibody Levels in Glomerulonephritis and Vasculitis
| Patient Group | n | Mean AT1R-Ab Level (U/ml) |
| Membranous Nephropathy | 18 | 6.00 ± 1.31 |
| Focal and Segmental Glomerulosclerosis | 25 | 5.67 ± 1.31 |
| Lupus Nephropathy | 17 | 6.26 ± 2.25 |
| IgA Nephropathy | 14 | 10.60 ± 6.72 |
| Systemic Vasculitis (c-ANCA) | 40 | 11.22 ± 10.78 |
| Systemic Vasculitis (p-ANCA) | 16 | 12.65 ± 14.59 |
Data are presented as mean ± SD. Data sourced from[16].
Table 3: AT1R Autoantibody Levels in COVID-19
| Patient Group | n | AT1R-Ab Titer (U/mL) |
| COVID-19 (Intubated) | - | 14.0 (12.5–19.5) |
| Intubated Controls (Other Respiratory Disease) | - | 6.0 (4.0–12.5) |
Data are presented as median (interquartile range). Data sourced from[12].
Experimental Protocols
Accurate detection and functional characterization of AT1R autoantibodies are crucial for both research and clinical applications. The following are detailed methodologies for key experiments.
Detection of AT1R Autoantibodies by ELISA
4.1.1. Peptide-based Indirect ELISA
This protocol is for the detection of autoantibodies that specifically target the AFHYESQ epitope.
-
Materials:
-
96-well microtiter plates
-
Synthetic peptide with the sequence AFHYESQ (or a multiple antigenic peptide containing this sequence)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Patient and control serum/plasma samples
-
Sample Dilution Buffer (e.g., Blocking Buffer)
-
HRP-conjugated secondary antibody (e.g., goat anti-human IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coating: Dilute the AFHYESQ peptide to 10 µg/ml in Coating Buffer. Add 100 µl of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µl of Wash Buffer per well.
-
Blocking: Add 200 µl of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Sample Incubation: Wash the wells three times with Wash Buffer. Dilute patient and control sera (e.g., 1:100) in Sample Dilution Buffer. Add 100 µl of the diluted sera to the appropriate wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Dilute the HRP-conjugated secondary antibody in Sample Dilution Buffer according to the manufacturer's instructions. Add 100 µl of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with Wash Buffer. Add 100 µl of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µl of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
4.1.2. Commercial Sandwich ELISA Kits
Several commercial ELISA kits are available for the quantification of AT1R autoantibodies. These kits typically use the full-length AT1R protein as the antigen. The following is a general protocol based on commercially available kits.
-
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µl of standards and diluted samples (typically 1:100) to the appropriate wells of the pre-coated plate.
-
Incubation: Seal the plate and incubate for 90 minutes at 37°C.[9]
-
Washing: Aspirate the liquid and wash the wells twice with the provided Wash Buffer.
-
Biotin-labeled Antibody Addition: Add 100 µl of the biotin-labeled anti-human IgG antibody working solution to each well. Seal the plate and incubate for 60 minutes at 37°C.[9]
-
Washing: Aspirate and wash the wells three times.
-
Streptavidin-HRP Addition: Add 100 µl of the Streptavidin-HRP (SABC) working solution to each well. Seal the plate and incubate for 30 minutes at 37°C.[9]
-
Washing: Aspirate and wash the wells five times.
-
Substrate Reaction: Add 90 µl of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µl of Stop Solution.
-
Reading: Measure the absorbance at 450 nm.
-
Functional Characterization of AT1R Autoantibodies
4.2.1. Cell-Based β-Lactamase Reporter Gene Assay
This assay measures the agonistic activity of AT1R-AAs by quantifying the activation of a reporter gene.
-
Materials:
-
AT1R-bla U2OS cells (stably expressing AT1R and a β-lactamase reporter gene)
-
Assay medium (e.g., Opti-MEM)
-
Patient and control IgG (purified from serum)
-
Angiotensin II (as a positive control)
-
Losartan (as an AT1R antagonist)
-
LiveBLAzer™-FRET B/G Substrate
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Seeding: Seed AT1R-bla U2OS cells in a 384-well black, clear-bottom plate at a density of 10,000 cells per well in 32 µl of assay medium. Incubate overnight at 37°C, 5% CO₂.
-
Sample Preparation: Prepare serial dilutions of purified patient/control IgG and Angiotensin II in assay medium. For antagonist studies, pre-incubate cells with Losartan (e.g., 10 µM) for 1 hour before adding the samples.
-
Cell Stimulation: Add 8 µl of the prepared samples to the cells. Incubate for 5 hours at 37°C, 5% CO₂.
-
Substrate Loading: Prepare the LiveBLAzer™-FRET B/G Substrate solution according to the manufacturer's instructions. Add 8 µl of the substrate solution to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Reading: Measure the fluorescence emission at 460 nm and 530 nm with excitation at 409 nm.
-
Data Analysis: Calculate the emission ratio (460 nm / 530 nm) to determine the level of β-lactamase activity, which corresponds to AT1R activation.
-
4.2.2. ERK1/2 Phosphorylation Assay
This assay determines the ability of AT1R-AAs to induce the phosphorylation of ERK1/2, a key downstream signaling molecule.
-
Materials:
-
HEK293 cells stably expressing human AT1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Patient and control IgG
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents and imaging system
-
-
Procedure:
-
Cell Culture and Starvation: Culture AT1R-HEK293 cells to 80-90% confluency. Serum-starve the cells for 18-24 hours in serum-free medium.
-
Cell Stimulation: Treat the starved cells with purified patient/control IgG or Angiotensin II for a specified time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
4.2.3. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon AT1R activation by autoantibodies.
-
Materials:
-
CHO or HEK293 cells stably expressing human AT1R
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Patient and control IgG
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities
-
-
Procedure:
-
Cell Seeding: Seed AT1R-expressing cells onto glass-bottom dishes or 96-well black, clear-bottom plates.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the cells on the microscope stage or in the plate reader and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.
-
Stimulation: Add purified patient/control IgG or Angiotensin II to the cells and continue recording the fluorescence.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Visualizations
Signaling Pathways
The following diagram illustrates the signaling cascade initiated by the binding of an agonistic autoantibody to the AT1R.
References
- 1. journals.infinite-science.de [journals.infinite-science.de]
- 2. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. biocompare.com [biocompare.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. ahajournals.org [ahajournals.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Product information - CellTrend Luckenwalde [celltrend.de]
- 11. mybiosource.com [mybiosource.com]
- 12. Antibodies against angiotensin II receptor type 1 and endothelin A receptor are increased in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Angiotensin II Type 1 Receptor Antibodies Are Higher in Lupus Nephritis and Vasculitis than Other Glomerulonephritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Genetic Variants in the Angiotensin II Type 1 Receptor (AT1R) Epitope Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R), a key component of the renin-angiotensin system (RAS), plays a crucial role in blood pressure regulation, fluid and electrolyte homeostasis.[1][2] As a G protein-coupled receptor (GPCR), its activation by angiotensin II (Ang II) triggers a cascade of intracellular signaling events that are fundamental to both normal physiology and the pathophysiology of cardiovascular diseases.[1][2] Genetic variants within the AT1R gene (AGTR1) can alter the receptor's structure, function, and expression, thereby influencing an individual's susceptibility to conditions such as hypertension, preeclampsia, and atrial fibrillation. This technical guide provides an in-depth overview of known genetic variants in the AT1R epitope sequence, their functional consequences, and the experimental protocols used for their characterization. The "epitope sequence" is broadly defined herein to include the extracellular loops and transmembrane domains that are critical for ligand binding and receptor activation.
AT1R Signaling Pathways
The AT1R mediates its effects through complex and pleiotropic signaling pathways. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of canonical G protein-dependent pathways and non-canonical β-arrestin-mediated signaling.
G Protein-Dependent Signaling: The primary signaling cascade initiated by AT1R activation is through the Gq/11 family of G proteins.[3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][5] These events culminate in various cellular responses, including smooth muscle contraction, aldosterone secretion, and cellular growth. Additionally, AT1R can couple to other G proteins like Gi/o and G12/13, further diversifying its signaling output.[3][4]
β-Arrestin-Mediated Signaling: Following agonist stimulation and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the AT1R.[6] This recruitment not only desensitizes G protein signaling but also initiates a distinct wave of signaling events.[6] β-arrestins can act as scaffolds for various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This β-arrestin-dependent ERK1/2 activation has been implicated in cell proliferation and migration.[6]
Genetic Variants in the this compound Sequence
A number of single nucleotide polymorphisms (SNPs) and mutations have been identified in the coding region of the AGTR1 gene. Those located in the transmembrane domains and extracellular loops can significantly impact the receptor's function by altering ligand binding, receptor activation, and downstream signaling. The following table summarizes key non-synonymous variants and their reported functional effects.
| Variant (rsID) | Location | Amino Acid Change | Functional Effect on Ang II Response | Reference |
| rs12721226 | TM4 | A163T | No significant change in binding affinity or potency. Alters β-arrestin2 interaction and endosomal trafficking. | [7] |
| rs104893677 | TM7 | T282M | Linked to renal tubular dysgenesis. Biased signaling with altered β-arrestin interaction. | [1] |
| rs1064533 | TM7 | C289W | Reduced Ang II binding affinity (3-fold) and potency (11-fold). | [1][8] |
| - | TM1 | G45R | Abolished Ang II binding. | [1][8] |
| - | TM5 | F204S | Reduced Ang II binding affinity (5-fold), potency (57-fold), and efficacy (57%). | [1][8] |
| - | TM3 | I103T | Part of a double mutant (I103T-A244S) associated with atrial fibrillation. | [6] |
| - | TM6 | A244S | Associated with atrial fibrillation. | [6] |
| - | TM3 | N111G | Gain-of-function mutation, assumes an active-like conformation without an agonist. | [9] |
Experimental Protocols
The characterization of AT1R variants relies on a suite of well-established molecular and cellular biology techniques. Detailed protocols for the key experiments are provided below.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific nucleotide changes into the AGTR1 cDNA to generate the desired amino acid substitutions.[10][11][12] The QuikChange PCR-based method is a common approach.[12]
Workflow:
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation. The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (with wild-type AGTR1), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Perform thermal cycling, typically for 12-18 cycles, with denaturation, annealing, and extension steps.
-
-
Dpnl Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the integrity of the rest of the AGTR1 coding sequence by DNA sequencing.
-
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Kd) of ligands to the receptor and the density of receptors (Bmax) in a given preparation.[5][13][14] Competition binding assays are used to determine the inhibitory constant (Ki) of unlabeled ligands.[5][13]
Protocol:
-
Membrane Preparation:
-
Transfect mammalian cells (e.g., HEK293 or COS-7) with the expression plasmid for the wild-type or mutant AT1R.
-
After 48 hours, harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Saturation Binding Assay:
-
In a 96-well plate, set up reactions containing a fixed amount of membrane protein, increasing concentrations of a radiolabeled AT1R ligand (e.g., [125I]Angiotensin II), and assay buffer.
-
For non-specific binding, include a parallel set of reactions with a high concentration of an unlabeled AT1R antagonist (e.g., losartan).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Competition Binding Assay:
-
Set up reactions with a fixed amount of membrane protein, a fixed concentration of the radiolabeled ligand (typically at or near its Kd), and increasing concentrations of the unlabeled competitor ligand.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following AT1R activation, a hallmark of Gq/11 signaling.[4][15]
Protocol:
-
Cell Preparation:
-
Seed cells (e.g., CHO or HEK293) stably or transiently expressing the AT1R variant into a 96-well, black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
-
Ligand Stimulation and Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).
-
Measure the baseline fluorescence for a few seconds.
-
Inject the agonist (Ang II) at various concentrations and continue to monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).
-
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor the interaction between the AT1R and β-arrestin in real-time in living cells.[16][17][18]
Protocol:
-
Plasmid Constructs:
-
Generate expression constructs where the AT1R (wild-type or variant) is fused to a BRET donor, typically Renilla luciferase (Rluc).
-
Generate a second construct where β-arrestin2 is fused to a BRET acceptor, such as Yellow Fluorescent Protein (YFP) or Venus.
-
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with the AT1R-Rluc and β-arrestin2-YFP plasmids.
-
-
BRET Measurement:
-
48 hours post-transfection, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into a 96-well white microplate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Immediately measure the light emission at two wavelengths corresponding to the donor (e.g., ~480 nm for Rluc) and the acceptor (e.g., ~530 nm for YFP) using a BRET-compatible plate reader.
-
Stimulate the cells with the agonist (Ang II) and measure the BRET signal over time or at a fixed time point across a range of agonist concentrations.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The agonist-induced change in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
-
Plot the net BRET signal against the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK signaling pathway downstream of AT1R activation.[3][19][20]
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells expressing the AT1R variant in serum-free media for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with the agonist (Ang II) for various time points (for a time-course) or with different concentrations (for a dose-response) at 37°C.
-
-
Cell Lysis:
-
Terminate the stimulation by placing the cells on ice and lysing them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against time or agonist concentration.
-
Experimental Logic for Characterizing AT1R Variants:
Conclusion
The study of genetic variants in the this compound sequence is critical for understanding the molecular basis of cardiovascular diseases and for the development of personalized medicine. The methodologies outlined in this guide provide a robust framework for the functional characterization of these variants, enabling researchers to dissect the intricate signaling pathways of the AT1R and to identify novel therapeutic targets. A comprehensive understanding of how naturally occurring genetic variations impact AT1R pharmacology will ultimately pave the way for more effective and tailored treatments for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II type 1 receptor polymorphisms and susceptibility to hypertension: a HuGE review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss-of-function polymorphic variants of the human angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The use of site-directed mutagenesis to study GPCRs. (2011) | Alex C. Conner | 9 Citations [scispace.com]
- 11. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Site-Directed Mutagenesis to Study GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scholars@Duke publication: Detection of β-Arrestin-Mediated G Protein-Coupled Receptor Ubiquitination Using BRET. [scholars.duke.edu]
- 18. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Angiotensin II Type 1 Receptor (AT1R) Epitope and its Interaction with Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the angiotensin II type 1 receptor (AT1R) allosteric epitope, its interaction with various modulators, and the experimental methodologies used to study these interactions. The AT1R, a class A G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis and a key therapeutic target for hypertension and related diseases.[1][2] Beyond its orthosteric site, which binds the endogenous ligand angiotensin II (AngII), the AT1R possesses allosteric sites that can be targeted to fine-tune receptor function, offering novel therapeutic avenues.[1]
The AT1R Allosteric Epitope: A Hub for Modulation
A significant allosteric site on the AT1R is located on its second extracellular loop (ECL2).[1][3] This region serves as the binding epitope for agonistic autoantibodies found in pathologies such as preeclampsia and malignant hypertension.[2][4]
Epitope Sequence: The core amino acid sequence of this epitope has been identified as:
–AFHYESQ– (residues 181-187)[5]
Binding of allosteric modulators to this epitope can induce conformational changes in the receptor, thereby influencing the binding and signaling of the orthosteric ligand, AngII.[1] This provides a mechanism for modulating AT1R activity with greater subtlety than direct agonism or antagonism.
Allosteric Modulators of AT1R
Allosteric modulators of AT1R can be broadly categorized as follows:
-
Positive Allosteric Modulators (PAMs): These molecules enhance the affinity and/or efficacy of the orthosteric agonist. Agonistic autoantibodies that bind to the ECL2 epitope are a prominent example, acting as ago-PAMs that can activate the receptor even in the absence of AngII and potentiate AngII-induced signaling.[1]
-
Negative Allosteric Modulators (NAMs): These modulators reduce the affinity and/or efficacy of the orthosteric agonist. Small molecules, such as DCP1-3 and DCP1-16, have been identified as NAMs that bind to a cryptic allosteric pocket overlapping with the autoantibody epitope.[3][5]
-
Silent Allosteric Modulators (SAMs): These ligands bind to an allosteric site without affecting the binding or signaling of the orthosteric agonist on their own but can competitively inhibit the binding of other allosteric modulators.
Quantitative Analysis of AT1R Allosteric Modulators
The interaction of allosteric modulators with AT1R can be quantified through various parameters, including binding affinity (Ki), potency in functional assays (EC50 or IC50), and the cooperativity factor (αβ). The following tables summarize available quantitative data for select AT1R allosteric modulators.
Table 1: Binding Affinities and Functional Potencies of Small Molecule NAMs
| Modulator | Assay Type | Parameter | Value (µM) | Cell Line | Orthosteric Ligand | Reference |
| DCP1-3 | Calcium Mobilization | IC50 | 0.29 | MOVAS-AT1R | AngIV | [5] |
| DCP1-16 | Calcium Mobilization | IC50 | 3.5 | MOVAS-AT1R | AngIV | [5] |
Table 2: Functional Effects of Agonistic Autoantibodies (ago-PAMs)
| Autoantibody Source | Assay Type | Effect | Equivalent AngII Concentration | Reference |
| Patients with Bilateral PA | AT1R Activation | Agonistic | 50-100 pmol/L | [6] |
Experimental Protocols for Studying AT1R Allosteric Interactions
A variety of in vitro and ex vivo assays are employed to characterize the binding and functional effects of AT1R allosteric modulators.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of ligands to receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled allosteric modulator by its ability to compete with a radiolabeled ligand for binding to AT1R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing AT1R (e.g., HEK293-AT1R). Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled AT1R antagonist (e.g., [³H]olmesartan) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled allosteric modulator are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric antagonist.
-
The mixture is incubated at room temperature to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression to determine the IC50 value of the allosteric modulator. The Ki value is then calculated using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET assays are used to monitor protein-protein interactions in live cells, such as the recruitment of β-arrestin to an activated GPCR.
Objective: To measure the ability of an allosteric modulator to influence AngII-induced β-arrestin recruitment to AT1R.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).
-
Assay Preparation: Transfected cells are seeded into white, clear-bottom 96-well plates.
-
Ligand Stimulation: Cells are pre-incubated with the allosteric modulator or vehicle, followed by stimulation with a range of concentrations of AngII.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine h) is added to the wells. The light emission at the donor and acceptor wavelengths is measured simultaneously using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light intensity from the acceptor to the light intensity from the donor. The net BRET is the BRET ratio in the presence of ligand minus the BRET ratio in the absence of ligand. Dose-response curves are generated to determine the EC50 of AngII in the presence and absence of the allosteric modulator.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like AT1R.
Objective: To assess the effect of an allosteric modulator on AngII-induced calcium release.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing AT1R (e.g., CHO-AT1R) are seeded into black-walled, clear-bottom 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transport inhibitor like probenecid to prevent dye leakage.
-
Ligand Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is measured before the automated addition of the allosteric modulator, followed by the addition of AngII.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured, and dose-response curves for AngII in the presence and absence of the allosteric modulator are plotted to determine changes in EC50 and Emax.
Ex Vivo Artery Contraction Assay
This assay provides a physiologically relevant system to study the effect of allosteric modulators on vascular smooth muscle contraction.
Objective: To evaluate the impact of an allosteric modulator on AngII-induced vasoconstriction.
Methodology:
-
Tissue Preparation: A segment of a blood vessel (e.g., mouse thoracic aorta) is carefully dissected and mounted in an organ bath or wire myograph chamber filled with a physiological salt solution (PSS), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration and Viability Check: The artery segment is allowed to equilibrate under a set tension. The viability of the tissue is confirmed by inducing contraction with a high-potassium solution.
-
Experimental Protocol: The tissue is pre-incubated with the allosteric modulator or vehicle. A cumulative concentration-response curve to AngII is then generated by adding increasing concentrations of the agonist to the bath.
-
Measurement of Contraction: The isometric tension developed by the artery is continuously recorded using a force transducer.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by the high-potassium solution. Dose-response curves are constructed to determine the EC50 and maximal contraction for AngII in the presence and absence of the allosteric modulator.
Visualizing AT1R Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key AT1R signaling pathways and a typical experimental workflow for characterizing allosteric modulators.
AT1R Signaling Pathways
Caption: Canonical Gq and β-arrestin signaling pathways activated by AT1R.
Experimental Workflow for Allosteric Modulator Characterization
Caption: A typical workflow for the characterization of AT1R allosteric modulators.
Logical Relationship of Allosteric Modulation
Caption: The logical relationship of an allosteric modulator's interaction with AT1R.
References
- 1. Advances in the allostery of angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Probing the Angiotensin II Type 1 Receptor Epitope: A Technical Guide to Molecular Dynamics Simulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a crucial G protein-coupled receptor (GPCR) central to the regulation of blood pressure and cardiovascular homeostasis. Its activation by the octapeptide hormone angiotensin II (AngII) triggers a cascade of intracellular signaling events, making it a primary target for the treatment of hypertension and other cardiovascular diseases. Understanding the intricate molecular interactions between AT1R and its ligands is paramount for the rational design of novel therapeutics with improved efficacy and specificity. Molecular dynamics (MD) simulations have emerged as a powerful computational tool to elucidate the dynamic behavior of the AT1R epitope at an atomic level, providing invaluable insights into ligand binding, receptor activation, and allosteric modulation.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques employed in the MD simulation of the this compound.
AT1R Signaling Pathways
AT1R activation initiates two primary signaling cascades: the canonical Gq protein pathway and the β-arrestin-mediated pathway. These pathways are not mutually exclusive and can be differentially engaged by various ligands, a phenomenon known as biased agonism.
Gq Protein-Mediated Signaling
The classical signaling pathway involves the coupling of AT1R to the heterotrimeric G protein, Gq.[4][5][6][7] Upon AngII binding, AT1R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of Gq (Gαq). This activation leads to the dissociation of Gαq from the βγ subunits, initiating a downstream cascade that includes the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including vasoconstriction and aldosterone secretion.[4][8][9]
Caption: Gq Protein-Mediated Signaling Pathway of AT1R.
β-Arrestin-Mediated Signaling
In addition to G protein coupling, agonist-bound AT1R can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling, leading to signal desensitization.[4][8][10] However, β-arrestin can also act as a scaffold protein, initiating a second wave of G protein-independent signaling. This pathway can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in cell growth, proliferation, and differentiation.[8][9][10][11] The ability of certain ligands to preferentially activate either the Gq or β-arrestin pathway has significant implications for drug development, as it may be possible to design biased agonists that selectively promote desired therapeutic effects while minimizing adverse reactions.[7][12]
Caption: β-Arrestin-Mediated Signaling Pathway of AT1R.
Key Amino Acid Residues in the this compound
MD simulations, in conjunction with site-directed mutagenesis and crystallographic studies, have identified several key amino acid residues within the AT1R binding pocket that are critical for ligand recognition and receptor activation. These residues form a complex network of interactions, including hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand in the binding pocket and trigger the conformational changes necessary for signal transduction.
| Residue | Location | Interacting Ligand(s) | Type of Interaction | Reference |
| Tyr351.39 | TM1 | AngII, ZD7155, Candesartan | Hydrogen bond, π-π stacking | [13] |
| Trp842.60 | TM2 | AngII, ZD7155, Candesartan | π-π stacking | [13] |
| Arg167ECL2 | ECL2 | AngII, ZD7155, Candesartan | Ionic bond, Hydrogen bond | [13] |
| Lys1995.42 | TM5 | AngII, Candesartan | Salt bridge, Hydrogen bond | [13][14] |
| Phe182ECL2 | ECL2 | AngII | Hydrophobic | [13] |
| Ile2887.39 | TM7 | AngII | Hydrophobic | [13] |
| Asn1113.35 | TM3 | AngII | Hydrogen bond | [6] |
| Asp2817.32 | TM7 | AngII | Salt bridge | [14] |
Experimental Protocols for MD Simulation of AT1R
The successful execution of an MD simulation of AT1R requires a meticulous and systematic approach. The following sections outline detailed methodologies for performing such simulations using common force fields and software packages.
General Workflow
A typical workflow for an AT1R MD simulation involves several key steps, from system preparation to production simulation and analysis.
Caption: General Workflow for an AT1R Molecular Dynamics Simulation.
Protocol using AMBER Force Field (with GROMACS)
The AMBER force fields are widely used for biomolecular simulations. The following protocol outlines the steps for simulating AT1R using an AMBER force field within the GROMACS simulation package.[15][16][17][18]
-
System Preparation:
-
Obtain the initial coordinates of AT1R, for instance, from the Protein Data Bank.
-
Use a molecular modeling program to add missing atoms, model missing loops, and prepare the ligand if applicable.
-
Utilize the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting an appropriate AMBER force field (e.g., AMBER99SB-ILDN).
-
Generate the ligand topology and parameters using tools like Antechamber and GAFF.
-
-
Membrane Embedding and Solvation:
-
Embed the protein-ligand complex into a pre-equilibrated lipid bilayer (e.g., POPC) using a tool like gmx membed or by manually positioning the components.
-
Solvate the system with a water model compatible with the chosen AMBER force field (e.g., TIP3P) using gmx solvate.
-
Add ions to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M NaCl) using gmx genion.
-
-
Energy Minimization and Equilibration:
-
Perform a steep descent energy minimization of the system to remove steric clashes.
-
Conduct a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. Position restraints on the protein and ligand heavy atoms are typically applied and gradually released during equilibration.
-
-
Production MD:
-
Run the production MD simulation for the desired length of time (typically hundreds of nanoseconds to microseconds) without any restraints.
-
Protocol using CHARMM Force Field
The CHARMM force fields are another popular choice for biomolecular simulations. The following protocol provides a general outline for an AT1R simulation using a CHARMM force field.[19][20][21][22]
-
System Preparation:
-
Prepare the initial protein and ligand structures as described for the AMBER protocol.
-
Use a program like CHARMM-GUI to generate the system, including the protein, ligand, lipid bilayer, water, and ions. CHARMM-GUI automates many of the setup steps and generates input files for various simulation packages.
-
Select a suitable CHARMM force field (e.g., CHARMM36m) for proteins and lipids.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization of the system.
-
Carry out a series of equilibration steps with decreasing restraints on the protein and ligand, first in the NVT ensemble and then in the NPT ensemble.
-
-
Production MD:
-
Execute the production MD simulation for the desired duration.
-
Data Presentation and Analysis
The analysis of MD simulation trajectories provides a wealth of quantitative data that can be used to characterize the structure, dynamics, and interactions of the this compound.
Stability and Flexibility Analysis
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two common metrics used to assess the stability and flexibility of the system during the simulation.
-
RMSD: Measures the average deviation of the protein backbone atoms from a reference structure (usually the initial minimized structure) over time. A stable RMSD plot that plateaus indicates that the system has reached equilibrium.[23][24][25][26][27]
-
RMSF: Calculates the fluctuation of each residue around its average position. High RMSF values indicate regions of high flexibility, such as loops and termini, while low RMSF values correspond to more rigid regions, like transmembrane helices.[23][24][25][28][29][30]
| System | Simulation Time (ns) | Average RMSD (Å) | Peak RMSF (Å) | Reference |
| Apo-AT1R | 20 (last) | ~2.5 | >3.165 | [28] |
| AT1R-Rutin Complex | 100 | ~2.0 | ~3.5 | [23] |
| AT1R in DPPC bilayer | 300 | - | ~2.5 | [29] |
| AT1R in DPPC:Cholesterol | 300 | - | ~3.0 | [29] |
Note: Values are estimated from published graphs and may not be exact.
Binding Free Energy Calculations
Calculating the binding free energy between a ligand and AT1R is a computationally intensive but highly valuable analysis that can provide a quantitative measure of binding affinity. Common methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).
| Ligand | Method | Calculated Binding Free Energy (kcal/mol) | Experimental Binding Free Energy (kcal/mol) | Reference |
| Thiobarbiturate Compounds | MM-PB/SA | - | - | [31] |
| Antithrombin Ligands | MM/GBSA | -11.252 to -42.676 | - | [32] |
| T4E - A2A Receptor | dPaCS-MD/MSM | -14.3 ± 1.2 | -13.2 | [33] |
| Benzene - T4 Lysozyme | dPaCS-MD/MSM | -6.1 ± 0.1 | -6.4 to -7.3 | [33] |
Conclusion
Molecular dynamics simulations offer a powerful and versatile approach to investigate the molecular intricacies of the this compound. By providing a dynamic and detailed view of ligand-receptor interactions, these simulations contribute significantly to our understanding of AT1R function and provide a solid foundation for the structure-based design of novel therapeutics. The protocols and data analysis techniques outlined in this guide serve as a comprehensive resource for researchers embarking on the computational exploration of this important drug target. As computational power continues to increase and force fields become more refined, MD simulations are poised to play an even more prominent role in the future of drug discovery for cardiovascular diseases.
References
- 1. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Advances in the allostery of angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a domain in the angiotensin II type 1 receptor determining Gq coupling by the use of receptor chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. somewhereville.com [somewhereville.com]
- 19. pages.jh.edu [pages.jh.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. scribd.com [scribd.com]
- 22. rc.usf.edu [rc.usf.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Root mean square deviation of atomic positions - Wikipedia [en.wikipedia.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Protracted molecular dynamics and secondary structure introspection to identify dual-target inhibitors of Nipah virus exerting approved small molecules repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rsc.org [rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Angiotensin II Type 1 Receptor Epitope: A Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analysis of the Angiotensin II Type 1 Receptor (AT1R) epitope, with a focus on crystallographic methodologies. AT1R, a G protein-coupled receptor (GPCR), is a primary regulator of blood pressure and a crucial target for cardiovascular disease therapeutics.[1][2][3] Understanding the precise molecular interactions within the ligand-binding pocket, or epitope, is paramount for the rational design of novel and more effective drugs.
Core Concepts in AT1R Structural Analysis
The elucidation of the AT1R structure has been a landmark achievement in structural biology, revealing the intricate details of its interaction with various ligands, including the endogenous agonist angiotensin II (AngII) and a class of synthetic blockers known as angiotensin receptor blockers (ARBs).[1][2][4] Crystallography has been the gold standard for providing high-resolution snapshots of these interactions, guiding structure-based drug design.[5]
A significant challenge in GPCR crystallography is obtaining well-ordered crystals suitable for X-ray diffraction.[6] For AT1R, this has been overcome through protein engineering, including the fusion of a thermostabilized apocytochrome b562RIL (BRIL) to the N-terminus and truncations of flexible regions to stabilize the receptor.[2] Furthermore, the use of the lipidic cubic phase (LCP) method for crystallization has been instrumental in mimicking a more native-like membrane environment.[2]
Crystallographic Structures of AT1R with Ligands
Several crystal structures of the human AT1R have been solved in complex with a variety of ligands, each providing unique insights into the receptor's conformational states and the molecular basis of ligand recognition and functional selectivity.
| PDB ID | Ligand | Ligand Type | Resolution (Å) | Key Findings |
| 4YAY | ZD7155 | Antagonist | 2.9 | Revealed the binding mode of a non-peptide antagonist and identified key anchoring residues.[2] |
| 4ZUD | Olmesartan | Inverse Agonist | 2.8 | Showed a common binding mode for different ARBs and identified interactions critical for inverse agonism.[1][7] |
| 6OS0 | Angiotensin II (AngII) | Agonist | 3.0 | Provided the structure of the active-state receptor bound to its endogenous peptide agonist.[4][8] |
| 6OS1 | TRV023 (Sar-Arg-Val-Tyr-Ile-His-Pro-Ala) | β-arrestin-biased agonist | 3.4 | Elucidated the structural basis for biased signaling, showing subtle conformational changes compared to the AngII-bound structure.[4] |
| 6OS2 | TRV026 (Sar-Arg-Val-Tyr-Lys-His-Pro-Ala) | β-arrestin-biased agonist | 3.2 | Further detailed the interactions of a β-arrestin-biased ligand.[4] |
| 7F6G | Sar1-AngII | Agonist (in complex with Gq) | 2.9 | Cryo-EM structure revealing the receptor in a G protein-coupled state.[9] |
Key Residues in the AT1R Ligand-Binding Epitope
Crystallographic studies, complemented by site-directed mutagenesis, have identified several key amino acid residues within the transmembrane helices (TMs) and extracellular loops (ECLs) that form the ligand-binding epitope and are crucial for the interaction with both peptide and non-peptide ligands.
-
Common anchoring points for ARBs: Tyr351.39, Trp842.60, and Arg167ECL2 are fundamental for the binding of many ARBs like ZD7155 and olmesartan.[1][4]
-
Peptide agonist interactions: The endogenous agonist AngII and its analogs interact with a broader set of residues, including D17, K842.60, D2636.58, and D2817.32.[4]
-
Discrimination between ligand types: Residues such as Phe182ECL2 and Ile2887.39 have been shown to be important for distinguishing between peptide and non-peptide ligands.[2]
Experimental Protocols for AT1R Crystallography
The successful determination of AT1R crystal structures has relied on a meticulously developed experimental pipeline. The following is a generalized protocol based on published methodologies.
Protein Engineering and Construct Design
To enhance the stability and crystallizability of AT1R, a series of modifications are made to the wild-type human AT1R sequence:
-
N-terminal Fusion: A thermostabilized apocytochrome b562RIL (BRIL) is fused to the N-terminus of AT1R.[2] This rigid soluble domain provides a larger hydrophilic surface for crystal packing.
-
Truncations: Flexible regions at the N-terminus (e.g., residues 1, 7-16) and C-terminus (e.g., residues 320-359) are truncated to reduce conformational heterogeneity.[2]
-
Codon Optimization: The gene sequence is optimized for expression in the chosen expression system (e.g., insect cells).[2]
Expression and Purification
-
Expression System: The engineered AT1R construct is typically expressed in Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni) insect cells using the baculovirus expression system.
-
Cell Culture and Infection: Cells are grown in suspension culture and infected with a high-titer baculovirus stock.
-
Membrane Preparation: After a period of incubation (e.g., 48-72 hours), the cells are harvested, and crude cell membranes containing the expressed receptor are prepared by dounce homogenization and centrifugation.
-
Solubilization: The receptor is solubilized from the membranes using a detergent cocktail, for example, n-dodecyl-β-D-maltopyranoside (DDM) supplemented with cholesteryl hemisuccinate (CHS).
-
Affinity Chromatography: The solubilized receptor is purified using an anti-FLAG M1 antibody affinity resin, followed by elution with a FLAG peptide.
-
Ligand Addition: The specific ligand of interest (antagonist, agonist, etc.) is added in excess during the purification process to stabilize the desired conformational state of the receptor.
-
Size-Exclusion Chromatography: The purified receptor-ligand complex is further purified and buffer-exchanged by size-exclusion chromatography to ensure homogeneity.
Crystallization
-
Lipidic Cubic Phase (LCP) Crystallization: The purified AT1R-ligand complex is reconstituted into a lipidic cubic phase, typically using monoolein.[2] The protein-laden LCP is then dispensed in nanoliter droplets onto a glass plate and overlaid with a precipitant solution.
-
Vapor Diffusion: Crystallization is achieved by vapor diffusion, where water molecules move from the LCP droplet to the more concentrated precipitant solution, leading to the supersaturation of the protein and subsequent crystal formation.
-
Crystal Harvesting: Due to their small size and fragility, crystals are often harvested in situ or with specialized micro-tools.
X-ray Diffraction Data Collection
-
Synchrotron Radiation: For cryo-cooled crystals, data is collected at a synchrotron radiation source.[2]
-
Serial Femtosecond Crystallography (SFX): For room-temperature structure determination, a suspension of microcrystals in LCP is delivered into the path of an X-ray free-electron laser (XFEL) beam.[2] This method allows for the collection of diffraction data from a large number of randomly oriented microcrystals before they are destroyed by the intense X-ray pulse.
AT1R Signaling Pathways
The binding of an agonist, such as Angiotensin II, to AT1R initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins.
Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[3][10][11] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG, in conjunction with the elevated Ca²⁺, activates protein kinase C (PKC).[10][11] These downstream effectors mediate a wide range of physiological responses, including vasoconstriction, aldosterone secretion, and cell proliferation.[3]
Conclusion and Future Directions
The crystallographic analysis of the AT1R epitope has provided an unprecedented level of detail into the molecular mechanisms of ligand recognition and receptor activation. This structural information is invaluable for the ongoing development of next-generation therapeutics with improved efficacy and specificity. Future research will likely focus on capturing additional conformational states of the receptor, including those in complex with biased agonists and downstream signaling partners, to further unravel the complexities of AT1R function and pave the way for innovative drug design strategies. The continued application of advanced techniques like cryo-electron microscopy and serial femtosecond crystallography will be pivotal in achieving these goals.[9]
References
- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 4. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Amino Acid Residues within the Angiotensin II Type 1 Receptor (AT1R) Epitope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical amino acid residues within the angiotensin II type 1 receptor (AT1R) epitope, with a primary focus on the sites of interaction for agonistic autoantibodies. Understanding these key residues is paramount for the development of novel therapeutics targeting autoimmune diseases such as preeclampsia and for elucidating the mechanisms of AT1R activation.
The Core Epitope: The Second Extracellular Loop (ECL2)
The primary epitope for agonistic autoantibodies on the AT1R is located within its second extracellular loop (ECL2). Extensive research has identified a specific seven-amino-acid sequence, –AFHYESQ– , corresponding to residues 181-187, as the core binding motif for these autoantibodies.[1] These autoantibodies can activate the AT1R, mimicking the effects of its natural ligand, angiotensin II (AngII), and have been implicated in the pathophysiology of conditions like preeclampsia.[1]
While the –AFHYESQ– motif is central, other studies suggest that the broader conformational landscape of ECL2 is crucial for both autoantibody and ligand binding. The flexibility of this region appears to be a key factor in its function as a protein-protein interaction site.
Quantitative Analysis of Key Residues
Table 1: Impact of Non-Epitope Mutations on AT1R Ligand Binding and Signaling
| Mutant | Location | Fold Change in Kd ([¹²⁵I]-[Sar¹,Ile⁸]AngII) | Fold Change in EC₅₀ ([Sar¹]AngII-induced Ca²⁺ mobilization) | Reference |
| N111G | TMIII | Not Reported | Not Reported | [2] |
| D281A | TMVII | Not Reported | 10–33 fold increase | [2] |
Note: These mutations are not within the –AFHYESQ– epitope but are known to alter the receptor's activation state and the conformation of ECL2, demonstrating the allosteric regulation of the epitope's environment.
Key Signaling Pathways of the AT1R
AT1R activation, either by AngII or agonistic autoantibodies, triggers two primary signaling cascades: the canonical Gq protein pathway and the β-arrestin pathway. These pathways lead to a multitude of cellular responses, including vasoconstriction, inflammation, and cell growth.
Gq-Protein-Mediated Signaling
Upon agonist binding, the AT1R undergoes a conformational change that activates the heterotrimeric G protein, Gq. This initiates a signaling cascade that is central to many of the physiological effects of AngII.
β-Arrestin-Mediated Signaling
Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the AT1R. This phosphorylation promotes the recruitment of β-arrestins, which not only desensitize G protein signaling but also initiate a separate wave of signaling events.
Detailed Experimental Protocols
The identification and characterization of key amino acid residues within the AT1R epitope rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for three cornerstone experiments.
Site-Directed Mutagenesis and Functional Analysis
This protocol outlines the generation of single-point mutations within the AT1R sequence and the subsequent functional characterization of the mutant receptors. Alanine scanning, where residues are systematically replaced by alanine, is a common application of this technique to probe the contribution of individual side chains to protein function.
Detailed Steps:
-
Plasmid Preparation: Start with a high-purity preparation of a mammalian expression vector containing the wild-type human AT1R cDNA.
-
Mutagenic Primer Design: Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., a codon change to Alanine) in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) to amplify the entire plasmid. The reaction mixture typically contains the template DNA, mutagenic primers, dNTPs, and the polymerase buffer. A typical thermocycling program is: 95°C for 2 min, followed by 18-25 cycles of 95°C for 30s, 55-60°C for 1 min, and 68°C for 1 min/kb of plasmid length, with a final extension at 68°C for 7 min.
-
DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into a competent strain of E. coli. Plate the transformed bacteria on selective agar plates (e.g., containing ampicillin) and incubate overnight at 37°C.
-
Sequence Verification: Isolate plasmid DNA from several colonies and sequence the entire AT1R gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Transfection: Transfect the sequence-verified mutant plasmid DNA into a suitable mammalian cell line (e.g., HEK293 or COS-7 cells) using a standard transfection reagent.
-
Receptor Expression: Culture the transfected cells for 24-48 hours to allow for the expression of the mutant AT1R.
-
Binding and Functional Assays:
-
Radioligand Binding Assay: Perform saturation or competition binding assays using a radiolabeled ligand (e.g., ¹²⁵I-AngII or a labeled autoantibody) to determine the binding affinity (Kd) and receptor density (Bmax) of the mutant receptor.
-
Functional Assays: Measure the functional response of the mutant receptor to agonist stimulation. This can include measuring intracellular calcium mobilization using a fluorescent dye (e.g., Fura-2) or using Bioluminescence Resonance Energy Transfer (BRET) to monitor G-protein activation or β-arrestin recruitment. These assays will yield the potency (EC50) and efficacy of the agonist at the mutant receptor.
-
Peptide Array for Epitope Mapping
Peptide arrays are a high-throughput method to precisely map the binding site of an antibody on its target protein. A series of overlapping peptides spanning the sequence of the AT1R's ECL2 are synthesized and immobilized on a solid support.
Detailed Steps:
-
Peptide Synthesis and Array Fabrication: Synthesize a library of overlapping peptides (e.g., 15-mers with a 1-amino acid offset) that cover the entire sequence of the AT1R's second extracellular loop. These peptides are then covalently attached to a solid surface, such as a glass slide, to create the microarray.
-
Blocking: Block the peptide array with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific binding of the antibody.
-
Antibody Incubation: Incubate the array with a solution containing the purified AT1R autoantibody at a predetermined concentration for 1-2 hours at room temperature.
-
Washing: Wash the array extensively with a buffer solution (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody that specifically recognizes the primary autoantibody (e.g., goat anti-human IgG-AlexaFluor 647) for 1 hour at room temperature in the dark.
-
Final Washing: Perform a final series of washes to remove any unbound secondary antibody.
-
Scanning and Data Analysis: Scan the microarray using a laser scanner at the appropriate wavelength. The fluorescence intensity of each spot is proportional to the amount of autoantibody bound to that specific peptide. The data is then analyzed to identify the peptide sequence(s) with the highest signal intensity, thereby pinpointing the core amino acid residues of the epitope.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM allows for the high-resolution structural determination of protein complexes in their near-native state. While a structure of an autoantibody bound to the this compound is not yet publicly available, the general workflow for such an analysis would be as follows.
Detailed Steps:
-
Complex Formation and Purification: The AT1R protein is purified, typically in a detergent micelle or a lipid nanodisc to maintain its structure. The purified receptor is then incubated with a stoichiometric excess of the purified autoantibody (or a Fab fragment thereof) to form a stable complex. The complex is then purified using size-exclusion chromatography.
-
Grid Preparation: A small volume of the purified complex solution is applied to a cryo-EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure of the complex.
-
Data Collection: The frozen grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected from different angles.
-
Image Processing and 3D Reconstruction: The individual particle images from the micrographs are computationally picked, aligned, and classified. These 2D class averages are then used to reconstruct a 3D density map of the AT1R-autoantibody complex.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map. This allows for the precise identification of the amino acid residues at the interface between the this compound and the antibody's complementarity-determining regions (CDRs).
Conclusion
The second extracellular loop of the AT1R, and specifically the –AFHYESQ– motif, represents a critical epitope for the binding of agonistic autoantibodies. A thorough understanding of the key amino acid residues within this epitope is essential for the rational design of therapeutics aimed at blocking this pathogenic interaction. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricacies of this molecular interface. Future studies providing a systematic, quantitative analysis of the contribution of each residue within the epitope to autoantibody binding and receptor activation will be invaluable for advancing the field of AT1R-targeted drug discovery.
References
An In-depth Technical Guide on the Angiotensin II Type 1 Receptor (AT1R) Epitope in Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R), a key component of the renin-angiotensin system (RAS), plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. As a G protein-coupled receptor (GPCR), it is a primary target for the treatment of hypertension and other cardiovascular diseases. The immunological aspects of AT1R have gained significant attention, particularly the identification of immunogenic epitopes that can be targeted by autoantibodies. These autoantibodies are implicated in the pathogenesis of various conditions, including preeclampsia and hypertension. This technical guide provides a comprehensive overview of the AT1R epitope across different species, focusing on its structure, immunogenicity, and the experimental methodologies used for its characterization.
AT1R Structure and Amino Acid Sequence Variation
The AT1R is a seven-transmembrane domain receptor. While the overall structure is largely conserved across species, there are notable variations in the amino acid sequence, particularly in the extracellular loops which are accessible to antibodies.
Comparative Amino Acid Sequence of AT1R
The following table summarizes the full-length amino acid sequence of AT1R in six different species, highlighting the degree of conservation and divergence.
| Species | UniProt ID | Amino Acid Sequence |
| Human | P30556 | MILNSSTEDGIKRIQDDCPKAGRHNYIFVMIPTLYSIIFVVGIFGNSLVVIVIYFYMKLKTVASVFLLNLALADLCFLLTLPLWAVYTAMEYRWPFGNYLCKIASASVSFNLYASVFLLTCLSIDRYLAIVHPMKSRLRRTMLVAKVTCIIIWLLAGLASLPAIIHRNVFFIENTNITVCAFHYESQNS |
| Mouse | P29754 | MICNSSSEDAIKRIQDDCPKAGRHNYIFVMIPTLYSIIFVVGIFGNSLVVIVIYFYMKLKTVASVFLLNLALADLCFLLTLPLWAVYTAMEYRWPFGNYLCKIASASVSFNLYASVFLLTCLSIDRYLAIVHPMKSRLRRTMLVAKVTCIIIWLLAGLASLPAIIHRNVFFIENTNITVCAFHYENQNS |
| Rat | P25095 | MICNSSSEDAIKRIQDDCPKAGRHNYIFVMIPTLYSIIFVVGIFGNSLVVIVIYFYMKLKTVASVFLLNLALADLCFLLTLPLWAVYTAMEYRWPFGNYLCKIASASVSFNLYASVFLLTCLSIDRYLAIVHPMKSRLRRTMLVAKVTCIIIWLLAGLASLPAIIHRNVFFIENTNITVCAFHYENQNS |
| Bovine | P25094 | MILNSSTEDGIKRIQDDCPKAGRHNYIFVMIPTLYSIIFVVGIFGNSLVVIVIYFYMKLKTVASVFLLNLALADLCFLLTLPLWAVYTAMEYRWPFGNYLCKIASASVSFNLYASVFLLTCLSIDRYLAIVHPMKSRLRRTMLVAKVTCIIIWLLAGLASLPAIIHRNVFFIENTNITVCAFHYENQNS |
| Rabbit | P34976 | MILNSSTEDGIKRIQDDCPKAGRHNYIFVMIPTLYSIIFVVGIFGNSLVVIVIYFYMKLKTVASVFLLNLALADLCFLLTLPLWAVYTAMEYRWPFGNYLCKIASASVSFNLYASVFLLTCLSIDRYLAIVHPMKSRLRRTMLVAKVTCIIIWLLAGLASLPAIIHRNVFFIENTNITVCAFHYENQNS |
| Pig | P30555 | MILNSSTEDGIKRIQDDCPKAGRHNYIFVMIPTLYSIIFVVGIFGNSLVVIVIYFYMKLKTVASVFLLNLALADLCFLLTLPLWAVYTAMEYRWPFGNYLCKIASASVSFNLYASVFLLTCLSIDRYLAIVHPMKSRLRRTMLVAKVTCIIIWLLAGLASLPAIIHRNVFFIENTNITVCAFHYENQNS |
The Key Immunogenic Epitope in the Second Extracellular Loop (ECL2)
A significant focus of AT1R immunology research has been on the second extracellular loop (ECL2). This region contains a key immunogenic epitope, a seven-amino-acid sequence, which is a primary target for agonistic autoantibodies found in patients with preeclampsia and malignant hypertension.
The table below provides a comparative view of the ECL2 sequence across different species, highlighting the conservation of the core epitope.
| Species | ECL2 Amino Acid Sequence | Core Epitope |
| Human | IENTNITVCAFHYESQNS | AFHYESQ |
| Mouse | IENTNITVCAFHYENQNS | AFHYENQ |
| Rat | IENTNITVCAFHYENQNS | AFHYENQ |
| Bovine | IENTNITVCAFHYENQNS | AFHYENQ |
| Rabbit | IENTNITVCAFHYENQNS | AFHYENQ |
| Pig | IENTNITVCAFHYENQNS | AFHYENQ |
The high degree of conservation of this epitope across mammalian species suggests its functional importance and its potential as a target for cross-reactive antibodies.
AT1R Signaling Pathways
Activation of AT1R by its ligand, Angiotensin II, or by agonistic autoantibodies, triggers a cascade of intracellular signaling events. These pathways are crucial for the physiological and pathological effects mediated by the receptor.
AT1R Signaling Pathways
Prevalence of Anti-AT1R Autoantibodies
The presence of autoantibodies against AT1R has been documented in various human diseases. However, data on their prevalence in other species is limited, representing an area for future research.
| Disease/Condition | Species | Prevalence of Anti-AT1R Autoantibodies | Reference |
| Preeclampsia | Human | High | [1][2] |
| Malignant Hypertension | Human | High | [3] |
| Primary Aldosteronism | Human | 46-75% | [4] |
| Systemic Sclerosis | Human | Variable | [5] |
| Renal Transplant Rejection | Human | Variable | [6] |
| Hypertensive Rat Models | Rat | Increased titers during hypertension development |
Experimental Protocols
Accurate characterization of AT1R epitopes and the antibodies that target them relies on a variety of sophisticated experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-AT1R Antibody Detection
This protocol outlines a standard indirect ELISA for the detection of anti-AT1R antibodies in serum samples.
Materials:
-
96-well microplate coated with recombinant AT1R protein or a synthetic peptide representing the epitope of interest.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., PBS with 1% BSA).
-
Serum samples (diluted in Blocking Buffer).
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).
-
Substrate solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of AT1R antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
ELISA Workflow for Anti-AT1R Antibody Detection
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands (e.g., autoantibodies) by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing AT1R.
-
Radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II).
-
Unlabeled competitor ligands (serum containing autoantibodies or purified antibodies).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Competitive Radioligand Binding Assay Workflow
Peptide Array for Epitope Mapping
Peptide arrays allow for the high-throughput screening of antibody binding to a library of overlapping peptides derived from the AT1R sequence, enabling the precise identification of linear epitopes.
Materials:
-
Glass slides or membranes with synthesized overlapping peptides spanning the AT1R sequence.
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).
-
Primary antibody (purified or in serum).
-
Fluorescently labeled secondary antibody.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Microarray scanner.
-
Image analysis software.
Procedure:
-
Blocking: Block the peptide array with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the array with the primary antibody solution overnight at 4°C.
-
Washing: Wash the array extensively with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the array with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the array with Wash Buffer and then with distilled water.
-
Drying: Dry the array by centrifugation or under a stream of nitrogen.
-
Scanning: Scan the array using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Analyze the fluorescence intensities of each peptide spot to identify the peptides that show significant antibody binding, thereby mapping the epitope.
Peptide Array Epitope Mapping Workflow
Conclusion
The study of AT1R epitopes across different species provides valuable insights into the receptor's immunogenicity and its role in various pathologies. The high degree of conservation of the key immunogenic epitope in the second extracellular loop underscores its functional significance and its potential as a therapeutic target. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate AT1R-antibody interactions, paving the way for the development of novel diagnostics and targeted therapies for AT1R-mediated diseases. Further research into the prevalence and pathogenic role of anti-AT1R autoantibodies in a wider range of species is warranted to broaden our understanding of the comparative immunology of this critical receptor.
References
- 1. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of AT1R-activating autoantibodies in primary aldosteronism: AT1R autoantibodies in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Angiotensin II Type 1 Receptor Antibodies Are Higher in Lupus Nephritis and Vasculitis than Other Glomerulonephritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT2R autoantibodies block angiotensin II and AT1R autoantibody-induced vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Generating Monoclonal Antibodies Against the Angiotensin II Type 1 Receptor (AT1R) Epitope
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in the renin-angiotensin system (RAS). It mediates the majority of the physiological and pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth, making it a key regulator of blood pressure and cardiovascular homeostasis.[1][2][3] Monoclonal antibodies (mAbs) targeting specific epitopes of AT1R are invaluable tools for research and therapeutic development. They can be used to probe receptor function, identify receptor localization, and potentially modulate its activity in various diseases, including hypertension, preeclampsia, and transplant rejection.[2][4][5]
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies against the AT1R, with a particular focus on the immunogenic second extracellular loop (ECL2).[5][6]
Section 1: AT1R Signaling Pathways
AT1R activation by its ligand, Angiotensin II (Ang II), initiates a complex network of intracellular signaling cascades. These pathways can be broadly categorized into G protein-dependent and G protein-independent mechanisms. Understanding these pathways is crucial for characterizing the functional effects of newly generated anti-AT1R monoclonal antibodies.
G Protein-Dependent Signaling: Upon Ang II binding, AT1R primarily couples to the Gq/11 family of heterotrimeric G proteins.[7] This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4] These events lead to various cellular responses, including smooth muscle contraction and aldosterone release.[4][8] AT1R can also couple to other G proteins like Gi/o and G12/13, further diversifying its signaling output.[1][7]
G Protein-Independent Signaling & Transactivation: AT1R can also signal independently of G proteins, often through β-arrestin-mediated pathways that can activate MAPKs.[1][7] Furthermore, AT1R activation can lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8][9] This process often involves the activation of metalloproteases that cleave membrane-bound EGFR ligands.[8] This transactivation links AT1R to pro-growth and pro-fibrotic signaling pathways.[1] A key consequence of AT1R signaling is the production of Reactive Oxygen Species (ROS) via NADPH oxidase activation, which contributes to inflammation and cellular damage.[1][4][9]
Caption: AT1R signaling pathways.
Section 2: Monoclonal Antibody Generation Workflow
The generation of monoclonal antibodies is a multi-step process that begins with immunizing an animal and culminates in the isolation and expansion of a single antibody-producing cell line. The hybridoma method, developed by Köhler and Milstein, remains a cornerstone technique for this purpose.[10][11] An alternative in vitro approach is phage display technology.[12][13]
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Serum Angiotensin II Type 1 Receptor Antibodies at the Time of Renal Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Preparation and Biological Activity of the Monoclonal Antibody against the Second Extracellular Loop of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 11. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 12. Phage Display for the Generation of Antibodies for Proteome Research, Diagnostics and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes: Utilizing Synthetic AT1R Epitope Peptides for Immunization
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a critical component of the Renin-Angiotensin System (RAS), playing a pivotal role in blood pressure regulation and cardiovascular homeostasis.[1][2][3] Dysregulation of the AT1R signaling pathway is implicated in the pathophysiology of hypertension, vascular remodeling, and end-organ damage.[1][4] Consequently, AT1R has become a prime target for therapeutic intervention. Active immunization using synthetic peptides that mimic extracellular epitopes of the AT1R presents a novel and promising strategy for developing long-term treatments for hypertension and other cardiovascular diseases.[5][6]
This approach involves generating specific antibodies that bind to the native AT1R, thereby blocking the binding of its ligand, Angiotensin II (Ang II), and inhibiting downstream signaling. Unlike small molecule antagonists, this "vaccine" approach has the potential to provide sustained receptor blockade with less frequent administration, improving patient compliance and therapeutic outcomes.
Principle of the Method
The core principle is to use a short, synthetically produced peptide corresponding to an accessible extracellular loop of the AT1R as an immunogen.[7][8] Since small peptides are often poorly immunogenic, they are typically conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH, or Bovine Serum Albumin - BSA) to enhance the immune response.[8] When administered with an adjuvant, this conjugate stimulates the host's immune system to produce polyclonal antibodies. A subset of these antibodies will specifically recognize and bind to the native AT1R on cell surfaces, effectively acting as a biological antagonist.
Quantitative Data Summary
The following tables summarize quantitative outcomes from preclinical studies involving immunization with synthetic AT1R epitope peptides.
Table 1: Effects of AT1R Peptide Immunization on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Peptide Sequence (AT1R) | Animal Model | Immunization Schedule | Key Outcome | Reference |
| Residues 14-23 | Young SHR (from 1 month of age) | 5 immunizations at 1-month intervals | Significant decrease in blood pressure | [5][9] |
| Residues 14-23 | Adult SHR (from 3 months of age) | 5 immunizations at 1-month intervals | No significant change in established hypertension | [5][9] |
Table 2: Antibody Response to Angiotensin System Peptide Vaccines
| Vaccine Conjugate | Animal Model | Adjuvant | Antibody Titer Increase | Key Finding | Reference |
| Ang I analogue + Tetanus Toxoid | Sprague-Dawley Rats | Aluminum hydroxide | 32,100-fold | Effectively inhibited pressor responses to Angiotensin I | [10] |
| Ang II + KLH | C57/BL6J Mice | Freund's adjuvant | Not specified, but successful production of anti-Ang II antibodies | Vaccine promoted the production of Ang II-specific IgG antibodies | [6] |
| ATRQβ-001 (human AT1R peptide + Qβ VLP) | BALB/c Mice & SHR | None (VLP is self-adjuvanting) | Not specified, but specific antibodies developed | Antibodies had an average half-life of 14.4 days | [6] |
Visualized Pathways and Workflows
AT1R Signaling Pathways
Caption: Key signaling pathways activated by Angiotensin II binding to the AT1R.
Experimental Workflow for Peptide Immunization
Caption: Step-by-step workflow from peptide design to functional testing.
Mechanism of Antibody-Mediated AT1R Blockade
Caption: How immunization leads to antibody production and subsequent receptor blockade.
Experimental Protocols
Protocol 1: Peptide Selection and Synthesis
-
Epitope Selection:
-
Identify potential B-cell epitopes within the extracellular domains of the target AT1R sequence. The N-terminal region and extracellular loops are primary candidates.
-
Utilize bioinformatics tools to predict antigenicity, hydrophilicity, and surface accessibility. Peptides are typically 10-20 amino acids in length.[11]
-
Ensure the selected sequence has low homology with other human proteins to minimize the risk of off-target effects.
-
-
Peptide Synthesis:
-
Synthesize the chosen peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
To facilitate conjugation, an additional cysteine residue can be added to the N- or C-terminus of the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Peptide-Carrier Conjugation
This protocol assumes the peptide contains a free sulfhydryl group (from cysteine) and the carrier protein is KLH.
-
Materials:
-
Purified synthetic peptide with a terminal cysteine.
-
Maleimide-activated Keyhole Limpet Hemocyanin (KLH).
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, with EDTA.
-
Desalting column.
-
-
Procedure:
-
Dissolve the peptide in the conjugation buffer.
-
Dissolve the maleimide-activated KLH in the same buffer according to the manufacturer's instructions.
-
Mix the peptide and activated KLH solutions at a molar ratio calculated to achieve the desired peptide density on the carrier (e.g., 20-40 peptides per 100 kDa of carrier).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove unconjugated peptide from the conjugate solution using a desalting column or dialysis against PBS.
-
Determine the protein concentration of the final conjugate (e.g., using a BCA assay) and store at -20°C or -80°C.
-
Protocol 3: Immunization of Laboratory Animals
This is a general protocol for rabbits and should be adapted based on institutional guidelines (IACUC).
-
Pre-immunization:
-
Collect a pre-immune blood sample from the animal to serve as a negative control.
-
-
Immunogen Preparation:
-
For the primary immunization, emulsify the peptide-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA). The final concentration should be approximately 0.5-1.0 mg/mL.
-
For subsequent booster immunizations, emulsify the conjugate with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject the animal subcutaneously at multiple sites with a total of 0.5-1.0 mL of the CFA emulsion.
-
Day 14, 28, 42 (Booster Injections): Inject the animal subcutaneously at multiple sites with 0.5-1.0 mL of the IFA emulsion. Individual responses can vary, so it is advisable to use several animals per immunogen.[12]
-
Day 52 (Test Bleed): Collect a small blood sample and determine the antibody titer using ELISA (Protocol 4).
-
Subsequent Boosts: If the titer is low, continue with booster injections every 2-3 weeks.
-
Day 60-90 (Final Bleed): Once a high antibody titer is achieved, perform a final bleed for antibody purification and characterization.
-
Protocol 4: Antibody Titer Determination by ELISA
-
Plate Coating:
-
Dilute the unconjugated synthetic AT1R peptide to 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the peptide solution to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the rabbit serum (pre-immune and post-immunization) in Blocking Buffer, starting from 1:100.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.[10] The titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune background.
-
Protocol 5: Antibody Specificity by Western Blot
-
Sample Preparation:
-
Prepare protein lysates from cells known to express AT1R (e.g., vascular smooth muscle cells) and a negative control cell line.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of each lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the purified anti-peptide antibody or serum (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system. A specific antibody should produce a band at the correct molecular weight for AT1R only in the AT1R-expressing cell lysate.[13]
-
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Influence of active immunization against angiotensin AT1 or AT2 receptor on hypertension development in young and adult SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vaccines against components of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and characterization of peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Active immunization with angiotensin I peptide analogue vaccines selectively reduces the pressor effects of exogenous angiotensin I in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Production and characterization of antibodies against synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production and characterization of polyclonal antibody against a synthetic peptide from β-actin protein [ijbms.mums.ac.ir]
Application Notes and Protocols: Creating Animal Models of Disease by Targeting the AT1R Epitope
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and inflammation.[1][2][3] Agonistic autoantibodies targeting the second extracellular loop of the AT1R have been implicated in the pathogenesis of several diseases, including preeclampsia, malignant hypertension, and autoimmune conditions like systemic sclerosis.[2][4][5][6] These autoantibodies, often referred to as AT1-AAs, activate the AT1R, leading to a cascade of downstream signaling events that contribute to disease pathology.[6][7][8]
Animal models that faithfully recapitulate the effects of AT1R autoantibodies are invaluable tools for investigating disease mechanisms, identifying novel therapeutic targets, and evaluating preclinical drug candidates.[7][9] This document provides detailed application notes and protocols for creating animal models of disease by targeting the AT1R epitope, primarily through active immunization with a key epitope peptide or passive transfer of AT1R autoantibodies.
Signaling Pathways and Experimental Workflow
Targeting the this compound with agonistic antibodies triggers a signaling cascade that mimics the effects of angiotensin II, leading to vasoconstriction, inflammation, and tissue remodeling.[1][3] The experimental workflow for creating these animal models generally involves either inducing an active immune response against the this compound or passively transferring pre-formed antibodies.
Caption: AT1R autoantibody-induced signaling cascade.
References
- 1. The Renin-Angiotensin System: The Challenge behind Autoimmune Dermatological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Retro-Inverso Peptide Inhibitor Reverses Angiotensin Receptor Autoantibody-Induced Hypertension in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin Receptor Agonistic Autoantibodies and Hypertension: Preeclampsia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial dysfunction induced by antibodies against angiotensin AT1 receptor in immunized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Preeclampsia: Investigating Pathophysiology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II Type 1 Receptor Antibodies and Increased Angiotensin II Sensitivity in Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols: AT1R Epitope-Based ELISA for Autoantibody Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure, electrolyte balance, and cardiovascular homeostasis.[1][2] Autoantibodies targeting AT1R (AT1R-AA) have been implicated in the pathophysiology of various conditions, including preeclampsia, hypertension, and transplant rejection.[3][4][5] These autoantibodies are often agonistic, meaning they activate the receptor, mimicking the effects of Angiotensin II and contributing to disease pathology.[3][6] Specifically, autoantibodies directed against a 7-amino acid epitope on the second extracellular loop of the AT1R are considered pathogenic.[3][6][7]
The detection and quantification of AT1R-AA are crucial for both clinical research and the development of targeted therapies. An epitope-based Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and specific method for this purpose, enabling researchers to investigate the role of these autoantibodies in disease and to assess the efficacy of potential therapeutic interventions. These notes provide an overview of the AT1R signaling pathway, sample data, and a detailed protocol for the detection of AT1R autoantibodies.
AT1R Signaling Pathway Overview
Upon binding of its ligand, Angiotensin II, or agonistic autoantibodies, the AT1R activates multiple downstream signaling cascades. These can be broadly categorized into G protein-dependent and G protein-independent pathways.
-
G Protein-Dependent Signaling: The primary pathway involves coupling to Gq/11 proteins, which activates Phospholipase C (PLC).[1][2] PLC subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), respectively.[1][6][8] The AT1R can also couple to other G proteins like Gi/o and G12/13.[1][9]
-
G Protein-Independent Signaling: The AT1R can also signal through β-arrestin-mediated pathways and activate the Jak/STAT pathway.[1][9] These pathways contribute to diverse cellular responses, including cell growth, proliferation, inflammation, and fibrosis.[1][10] Activation of the AT1R can also lead to the production of reactive oxygen species (ROS) through NADPH oxidase.[8][10][11]
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin Receptor Agonistic Autoantibodies and Hypertension: Preeclampsia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Product information - CellTrend Luckenwalde [celltrend.de]
- 6. Patients with preeclampsia develop agonistic autoantibodies against the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of angiotensin II type I receptor agonistic autoantibodies (AT1-AA) in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II Type I Receptor (AT1R): The Gate towards COVID-19-Associated Diseases | MDPI [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Angiotensin II Type 1 Receptor (AT1R) Epitope Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that plays a critical role in the renin-angiotensin system, regulating blood pressure and cardiovascular homeostasis.[1][2][3] Dysregulation of AT1R signaling is implicated in various pathologies, including hypertension, heart failure, and kidney disease.[4][5] Therefore, accurate quantification of AT1R epitope expression on the cell surface is crucial for both basic research and the development of targeted therapeutics. Flow cytometry offers a powerful and high-throughput method for this purpose.
These application notes provide detailed protocols for the analysis of this compound expression on various cell types using flow cytometry. The included methodologies cover cell preparation, antibody staining, data acquisition, and analysis. Additionally, a summary of representative quantitative data and a diagram of the AT1R signaling pathway are provided to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize representative quantitative data for AT1R expression on different leukocyte subsets. This data is compiled from published studies and serves as a reference for expected expression patterns. Actual values may vary depending on the cell type, experimental conditions, and antibodies used.
Table 1: Frequency of AT1R Expression on Human Leukocyte Subsets
| Leukocyte Subset | Frequency of AT1R Positive Cells (%) |
| Polymorphonuclear Leukocytes (PMNs) | High |
| Monocytes | Moderate to High |
| B-Lymphocytes | Moderate |
| T-Lymphocytes | Low |
| Source: Adapted from a study on human circulating leukocyte subsets.[6] |
Table 2: Relative Density of AT1R on Human Leukocyte Subsets
| Leukocyte Subset | Relative Receptor Density (MFI) |
| Polymorphonuclear Leukocytes (PMNs) | +++ |
| B-Lymphocytes | ++ |
| T-Lymphocytes | + |
| Monocytes | + |
| Source: MFI (Mean Fluorescence Intensity) is a relative measure of antigen density. The ranking is based on published findings.[6] |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
Successful flow cytometric analysis hinges on the quality of the single-cell suspension.[7] The appropriate method for cell preparation depends on the starting material.
A. From Suspension Cell Cultures (e.g., THP-1 monocytes)
-
Transfer the cell suspension from the culture flask to a 15 mL conical tube.
-
Centrifuge at 300-400 x g for 5 minutes at room temperature.[8][9]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) (Staining Buffer).
-
Centrifuge again at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in an appropriate volume of cold Staining Buffer to achieve a concentration of 1 x 10^7 cells/mL.[8] Keep cells on ice.
B. From Adherent Cell Cultures (e.g., Vascular Smooth Muscle Cells, HeLa cells)
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile, room temperature PBS.
-
Add a minimal volume of a gentle non-enzymatic cell dissociation solution (e.g., Accutase) to cover the monolayer. Using enzymatic solutions like trypsin may cleave cell surface epitopes.[8]
-
Incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the dissociation solution with culture medium containing serum.
-
Gently pipette to create a single-cell suspension and transfer to a 15 mL conical tube.
-
Proceed with washing steps as described in Protocol 1A (steps 2-5).
C. From Whole Blood (to isolate Peripheral Blood Mononuclear Cells - PBMCs)
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.[7]
-
Carefully aspirate the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.
-
Wash the isolated PBMCs twice with Staining Buffer by centrifugation at 300-400 x g for 10 minutes.
-
Resuspend the final cell pellet in Staining Buffer to a concentration of 1 x 10^7 cells/mL.[8]
Protocol 2: Antibody Staining for Cell Surface AT1R
This protocol describes the direct immunofluorescent staining of AT1R on the cell surface.
Materials:
-
Prepared single-cell suspension (1 x 10^7 cells/mL)
-
Staining Buffer (PBS + 1% BSA)
-
Fluorochrome-conjugated primary antibody against an extracellular epitope of AT1R (e.g., FITC-conjugated anti-AT1R antibody).[10]
-
Fluorochrome-conjugated isotype control antibody.[10]
-
Flow cytometry tubes.
Procedure:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10^6 cells) into each flow cytometry tube.
-
Optional but Recommended (Fc Blocking): To prevent non-specific binding of antibodies to Fc receptors, add an Fc blocking reagent and incubate for 10-15 minutes at 4°C.
-
Add the predetermined optimal concentration of the anti-AT1R antibody to the designated sample tube.
-
Add the equivalent concentration of the isotype control antibody to a separate tube. This control is crucial for assessing background fluorescence.
-
Incubate the tubes for 30-60 minutes at 4°C in the dark.[11]
-
After incubation, add 2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.[11]
-
Discard the supernatant.
-
Repeat the wash step (step 6-7) once more.
-
Resuspend the cell pellet in 300-500 µL of Staining Buffer.
-
Optional (Fixation): If data acquisition cannot be performed immediately, cells can be fixed using a 1% paraformaldehyde solution in PBS. Store fixed cells at 4°C in the dark and acquire data within 24 hours.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
Data Acquisition:
-
Turn on the flow cytometer and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set up the appropriate forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest.
-
Use an unstained cell sample to adjust the photomultiplier tube (PMT) voltages for the fluorescence channels to be used, ensuring that the negative population is on scale.
-
Use single-color positive controls to set up fluorescence compensation to correct for spectral overlap between fluorochromes.
-
Acquire data for the isotype control and the stained samples, collecting a sufficient number of events (typically 10,000-50,000 events within the target cell gate).
Data Analysis:
-
Create a FSC vs. SSC dot plot to identify and gate the cell population of interest based on size and granularity, excluding debris and dead cells.[12]
-
Create a second dot plot of FSC-A vs. FSC-H to gate on single cells and exclude doublets.[12]
-
Create a histogram of the fluorescence intensity for the gated single-cell population for both the isotype control and the AT1R-stained sample.
-
Set a gate or marker on the histogram based on the isotype control to define the positive and negative populations.
-
Quantify the percentage of AT1R-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population. The MFI is indicative of the receptor density.[12]
Mandatory Visualizations
Caption: AT1R Signaling Pathways.
Caption: Flow Cytometry Experimental Workflow.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Angiotensin II type 1 receptor expression on human leukocyte subsets: a flow cytometric and RT-PCR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Angiotensin II Receptor Type-1 (extracellular) Polyclonal Antibody, FITC (AAR-011-F-50UL) [thermofisher.com]
- 11. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Data analysis in flow cytometry | Abcam [abcam.com]
Application Notes & Protocols: Design and Characterization of Allosteric Modulators Targeting the Angiotensin II Type 1 Receptor (AT1R)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Angiotensin II Type 1 Receptor (AT1R) is a class A G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation, mediating the effects of angiotensin II (AngII) to control blood pressure, fluid, and electrolyte balance.[1] Dysregulation of AT1R signaling is implicated in various cardiovascular diseases, including hypertension, heart failure, and kidney disease, making it a prominent therapeutic target.[2][3] While orthosteric antagonists (angiotensin receptor blockers or ARBs) are widely used clinically, the development of allosteric modulators offers a promising alternative with the potential for greater subtype selectivity and an improved safety profile.[3][4]
Allosteric modulators bind to a site on the receptor distinct from the orthosteric ligand binding site, inducing conformational changes that can potentiate (Positive Allosteric Modulators, PAMs), inhibit (Negative Allosteric Modulators, NAMs), or have no effect on the efficacy of the endogenous ligand while altering its affinity (Neutral Allosteric Modulators).[5][6] This application note provides a comprehensive overview of the design, screening, and characterization of allosteric modulators targeting the AT1R.
AT1R Signaling Pathways
AT1R activation by AngII initiates a complex network of intracellular signaling pathways, primarily through the coupling to heterotrimeric G proteins and subsequent engagement of β-arrestins.[1][7][8] Understanding these pathways is crucial for designing assays to characterize the functional effects of allosteric modulators.
-
G Protein-Dependent Signaling:
-
Gq/11 Pathway: The canonical signaling pathway for AT1R involves coupling to Gαq/11 proteins.[1][7] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][9] Downstream effects include vasoconstriction, cell growth, and inflammation.[2]
-
Other G Proteins: AT1R can also couple to other G proteins, including Gi/o and G12/13, although the physiological relevance is less well-characterized.[1][7][8]
-
-
G Protein-Independent Signaling (β-arrestin Pathway):
-
Upon agonist binding, AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[8][9]
-
β-arrestin binding desensitizes G protein signaling and promotes receptor internalization.[9]
-
β-arrestin also acts as a scaffold protein, initiating a second wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[1][7]
-
Biased allosteric modulators can selectively modulate one pathway over another, offering a promising therapeutic strategy to separate the beneficial and detrimental effects of AT1R activation.[3][8]
Identifying Allosteric Binding Sites
A critical step in the design of allosteric modulators is the identification of suitable allosteric binding pockets.[3] For AT1R, several approaches have been employed:
-
Computational Modeling: Molecular dynamics (MD) simulations of AT1R in different activation states (inactive, active, and agonist-bound) have been instrumental in revealing "cryptic" allosteric sites that are not apparent in static crystal structures.[3][10][11] These simulations can identify transient pockets that open up during receptor dynamics. One such identified druggable allosteric pocket is located in the extracellular loop 2 (ECL2), which also serves as the epitope for autoantibodies in certain diseases.[10][12][13]
-
Structural Biology: High-resolution crystal structures of AT1R in complex with various ligands provide a static snapshot of potential allosteric sites.[14] While no structures with classical allosteric modulators are available yet, structural comparisons with other GPCRs can offer insights.
-
Mutagenesis Studies: Alanine scanning mutagenesis across the entire AT1R sequence has been used to map residues critical for G protein and β-arrestin coupling.[8] Residues that, when mutated, lead to biased signaling are often located in or near allosteric sites.[8]
Design and Screening of Allosteric Modulators
The discovery of novel AT1R allosteric modulators typically follows a hierarchical workflow:
Protocol 1: High-Throughput Virtual Screening (HTVS)
This protocol outlines a structure-based virtual screening approach to identify potential small molecule binders to a defined allosteric pocket on AT1R.
-
Receptor Structure Preparation:
-
Obtain a high-resolution crystal structure of AT1R (e.g., from the Protein Data Bank).
-
If targeting a cryptic site identified by MD simulations, use a representative conformation from the simulation.
-
Prepare the receptor structure using molecular modeling software (e.g., Schrödinger Maestro, MOE) by adding hydrogens, assigning protonation states, and minimizing the structure.
-
-
Allosteric Site Definition:
-
Define the binding pocket based on the identified allosteric site residues (e.g., in ECL2).
-
Generate a receptor grid for docking calculations centered on this site.
-
-
Ligand Library Preparation:
-
Obtain a large, diverse library of small molecules (e.g., ZINC database, Enamine).
-
Prepare the library by generating 3D conformers and assigning appropriate ionization states.
-
-
Molecular Docking:
-
Use a docking program (e.g., Glide, AutoDock) to dock the ligand library into the defined allosteric site.
-
Employ a hierarchical docking approach, starting with a fast, less accurate method (e.g., high-throughput virtual screening mode) followed by more rigorous docking protocols (e.g., standard precision and extra precision) for the top-scoring hits.
-
-
Hit Selection and Filtering:
-
Rank the compounds based on their docking scores.
-
Visually inspect the binding poses of the top-ranked hits to assess the plausibility of their interactions with the receptor.
-
Filter the hits based on physicochemical properties (e.g., Lipinski's rule of five) and structural novelty.[12]
-
In Vitro Characterization of Allosteric Modulators
Selected hits from the screening process must be experimentally validated to confirm their allosteric mechanism of action.
Protocol 2: Radioligand Binding Assays
These assays are used to determine if the allosteric modulator affects the binding of a radiolabeled orthosteric ligand to AT1R.
-
Membrane Preparation:
-
Culture cells stably expressing AT1R (e.g., HEK293-AT1R).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in a suitable assay buffer.
-
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Incubate the membranes with increasing concentrations of a radiolabeled AT1R antagonist (e.g., ¹²⁵I-Sar¹,Ile⁸-AngII).
-
For each concentration, prepare parallel tubes with an excess of an unlabeled antagonist to determine non-specific binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a gamma counter.
-
-
Competition Binding Assay (to assess the effect of the allosteric modulator):
-
Incubate the membranes with a fixed concentration of the radioligand (typically at its Kd value) and increasing concentrations of the test compound.
-
A hallmark of an allosteric modulator is its ability to modulate the binding of the orthosteric ligand in a saturable manner.[6][11] A true allosteric modulator may not completely displace the radioligand, even at high concentrations.[11]
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Protocol 3: Calcium Mobilization Assay
This functional assay measures the effect of the allosteric modulator on the Gq/11-mediated signaling pathway.
-
Cell Preparation:
-
Plate AT1R-expressing cells in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations and incubate for a specified period.
-
Stimulate the cells with a range of concentrations of AngII.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Data Analysis:
-
Plot the AngII dose-response curve in the presence and absence of the allosteric modulator.
-
A PAM will typically increase the potency (leftward shift in EC50) and/or efficacy (increase in maximal response) of AngII.
-
A NAM will decrease the potency (rightward shift in EC50) and/or efficacy of AngII.[10][11]
-
Table 1: Quantitative Data for a Novel AT1R Allosteric Modulator
| Assay | Parameter | Value | Reference |
| Calcium Mobilization | AngII EC50 (no modulator) | 1.2 nM | [15] |
| AngII EC50 (+ modulator) | 6.0 nM (5-fold shift) | [15] | |
| IC50 | 18 µM | [15] | |
| Antibody Binding ELISA | IC50 | 5 µM | [15] |
Protocol 4: Reactive Oxygen Species (ROS) Production Assay
This assay assesses the impact of allosteric modulators on another downstream effect of AT1R activation.
-
Cell Culture:
-
Culture vascular smooth muscle cells (VSMCs), which endogenously express AT1R.
-
-
ROS Detection:
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).
-
Pre-incubate the cells with the test allosteric modulator.
-
Stimulate the cells with AngII.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Data Analysis:
Ex Vivo and In Vivo Characterization
The therapeutic potential of promising allosteric modulators should be evaluated in more physiologically relevant systems.
Protocol 5: Ex Vivo Vasoconstriction Assay
This assay directly measures the physiological effect of AT1R modulation on blood vessel tone.
-
Tissue Preparation:
-
Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing physiological salt solution, gassed with 95% O₂ / 5% CO₂.
-
-
Experimental Procedure:
-
Allow the arterial rings to equilibrate and then pre-contract them with phenylephrine.
-
Pre-incubate the tissues with the allosteric modulator.
-
Generate a cumulative concentration-response curve to AngII by adding increasing concentrations of the agonist to the organ bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
Conclusion
The design of allosteric modulators targeting the AT1R represents a sophisticated approach to fine-tuning the activity of this crucial receptor. By leveraging computational methods to identify novel allosteric sites and employing a suite of in vitro and ex vivo assays, it is possible to discover and characterize compounds with unique pharmacological profiles. These molecules hold the potential to be developed into a new generation of therapeutics for cardiovascular diseases, offering improved selectivity and safety compared to traditional orthosteric ligands.[3][13]
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the allostery of angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the allostery of angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Unraveling allostery within the angiotensin II type 1 receptor for Gαq and β-arrestin coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Development of AT1R Epitope-Based Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of epitope-based vaccines targeting the Angiotensin II Type 1 Receptor (AT1R). This approach holds promise for the treatment of hypertension and other cardiovascular diseases by inducing a specific antibody response against AT1R, thereby blocking its pathological effects.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The Angiotensin II Type 1 Receptor (AT1R), a key component of the RAS, mediates the vasoconstrictive and pro-inflammatory effects of Angiotensin II. Blockade of AT1R is a well-established therapeutic strategy for hypertension. Epitope-based vaccines offer a novel approach to achieve long-term AT1R blockade by stimulating the host's immune system to produce specific antibodies against functional epitopes of the receptor.[1][2] This strategy has the potential to improve patient compliance and provide sustained therapeutic effects compared to daily medication.[3]
Core Concepts
An epitope-based vaccine utilizes short, specific peptide sequences (epitopes) from a target protein to elicit a targeted immune response.[4][5] In the context of AT1R, the goal is to select epitopes from the extracellular domains of the receptor that are accessible to antibodies and functionally important for receptor activation. By conjugating these epitopes to a carrier protein and administering them with an adjuvant, a robust and lasting antibody response can be induced.[1][6]
Data Summary: Preclinical Efficacy of AT1R Epitope-Based Vaccines
The following tables summarize the quantitative data from key preclinical studies on this compound-based vaccines.
Table 1: Efficacy of ATRQβ-001 Vaccine in Hypertensive Animal Models [1][3][7]
| Animal Model | Vaccine Group | Control Group (VLP) | Maximum Systolic Blood Pressure (SBP) Reduction | Antibody Titer | Key Outcomes |
| Angiotensin II-induced Hypertensive Mice | ATRQβ-001 | Virus-Like Particles (VLP) | 35 mm Hg (143±4 vs 178±6 mm Hg; P=0.005) | Significantly increased | Attenuated left ventricular hypertrophy and fibrosis.[1] |
| Spontaneously Hypertensive Rats (SHRs) | ATRQβ-001 | Virus-Like Particles (VLP) | 19 mm Hg (173±2 vs 192±3 mm Hg; P=0.003) | Significantly increased and sustained | Prevented remodeling of vulnerable target organs.[3][7] |
Table 2: Efficacy of ATR12181 Vaccine in Spontaneously Hypertensive Rats (SHRs) [2][6]
| Animal Model | Vaccine Group | Control Group | Blood Pressure (BP) Reduction | Key Outcomes |
| Spontaneously Hypertensive Rats (SHRs) | ATR12181-Tetanus Toxoid | Tetanus Toxoid | Significant attenuation of high BP | Decreased cardiac hypertrophy and attenuated kidney injuries.[2] Reduced mRNA levels of c-fos and c-jun in heart and kidneys.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of this compound-based vaccines.
Protocol 1: In Silico Epitope Prediction and Selection
This protocol outlines the computational steps to identify potential B-cell epitopes from the AT1R sequence.
1. Protein Sequence Retrieval:
- Obtain the full-length protein sequence of the target AT1R (e.g., human, rat) from a protein database such as UniProt or NCBI.
2. Extracellular Domain Identification:
- Use a topology prediction server (e.g., TMHMM, Phobius) to identify the extracellular domains of the AT1R. Epitopes should be selected from these regions to be accessible to antibodies.
3. B-Cell Epitope Prediction:
- Utilize various immunoinformatics tools to predict linear B-cell epitopes based on properties like antigenicity, surface accessibility, and hydrophilicity.[8][9]
- Recommended Tools:
- IEDB (Immune Epitope Database and Analysis Resource): Use the Bepipred Linear Epitope Prediction tool.[9]
- VaxiJen: Predicts the antigenicity of the peptide candidates.[9]
- ABCpred: Predicts B-cell epitopes using an artificial neural network.
4. Epitope Characterization and Filtering:
- Analyze the predicted epitopes for the following characteristics:[8]
- Antigenicity: High score from VaxiJen or similar tools.
- Allergenicity: Predict potential allergenicity using tools like AllerTOP to avoid adverse reactions.[9]
- Toxicity: Evaluate potential toxicity using servers like ToxinPred.
- Conservation: Perform sequence alignment (e.g., using BLAST) to ensure the epitope is conserved across different species if cross-reactivity is desired, or human-specific to avoid off-target effects.
5. Final Epitope Selection:
- Select a small number of candidate epitopes (typically 7-20 amino acids) that meet the desired criteria for synthesis and experimental validation. For example, a previously identified effective epitope from the second extracellular loop of human AT1R is "Ala-Phe-His-Tyr-Glu-Ser-Gln".[10]
Protocol 2: Vaccine Formulation and Immunization
This protocol describes the preparation of the epitope-based vaccine and the immunization schedule used in preclinical studies.
1. Peptide Synthesis:
- Synthesize the selected epitope peptides with high purity (e.g., >95% by HPLC).
- A cysteine residue can be added to the N- or C-terminus of the peptide to facilitate conjugation to a carrier protein.
2. Conjugation to a Carrier Protein:
- To enhance immunogenicity, conjugate the synthetic peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH), Tetanus Toxoid (TT), or a virus-like particle (VLP) like Qβ bacteriophage.[1][10]
- Example using Qβ VLP (for ATRQβ-001):
- Use a suitable crosslinker (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - SMCC) to covalently link the peptide to the VLP.
- Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted components.
3. Vaccine Formulation:
- Dissolve the peptide-carrier conjugate in a sterile, pyrogen-free buffer (e.g., phosphate-buffered saline - PBS).
- Emulsify the vaccine solution with an appropriate adjuvant (e.g., Freund's Adjuvant for animal studies) to further enhance the immune response.
4. Animal Immunization Schedule: [7]
- Mice (e.g., Balb/c):
- Primary immunization (Day 0): Subcutaneously inject 50-100 µg of the vaccine emulsified in Complete Freund's Adjuvant.
- Booster immunizations (e.g., Day 14, 28): Subcutaneously inject 50-100 µg of the vaccine emulsified in Incomplete Freund's Adjuvant.
- Rats (e.g., SHRs):
- Follow a similar protocol, adjusting the dose based on body weight. Immunizations can be performed on days 0, 14, and 28.[7]
Protocol 3: Evaluation of Immune Response (Antibody Titer)
This protocol details the measurement of specific antibody titers in the sera of immunized animals using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Serum Collection:
- Collect blood samples from the immunized animals at various time points (e.g., before immunization and every 2 weeks post-immunization).
- Separate the serum by centrifugation and store at -20°C or -80°C.
2. ELISA Procedure:
- Coating: Coat a 96-well ELISA plate with the unconjugated synthetic epitope peptide (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Primary Antibody Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the immunoglobulin of the immunized animal species (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
- Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading (e.g., an absorbance value 2-3 times that of the pre-immune serum).
Protocol 4: In Vivo Efficacy Assessment in Hypertensive Models
This protocol describes the evaluation of the vaccine's effect on blood pressure in animal models of hypertension.
1. Animal Models:
- Angiotensin II-Induced Hypertension: Infuse Angiotensin II continuously into normotensive mice or rats using an osmotic minipump to induce hypertension.[7]
- Spontaneously Hypertensive Rats (SHRs): A genetic model of essential hypertension.[2][7]
2. Blood Pressure Measurement:
- Tail-Cuff Method: A non-invasive method for repeated blood pressure measurements. Acclimatize the animals to the procedure to minimize stress-induced variations.
- Telemetry: A more accurate and continuous method involving the surgical implantation of a telemetric probe into an artery (e.g., carotid or femoral artery). This allows for 24-hour monitoring of blood pressure and heart rate without restraining the animal.[7]
3. Experimental Timeline:
- Begin immunization before the onset of hypertension (prophylactic model) or after hypertension is established (therapeutic model).
- Monitor blood pressure regularly throughout the study period.
4. Assessment of Target Organ Damage:
- At the end of the study, euthanize the animals and collect organs such as the heart, kidneys, and aorta.
- Histology: Perform histological analysis (e.g., H&E staining, Masson's trichrome staining) to assess for cardiac hypertrophy, fibrosis, and renal damage.
- Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of markers of cardiac remodeling (e.g., c-fos, c-jun, BNP).[2][7]
Visualizations
AT1R Signaling Pathway
Caption: Angiotensin II Type 1 Receptor (AT1R) signaling pathway and the mechanism of action of an epitope-based vaccine.
Experimental Workflow for AT1R Vaccine Development
Caption: A stepwise workflow for the development and preclinical evaluation of an this compound-based vaccine.
Logical Relationship of Vaccine Components
Caption: Logical relationship between the components of an this compound-based vaccine and the resulting immune response.
References
- 1. Vaccines against components of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target organ protection from a novel angiotensin II receptor (AT1) vaccine ATR12181 in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of a therapeutic vaccine against angiotensin II receptor type 1 in hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epitope-Based Vaccines: The Next Generation of Promising Vaccines Against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthdisgroup.us [healthdisgroup.us]
- 6. Effect of active immunization against angiotensin II type 1 (AT1) receptor on hypertension & arterial remodelling in spontaneously hypertensive rats (SHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for designing a peptide-based multi-epitope vaccine targeting monkeypox using reverse vaccine technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols: AT1R Epitope in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Angiotensin II Receptor Type 1 (AT1R) epitopes in the development of diagnostic assays. The protocols included are based on established methodologies and are intended to serve as a guide for the detection and quantification of AT1R autoantibodies, which have been implicated in various pathologies, including preeclampsia, hypertension, and organ transplant rejection.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that plays a critical role in the renin-angiotensin system, regulating blood pressure and cardiovascular homeostasis.[1] Autoantibodies targeting AT1R can activate the receptor, leading to pathological conditions. Consequently, the detection of these autoantibodies has become a significant area of interest for diagnostic and prognostic purposes. The primary epitope for these pathogenic autoantibodies is located on the second extracellular loop of the AT1R.[2] Specifically, a seven-amino-acid sequence, AFHYESQ , has been identified as a key binding site.[3]
Applications in Diagnostic Assays
The principal application of AT1R epitopes in diagnostics is the detection of circulating autoantibodies in patient samples. Enzyme-Linked Immunosorbent Assay (ELISA) is the most common platform for this purpose. These assays are crucial for:
-
Risk stratification in organ transplantation: Pre- and post-transplant monitoring of AT1R autoantibodies can help identify patients at a higher risk of antibody-mediated rejection.[1][4]
-
Investigating hypertensive disorders: Elevated levels of AT1R autoantibodies have been associated with conditions like preeclampsia and malignant hypertension.[2]
-
Autoimmune disease research: The role of AT1R autoantibodies is being explored in various autoimmune diseases, such as systemic sclerosis and lupus nephritis.[5]
Quantitative Data Summary
The following tables summarize quantitative data on AT1R autoantibody levels in various disease states from different studies. It is important to note that cutoff values for positivity can vary between studies and assay manufacturers.
Table 1: AT1R Autoantibody Levels in Glomerulonephritis and Vasculitis
| Disease State | Mean AT1R Antibody Level (U/mL) ± SD | n | Reference |
| Membranous Nephropathy | 6.00 ± 1.31 | 18 | [5] |
| Focal and Segmental Glomerulosclerosis | 5.67 ± 1.31 | 25 | [5] |
| Lupus Nephropathy | 6.26 ± 2.25 | 17 | [5] |
| IgA Nephropathy | 10.60 ± 6.72 | 14 | [5] |
| Mesangial Proliferative Glomerulonephritis (non-IgA) | 6.69 ± 2.52 | 6 | [5] |
| Systemic Vasculitis (c-ANCA) | 11.22 ± 10.78 | 40 | [5] |
| Systemic Vasculitis (p-ANCA) | 12.65 ± 14.59 | 16 | [5] |
Table 2: AT1R Autoantibody Levels in Kidney Transplant Rejection
| Rejection Status | Mean AT1R Antibody Level (U/mL) ± SD | n | Cutoff for High Level | Reference |
| Antibody-Mediated Rejection (AMR) | 18.8 ± 10.6 | 31 | >17 U/mL | [4] |
| Cell-Mediated Rejection (CMR) | 12.9 ± 6.7 | 17 | >17 U/mL | [4] |
| No Rejection | 11.8 ± 7.4 | 22 | >17 U/mL | [4] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for AT1R Autoantibody Detection
This protocol is a generalized procedure based on commercially available sandwich and competitive ELISA kits.[6][7][8][9][10] Investigators should always refer to the specific manufacturer's instructions for the kit being used.
a. Principle:
-
Sandwich ELISA: The wells of a microtiter plate are pre-coated with AT1R antigen. Patient serum is added, and any AT1R autoantibodies present will bind to the antigen. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes human IgG is then added. Finally, a substrate is introduced, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of AT1R autoantibodies in the sample.[8]
-
Competitive ELISA: The microtiter plate is pre-coated with AT1R antigen. Patient serum is incubated along with a known amount of HRP-conjugated AT1R antibody. The patient's autoantibodies and the conjugated antibody compete for binding to the coated antigen. Therefore, the intensity of the resulting color is inversely proportional to the concentration of AT1R autoantibodies in the sample.[9]
b. Materials:
-
AT1R autoantibody ELISA kit (includes pre-coated microplate, standards, controls, detection antibody, substrate, and stop solution)
-
Patient serum or plasma samples
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Absorbent paper
c. Procedure (Sandwich ELISA):
-
Preparation: Bring all reagents and samples to room temperature. Dilute the wash buffer concentrate as instructed in the kit manual. Prepare standard dilutions according to the kit instructions. Dilute patient samples as recommended (e.g., 1:100 in dilution buffer).[6]
-
Sample Incubation: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 2-8°C or 90 minutes at 37°C).[6][10]
-
Washing: Aspirate the contents of the wells and wash the plate 2-3 times with wash buffer.[10] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining liquid.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotin-labeled or HRP-conjugated detection antibody to each well.
-
Incubation: Seal the plate and incubate for the specified time and temperature (e.g., 1 hour at room temperature or 60 minutes at 37°C).[6][10]
-
Washing: Repeat the washing step as described in step 4, increasing the number of washes to 3-5 times as per the protocol.[10]
-
Enzyme/Substrate Reaction: If using a biotinylated detection antibody, add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C, followed by another wash step.[10] Add 90-100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 10-20 minutes.[10]
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of AT1R autoantibodies in the patient samples by interpolating their absorbance values on the standard curve.
Western Blotting for AT1R Detection (Generalized Protocol)
This protocol provides a general workflow for detecting AT1R in cell lysates or tissue homogenates. Specific antibody concentrations and incubation times will need to be optimized.
a. Principle: Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific for an AT1R epitope, followed by a secondary antibody conjugated to an enzyme. A substrate is then added that reacts with the enzyme to produce a detectable signal (chemiluminescent or fluorescent).
b. Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST)
-
Primary antibody against an this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
-
Tris-buffered saline with Tween-20 (TBST)
c. Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer method.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AT1R antibody diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an appropriate imaging system. The presence of a band at the expected molecular weight of AT1R (approximately 41 kDa) indicates a positive result.
Flow Cytometry for Cell Surface AT1R Detection (Generalized Protocol)
This protocol outlines a general procedure for detecting AT1R expression on the surface of cells in suspension.
a. Principle: A single-cell suspension is incubated with a fluorescently labeled primary antibody specific for an extracellular epitope of AT1R. The cells are then analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells, allowing for the quantification of the cell population expressing the receptor.
b. Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fluorochrome-conjugated primary antibody against an extracellular this compound
-
Isotype control antibody with the same fluorochrome
-
Fixation/Permeabilization buffers (if detecting intracellular AT1R)
-
Flow cytometer
c. Procedure:
-
Cell Preparation: Prepare a single-cell suspension from blood, tissue, or cell culture. Wash the cells with cold Flow Cytometry Staining Buffer.
-
Cell Staining: Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.[13]
-
Blocking (Optional): To block non-specific binding, incubate the cells with an Fc receptor blocking solution.
-
Antibody Incubation: Add the fluorochrome-conjugated anti-AT1R antibody to the cell suspension at the manufacturer's recommended concentration. For a negative control, use an isotype control antibody at the same concentration in a separate tube.
-
Incubation: Incubate the cells for 30 minutes at 2-8°C in the dark.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties.
-
Analysis: Determine the percentage of cells positive for AT1R expression and the mean fluorescence intensity by comparing the staining with the isotype control.
Visualizations
Caption: AT1R Signaling Pathways.
Caption: ELISA Experimental Workflow.
References
- 1. Angiotensin II type 1 receptor antibodies in kidney transplantation [ctrjournal.org]
- 2. Angiotensin Receptor Agonistic Autoantibodies and Hypertension: Preeclampsia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Angiotensin II Type 1 Receptor and Anti-Endothelial Cell Antibodies: A Cross-Sectional Analysis of Pathological Findings in Allograft Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II Type 1 Receptor Antibodies Are Higher in Lupus Nephritis and Vasculitis than Other Glomerulonephritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Rat AT1R(angiotensin Ⅱ receptor type 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. mybiosource.com [mybiosource.com]
- 10. assaygenie.com [assaygenie.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. bio-rad.com [bio-rad.com]
- 13. research.pasteur.fr [research.pasteur.fr]
Application Notes and Protocols for Functional Studies Using AT1R Epitope Mimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Angiotensin II Type 1 Receptor (AT1R) epitope mimetics in functional studies. This document outlines the underlying principles, experimental protocols, and data interpretation for investigating the modulation of AT1R signaling pathways.
Introduction to AT1R Epitope Mimetics
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation, mediating the effects of angiotensin II (Ang II). Dysregulation of AT1R signaling is implicated in various cardiovascular diseases, making it a key therapeutic target.
This compound mimetics are molecules, such as peptides or small organic compounds, designed to interact with specific epitopes on the AT1R, particularly those outside the orthosteric binding site of Ang II. A significant focus of research has been the second extracellular loop (ECL2) of the AT1R, which contains the epitope sequence AFHYESQ. This region is a target for activating autoantibodies in certain pathologies. Epitope mimetics targeting this site can act as allosteric modulators, influencing receptor function and downstream signaling.
These mimetics offer a nuanced approach to studying AT1R function, allowing for the investigation of biased signaling and the development of novel therapeutics with improved specificity and safety profiles.
Key Signaling Pathways of AT1R
AT1R activation by its endogenous ligand, Ang II, initiates a cascade of intracellular signaling events through both G protein-dependent and -independent pathways. Understanding these pathways is crucial for designing and interpreting functional studies with epitope mimetics.
-
G Protein-Dependent Signaling: Upon Ang II binding, AT1R primarily couples to Gq/11 proteins.[1] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). AT1R can also couple to other G proteins like Gi and G12/13, leading to the modulation of adenylyl cyclase and activation of the RhoA/ROCK pathway, respectively.[1]
-
G Protein-Independent Signaling (β-Arrestin Pathway): Following activation, AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization and internalization. Importantly, β-arrestins can also act as signal transducers, scaffolding various kinases, including those of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
Biased Agonism: Some ligands can preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway. This phenomenon, known as biased agonism, has significant therapeutic implications. This compound mimetics can function as biased allosteric modulators, selectively potentiating or inhibiting specific downstream signaling cascades.
Below is a diagram illustrating the major signaling pathways of AT1R.
AT1R Signaling Pathways
Quantitative Data for this compound Mimetics and Allosteric Modulators
The following table summarizes the available quantitative data for a peptide epitope mimetic and small-molecule allosteric modulators targeting the ECL2 of AT1R.
| Compound Type | Compound Name/Identifier | Target Epitope | Assay Type | Readout | Effect | Quantitative Value |
| Peptide Mimetic | d-QSEYHFA (Retro-inverso peptide) | AFHYESQ (ECL2) | AT1R Activation Assay | Receptor Activity | Inhibition | Blocks autoantibody-induced activation |
| In vivo Blood Pressure | Mean Arterial Pressure | Reduction | ~40 mmHg decrease in hypertensive rabbits | |||
| Small Molecule | DCP1-3 | Allosteric pocket (ECL2) | Calcium Mobilization | Ang II-induced Ca²⁺ release | Negative Allosteric Modulator (NAM) | ΔEC₅₀ = -1.2 nM |
| Small Molecule | DCP1-16 | Allosteric pocket (ECL2) | Calcium Mobilization | Ang II-induced Ca²⁺ release | Negative Allosteric Modulator (NAM) | ΔEC₅₀ = -1.0 nM |
Experimental Protocols
Detailed methodologies for key experiments to functionally characterize this compound mimetics are provided below.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the release of calcium from intracellular stores following the activation of the Gq pathway.
Workflow Diagram:
Calcium Mobilization Assay Workflow
Materials:
-
HEK293 or CHO cells stably expressing human AT1R
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM) with 10% FBS and selection antibiotic
-
Serum-free cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)
-
Probenecid (optional, for cell lines with active anion transporters)
-
This compound mimetic (test compound)
-
Angiotensin II (agonist)
-
Losartan (antagonist control)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed AT1R-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with KRH buffer.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in KRH buffer containing 0.02% Pluronic F-127. The final concentration of the dye will depend on the specific dye used (e.g., 2-5 µM for Fluo-4 AM). If required, add probenecid (e.g., 2.5 mM final concentration) to the loading buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, or at room temperature for 60-90 minutes, protected from light.
-
-
Compound Preparation and Assay:
-
During the dye incubation, prepare a compound plate containing your test compounds (epitope mimetics) and controls (Ang II, Losartan) at the desired concentrations in KRH buffer.
-
After dye incubation, wash the cells twice with KRH buffer to remove excess dye.
-
Add 100 µL of KRH buffer to each well.
-
Place the cell plate into the fluorescence microplate reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
For agonist activity: Program the instrument to inject the epitope mimetic and record the fluorescence signal over time.
-
For antagonist/allosteric modulator activity: Program the instrument to first inject the epitope mimetic (or antagonist control), incubate for a defined period (e.g., 5-15 minutes), and then inject Ang II while continuously recording the fluorescence signal.
-
Record a baseline fluorescence for 15-30 seconds before compound injection, and continue recording for at least 60-120 seconds post-injection to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of Ang II (100%) and buffer alone (0%).
-
Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression analysis. For allosteric modulators, analyze the shift in the agonist's EC₅₀.
-
Protocol 2: ERK1/2 Phosphorylation Assay
This assay measures the activation of the ERK1/2 MAPK pathway, which can be downstream of both G protein and β-arrestin signaling.
Workflow Diagram:
ERK1/2 Phosphorylation Assay Workflow
Materials:
-
AT1R-expressing cells
-
6- or 12-well tissue culture plates
-
Serum-free medium
-
This compound mimetic, Ang II, and relevant controls
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Starvation:
-
Seed AT1R-expressing cells in 6- or 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight by replacing the growth medium with serum-free medium. This reduces basal ERK phosphorylation.
-
-
Cell Stimulation:
-
Prepare solutions of the epitope mimetic and/or Ang II in serum-free medium at the desired concentrations.
-
Treat the cells with the compounds for a predetermined time, typically 5-10 minutes at 37°C. A time-course experiment is recommended to determine the peak phosphorylation time.
-
-
Cell Lysis:
-
After stimulation, immediately place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature the samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
For each sample, normalize the phospho-ERK signal to the total-ERK signal.
-
Plot the normalized data to generate dose-response curves and calculate EC₅₀ values.
-
Protocol 3: Ex Vivo Vascular Contraction Assay
This assay directly measures the physiological response of blood vessels to AT1R stimulation.
Workflow Diagram:
Vascular Contraction Assay Workflow
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Potassium chloride (KCl)
-
Phenylephrine (PE) and Acetylcholine (ACh) (for viability and endothelium integrity checks)
-
This compound mimetic and Angiotensin II
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and fatty tissue and cut it into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1.5-2 g for rat aorta).
-
During equilibration, replace the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to test the viability of the smooth muscle.
-
After washing and returning to baseline, pre-contract the rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to check for endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
-
Experimental Protocol:
-
Wash the rings and allow them to return to the baseline resting tension.
-
For antagonist/allosteric modulator studies: Pre-incubate the rings with the this compound mimetic or vehicle for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to Ang II by adding the agonist in a stepwise manner (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
-
Data Analysis:
-
Record the change in isometric tension.
-
Express the contraction at each Ang II concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and calculate the EC₅₀ (potency) and Emax (maximum effect) values using non-linear regression.
-
Analyze the effect of the epitope mimetic on the Ang II-induced contraction curve (e.g., rightward shift for a competitive antagonist).
-
By employing these detailed protocols, researchers can effectively characterize the functional consequences of AT1R modulation by novel epitope mimetics, providing valuable insights for both basic research and drug development.
References
Application Notes and Protocols for Screening Small Molecule Inhibitors of AT1R Epitope Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis. Beyond its orthosteric site, which binds angiotensin II (AngII), the extracellular loops of AT1R present epitopes that can be targeted by autoantibodies, leading to pathological conditions such as preeclampsia and transplant rejection. Small molecule inhibitors that specifically block these epitope interactions offer a promising therapeutic strategy. These application notes provide detailed protocols for screening and identifying such inhibitors.
AT1R Signaling Pathways
Activation of AT1R by its natural ligand, Angiotensin II, or by agonistic autoantibodies, triggers a cascade of intracellular signaling events. These pathways are crucial for the physiological functions of AT1R but can also contribute to pathology when dysregulated. A simplified overview of the major signaling pathways is presented below.
Figure 1: Simplified AT1R Signaling Pathway.
Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and validating small molecule inhibitors of the AT1R epitope interaction involves a multi-step process, from initial high-throughput screening to downstream validation assays.
Figure 2: Inhibitor Screening and Validation Workflow.
Data Presentation: Inhibitors of this compound Interaction
The following table summarizes quantitative data for representative small molecules identified as inhibitors of the this compound interaction, primarily targeting the second extracellular loop (ECL2) to block autoantibody binding.
| Compound ID | Assay Type | Target Epitope | IC50 / Ki | Reference |
| DCP1-3 | IgG Binding Inhibition | ECL2 | ~10 µM (IC50) | [1] |
| DCP1-16 | IgG Binding Inhibition | ECL2 | ~20 µM (IC50) | [1] |
| ZD7155 | AngII Inhibition | Orthosteric Site | 3-4 nM (IC50) |
Note: Data for specific epitope inhibitors is emerging. The table will be updated as more compounds are characterized.
Experimental Protocols
Competitive ELISA for Primary Screening
This protocol is designed to identify small molecules that inhibit the binding of an epitope-specific antibody to a peptide representing the target epitope (e.g., the second extracellular loop of AT1R).
Figure 3: Competitive ELISA Workflow and Principle.
Materials:
-
96-well microtiter plates
-
Synthetic peptide corresponding to the AT1R target epitope (e.g., ECL2)
-
Epitope-specific primary antibody (e.g., a monoclonal antibody against the AT1R ECL2)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2M H2SO4)
-
Small molecule compound library
Protocol:
-
Plate Coating:
-
Dilute the this compound peptide to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with wash buffer.
-
In a separate plate, pre-incubate the primary antibody at a fixed concentration with varying concentrations of the small molecule inhibitors for 30 minutes.
-
Add 100 µL of the antibody-inhibitor mixture to the corresponding wells of the peptide-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance compared to the control (no inhibitor) indicates that the small molecule has inhibited the binding of the primary antibody to the epitope peptide. Calculate the percent inhibition for each compound and identify hits for further validation.
Cell-Based Calcium Flux Assay for Functional Inhibition
This assay measures the ability of small molecule inhibitors to block the intracellular calcium release induced by an agonistic autoantibody that targets a specific this compound.
Materials:
-
HEK293 cells stably expressing human AT1R
-
Agonistic anti-AT1R autoantibody
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating:
-
Seed AT1R-expressing HEK293 cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Inhibitor Incubation:
-
Wash the cells twice with assay buffer.
-
Add 80 µL of assay buffer containing the small molecule inhibitors at various concentrations to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm) every 1-2 seconds.
-
Establish a baseline reading for 10-20 seconds.
-
Add 20 µL of the agonistic autoantibody solution to each well to stimulate the cells.
-
Continue recording the fluorescence for 60-120 seconds.
-
Data Analysis: The increase in fluorescence intensity upon antibody stimulation corresponds to intracellular calcium release. A reduction in the fluorescence peak in the presence of a small molecule indicates functional inhibition of the autoantibody-mediated AT1R activation. Determine the IC50 values for the hit compounds.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
This assay can be adapted to measure the disruption of the interaction between AT1R and a binding partner (e.g., a labeled antibody or another interacting protein) by a small molecule inhibitor in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for AT1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a binding partner fused to a BRET acceptor (e.g., Venus or GFP)
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine h)
-
White, 96-well microplates
-
Luminometer capable of simultaneous dual-wavelength detection
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the AT1R-Rluc and binding partner-Venus expression vectors.
-
Plate the transfected cells in white 96-well plates and incubate for 24-48 hours.
-
-
Inhibitor Treatment:
-
Replace the culture medium with assay buffer.
-
Add the small molecule inhibitors at various concentrations and incubate for a predetermined time.
-
-
BRET Measurement:
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for Venus).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio in the presence of an inhibitor suggests that it has disrupted the interaction between AT1R and its binding partner. Determine the IC50 values for the active compounds.
Conclusion
The screening protocols outlined in these application notes provide a robust framework for the identification and characterization of small molecule inhibitors targeting specific epitopes on the AT1R. The combination of a high-throughput primary screen, such as a competitive ELISA, with secondary cell-based functional assays and biophysical methods like BRET, will facilitate the discovery of novel therapeutic candidates for diseases driven by AT1R autoantibodies.
References
Production and Purification of Recombinant Epitope-Tagged Angiotensin II Type 1 Receptor (AT1R)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the production, purification, and characterization of recombinant Angiotensin II Type 1 Receptor (AT1R) containing a terminal epitope tag. These guidelines are intended for researchers in academia and industry engaged in studies of AT1R structure, function, and pharmacology, as well as for professionals in drug development targeting this critical G-protein coupled receptor (GPCR).
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a key regulator of blood pressure and cardiovascular homeostasis.[1][2][3] Its involvement in various cardiovascular diseases has made it a major target for therapeutic intervention.[1][4] The production of high-quality, purified recombinant AT1R is essential for a wide range of applications, including structural biology, drug screening, and antibody development. The incorporation of an epitope tag facilitates the detection and purification of the recombinant receptor.[5][6][7][8] This document outlines the necessary steps from expression system selection to the functional characterization of the purified receptor.
Data Presentation
Table 1: Comparison of Expression Systems for Recombinant AT1R Production
| Expression System | Advantages | Disadvantages | Typical Yield | Reference |
| E. coli | - Rapid growth- High cell densities- Low cost of media- Well-established genetics | - Lack of post-translational modifications (e.g., glycosylation)- Potential for protein misfolding and inclusion body formation- Codon usage may need optimization | Low to moderate | [9] |
| Insect Cells (e.g., Sf9, High Five™) | - Capable of complex post-translational modifications- High expression levels- Good for membrane protein expression | - More expensive and time-consuming than E. coli- Different glycosylation patterns than mammalian cells | Moderate to high | [10] |
| Mammalian Cells (e.g., HEK293, CHO) | - Most authentic post-translational modifications and folding- Suitable for stable and transient expression | - Lower cell densities and slower growth- More expensive media and reagents- Lower yields compared to microbial systems | Low to moderate | [11][12][13] |
Table 2: Common Epitope Tags for AT1R Purification
| Epitope Tag | Sequence | Purification Resin | Elution Condition | Advantages | Disadvantages | Reference |
| FLAG® Tag | DYKDDDDK | Anti-FLAG® M2 Affinity Gel | - 3xFLAG® peptide- Low pH (e.g., 0.1 M glycine, pH 3.5) | - High specificity- Mild elution conditions possible | - Resin can be expensive | [5][6][12][14] |
| His-Tag (6x-His) | HHHHHH | Nickel-NTA or Cobalt-Talon Resin | - Imidazole gradient- Low pH | - Cost-effective- High binding capacity | - Potential for non-specific binding of host proteins | [5][15][16] |
| 1D4 Tag | TETSQVAPA | Rho-1D4 Monoclonal Antibody Resin | - 1D4 peptide | - High affinity and specificity | - Less commonly used than FLAG or His tags | [13][14] |
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the human AT1R gene with a C-terminal FLAG tag into a mammalian expression vector.
Materials:
-
Human AT1R cDNA
-
pcDNA3.1(+) vector
-
Restriction enzymes (e.g., NheI and XhoI)
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Primers for PCR
-
DH5α competent E. coli
-
LB agar plates with ampicillin
-
Plasmid purification kit
Protocol:
-
Primer Design: Design PCR primers to amplify the AT1R coding sequence. The forward primer should contain an NheI restriction site, and the reverse primer should incorporate the FLAG tag sequence before the stop codon and an XhoI restriction site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the AT1R-FLAG insert.
-
Restriction Digest: Digest both the PCR product and the pcDNA3.1(+) vector with NheI and XhoI.
-
Ligation: Ligate the digested AT1R-FLAG insert into the digested pcDNA3.1(+) vector using T4 DNA Ligase.
-
Transformation: Transform the ligation product into competent DH5α E. coli cells.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing ampicillin. Select individual colonies and screen for the correct insert by colony PCR or restriction digest of purified plasmid DNA.
-
Sequence Verification: Sequence the final construct to confirm the correct insertion and in-frame fusion of the FLAG tag.
Expression in Mammalian Cells (Transient Transfection)
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pcDNA3.1-AT1R-FLAG plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM
-
6-well plates and 15 cm dishes
Protocol:
-
Cell Seeding: Seed HEK293T cells in 6-well plates or 15 cm dishes to be 70-80% confluent on the day of transfection.
-
Transfection Complex Preparation: Prepare the DNA-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol.
-
Transfection: Add the transfection complexes to the cells and incubate at 37°C in a CO2 incubator.
-
Harvesting: After 48-72 hours post-transfection, harvest the cells for membrane preparation.
Membrane Preparation
Materials:
-
Harvested cells
-
Lysis Buffer (e.g., 10 mM HEPES, 10 mM MgCl2, 20 mM KCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Homogenization: Lyse the cells using a Dounce homogenizer.
-
Centrifugation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Storage: Resuspend the membrane pellet in a suitable buffer and store at -80°C.
Solubilization and Affinity Purification of AT1R-FLAG
Materials:
-
Purified cell membranes
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% DDM, protease inhibitors, pH 7.4)
-
Anti-FLAG M2 Affinity Gel
-
Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.02% DDM, pH 7.4)
-
Elution Buffer (e.g., Wash Buffer containing 100-200 µg/mL 3xFLAG peptide)
Protocol:
-
Solubilization: Resuspend the membranes in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized mixture at high speed to remove any insoluble material.
-
Binding: Add the clarified supernatant to the equilibrated Anti-FLAG M2 Affinity Gel and incubate with gentle rotation for 2-4 hours at 4°C.
-
Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound AT1R-FLAG by incubating the resin with Elution Buffer.
-
Concentration: Concentrate the eluted protein using an appropriate centrifugal filter device.
Characterization of Purified AT1R-FLAG
Materials:
-
Purified AT1R-FLAG
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-FLAG)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
SDS-PAGE: Separate the purified protein sample by SDS-PAGE.[17][18][19][20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17][19]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][19]
-
Detection: Detect the protein using a chemiluminescent substrate and an imaging system.[18]
Materials:
-
Purified and reconstituted AT1R-FLAG in proteoliposomes[21][22][23][24][25]
-
Unlabeled competitor (e.g., Angiotensin II or Losartan)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
Protocol:
-
Reaction Setup: Set up binding reactions containing reconstituted AT1R, radiolabeled ligand, and varying concentrations of unlabeled competitor in Binding Buffer.
-
Incubation: Incubate the reactions at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold Binding Buffer.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax).[26]
Visualization of Pathways and Workflows
Caption: Canonical Gq/11 signaling pathway of the Angiotensin II Type 1 Receptor (AT1R).
Caption: Experimental workflow for the production and purification of recombinant AT1R.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Epitope tagging of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Step Protein Purification: Use of a Novel Epitope Tag for Highly Efficient Detection and Purification of Recombinant Proteins [openbiotechnologyjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epitope tagging and immunoreactivity of the human angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibodies Expand the Scope of Angiotensin Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologicscorp.com [biologicscorp.com]
- 15. neb.com [neb.com]
- 16. google.com [google.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western-Blotting-Protokoll – Immunblotting-Protokoll oder Western-Blot-Protokoll [sigmaaldrich.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Purification and reconstitution into proteoliposomes of the F1F0 ATP synthase from the obligately anaerobic gram-positive bacterium Clostridium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
Troubleshooting & Optimization
troubleshooting non-specific binding of AT1R epitope antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues encountered with Angiotensin II Type 1 Receptor (AT1R) epitope antibodies.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background or multiple non-specific bands in my Western blot for AT1R?
A1: High background and non-specific bands are common issues when using AT1R antibodies. Several studies have shown that many commercially available AT1R antibodies lack specificity, binding to other proteins even in tissues from AT1R knockout mice.[1][2][3][4] This non-specific binding can arise from several factors including:
-
Poor antibody specificity: The antibody may cross-react with other proteins that share similar epitopes or have similar structural motifs.
-
Inadequate blocking: The blocking step may not be sufficient to prevent the antibody from binding to non-target sites on the membrane.
-
Suboptimal antibody concentration: Using too high a concentration of the primary antibody can increase non-specific binding.
-
Issues with secondary antibodies: The secondary antibody may be binding non-specifically.
Q2: My immunohistochemistry (IHC) staining for AT1R shows signal in tissues that should be negative. What could be the cause?
A2: Similar to Western blotting, non-specific staining in IHC with AT1R antibodies is a documented problem.[1][2] Potential causes include:
-
Endogenous enzyme activity: If using an enzyme-based detection system (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[5][6]
-
Fc receptor binding: The primary or secondary antibodies may bind non-specifically to Fc receptors present on certain cell types.[5]
-
Insufficient blocking: The blocking buffer may not be effectively preventing non-specific antibody adsorption to the tissue section.[7]
-
Antibody cross-reactivity: The AT1R antibody may be cross-reacting with other cellular components.
Q3: I am unable to successfully immunoprecipitate AT1R. What are the likely reasons?
A3: Immunoprecipitation (IP) failures with AT1R antibodies can be frustrating. Common culprits include:
-
Low antibody affinity or specificity: The antibody may not have a high enough affinity to effectively pull down the AT1R protein, or it may be binding to other proteins more strongly.
-
Low AT1R expression: The target protein may be expressed at very low levels in your sample, making it difficult to detect.
-
Incorrect lysis buffer: The lysis buffer may not be effectively solubilizing the receptor or may be disrupting the antibody-antigen interaction.
-
Inefficient antibody-bead conjugation: The antibody may not be properly coupled to the protein A/G beads.
-
Presence of interacting proteins: Other proteins that bind to AT1R might interfere with the antibody binding.
Troubleshooting Guides
Western Blotting: Minimizing Non-Specific Binding
High background and non-specific bands in Western blotting can obscure the true signal of AT1R. The following table summarizes key parameters to optimize.
| Parameter | Recommendation | Rationale |
| Antibody Validation | Crucial First Step: Validate your AT1R antibody using positive and negative controls. This can include cell lines overexpressing AT1R, and ideally, tissue from AT1R knockout animals.[1][2][3][8] | Many commercial AT1R antibodies show non-specific binding. Validation is essential to ensure the signal you observe is specific to AT1R.[1][2][4] |
| Blocking Buffer | Test different blocking agents. Common options include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST or PBST. For phospho-specific antibodies, BSA is generally preferred over milk. | The optimal blocking agent can vary depending on the antibody and sample type. Milk contains casein and endogenous biotin which can interfere with certain detection systems.[7] |
| Primary Antibody Dilution | Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000). | An excessively high antibody concentration is a common cause of non-specific binding.[9] |
| Washing Steps | Increase the number and/or duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). | Thorough washing helps to remove unbound and weakly bound antibodies, reducing background.[9] |
| Secondary Antibody | Use a secondary antibody from a reliable source and ensure it is specific to the primary antibody's host species. Run a control lane with only the secondary antibody to check for non-specific binding. | A cross-reactive or low-quality secondary antibody can be a significant source of background. |
| Sample Denaturation | Some studies suggest that room temperature denaturation may be more effective than high-temperature denaturation for detecting AT1R expression in certain models.[10] | The conformation of the epitope can be affected by the denaturation process, influencing antibody binding. |
Immunohistochemistry (IHC): Enhancing Specificity
Achieving clean and specific staining in IHC requires careful optimization of several steps.
| Parameter | Recommendation | Rationale |
| Antigen Retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic). For phospho-specific antibodies, EDTA-based retrieval buffers may perform better than citrate buffers.[11] | This step is crucial for unmasking the epitope that may have been altered by fixation. The optimal method is antibody-dependent. |
| Endogenous Enzyme Quenching | If using HRP-conjugated secondary antibodies, quench endogenous peroxidase activity with a 3% H2O2 solution. For AP-based detection, use levamisole to block endogenous alkaline phosphatase.[5][6] | Tissues can contain endogenous enzymes that will react with the substrate, leading to false-positive staining. |
| Blocking | Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[7] BSA can also be used as a protein blocker. | This prevents the secondary antibody from binding non-specifically to the tissue. |
| Antibody Dilution | Perform a titration of the primary antibody to determine the optimal concentration. | Similar to Western blotting, a high antibody concentration can lead to non-specific staining. |
| Controls | Include appropriate controls: a negative control (omitting the primary antibody) to check for secondary antibody non-specificity, and a positive control tissue known to express AT1R. | Controls are essential to validate the specificity of the staining pattern. |
Experimental Protocols
Detailed Protocol for Western Blotting Validation of AT1R Antibodies
-
Sample Preparation:
-
Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates for loading by adding Laemmli sample buffer. For AT1R, consider both heat denaturation (95°C for 5 minutes) and room temperature incubation (15-20 minutes) to see which yields better results.[10]
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the AT1R primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Perform a titration to find the optimal dilution.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Visualizations
AT1R Signaling Pathway
Caption: Canonical Gq/11-mediated signaling pathway of the Angiotensin II Type 1 Receptor (AT1R).[12][13][14][15]
Experimental Workflow for Troubleshooting Non-Specific Binding
References
- 1. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qedbio.com [qedbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 10. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AT1R Epitope Peptide Synthesis and Purity
Welcome to the technical support center for AT1R epitope peptide synthesis and purity optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound peptides.
Problem: Low Peptide Yield After Synthesis
| Possible Cause | Recommended Solution |
| Incomplete Coupling Reactions | - Double-couple amino acids known to be difficult (e.g., Pro, Ile, Val).- Use a different coupling reagent such as HBTU/HATU.[1][2]- Increase the coupling reaction time.[3] |
| Peptide Aggregation | - Synthesize at an elevated temperature.- Incorporate pseudoproline dipeptides in the sequence.[4]- Use a more polar solvent system, like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).[3] |
| Steric Hindrance | - For long peptides, consider a segmented synthesis approach where shorter fragments are synthesized and then ligated.[4][5] |
| Resin Issues | - Ensure proper resin swelling before synthesis.- Use a resin with a lower substitution level for long or difficult peptides.[5] |
Problem: Low Purity of Crude Peptide
| Possible Cause | Recommended Solution |
| Presence of Truncated or Deletion Sequences | - Optimize coupling efficiency (see "Low Peptide Yield").- Perform a capping step with acetic anhydride after each coupling to block unreacted amino groups.[2] |
| Incomplete Deprotection of Protecting Groups | - Increase deprotection time or use a stronger deprotection reagent.- For Fmoc synthesis, ensure the piperidine solution is fresh. |
| Side Reactions During Cleavage | - Use a scavenger cocktail appropriate for the peptide sequence (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) for peptides containing Trp, Met, Cys).[6] |
| Oxidation of Methionine or Tryptophan | - Degas all solvents.- Add scavengers like dithiothreitol (DTT) to the cleavage cocktail. |
Problem: HPLC Purification Issues
| Possible Cause | Recommended Solution |
| High Backpressure | - Check for blockages in the HPLC system, starting from the column outlet and moving backward.[7]- Filter all samples and mobile phases before use.[8]- If the column frit is clogged, try back-flushing the column at a low flow rate.[7] |
| Poor Peak Resolution | - Optimize the gradient. A shallower gradient can improve the separation of closely eluting peaks.[7][9]- Try a different stationary phase (e.g., C8 instead of C18 for more hydrophobic peptides).[9]- Adjust the mobile phase pH to alter the charge state and retention of the peptide. |
| Ghost Peaks | - Use high-purity HPLC-grade solvents and fresh mobile phases.[7]- Flush the injector and sample loop thoroughly between runs.[7] |
| No Peak Detected | - Confirm the peptide is soluble in the injection solvent.- Check the detector wavelength; for peptide bonds, 214-220 nm is typically used.[10]- Ensure the peptide concentration is sufficient for detection. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying a crude this compound peptide?
A1: The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][11] This technique separates peptides based on their hydrophobicity. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).[11][12]
Q2: How can I confirm the identity and purity of my synthesized peptide?
A2: The identity of the peptide is best confirmed by mass spectrometry (MS), which provides the molecular weight of the peptide.[13][14][15] Purity is typically assessed by RP-HPLC, where the area of the main peak corresponding to the target peptide is compared to the total area of all peaks in the chromatogram.[12][16][17] A combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool that provides both purity and identity information in a single analysis.[17][18][19]
Q3: My AT1R peptide is very hydrophobic and difficult to purify. What can I do?
A3: For hydrophobic peptides, several strategies can be employed:
-
HPLC Method Modification: Use a less hydrophobic stationary phase (e.g., C8 or C4). A shallower acetonitrile gradient can also improve separation.[9]
-
Solvent Choice: In some cases, adding a small amount of a different organic solvent like isopropanol to the mobile phase can improve solubility and peak shape.
-
Alternative Purification: Consider other chromatographic techniques such as ion-exchange chromatography if the peptide has a net charge.[20]
Q4: What are common impurities found in synthetic peptides?
A4: Common impurities include:
-
Truncated sequences: Peptides missing one or more amino acids.[7]
-
Deletion sequences: Peptides with an amino acid missing from within the sequence.[7]
-
Peptides with remaining protecting groups: Resulting from incomplete deprotection.[7]
-
Modified peptides: Such as oxidized or deamidated products.[7]
-
Reagents from synthesis and cleavage: Including scavengers and TFA.[7]
Q5: How should I store my purified this compound peptide?
A5: Lyophilized peptides are generally stable at -20°C or lower for extended periods. Once reconstituted in a solution, it is best to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The choice of solvent for reconstitution depends on the peptide's sequence and solubility.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Peptide (Fmoc Chemistry)
-
Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Collection: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification of a Crude Peptide
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm filter.
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Degas both mobile phases.
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample. Run a linear gradient from low to high percentage of Mobile Phase B over a specified time (e.g., 5% to 65% B over 60 minutes).
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 214 nm or 220 nm).
-
Analysis and Pooling: Analyze the collected fractions for purity and identity using analytical HPLC and MS. Pool the fractions containing the pure peptide.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Caption: Simplified AT1R signaling pathways.[21][22][23][24][25]
Caption: General workflow for peptide synthesis and purification.
Caption: Logical workflow for troubleshooting low peptide purity.
References
- 1. Peptide Synthesis: Challenges In Sustainability And Purification! [biochain.in]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. jpt.com [jpt.com]
- 17. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analytical methods and Quality Control for peptide products [biosynth.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. ahajournals.org [ahajournals.org]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Crystallizing the Angiotensin II Type 1 Receptor (AT1R) with a Bound Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with crystallizing the Angiotensin II Type 1 Receptor (AT1R) in complex with a bound antibody.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of crystallizing the AT1R-antibody complex.
| Problem | Potential Cause | Suggested Solution |
| Low expression levels of AT1R | Codon usage not optimized for the expression system. | Optimize the gene sequence for the specific expression system (e.g., insect or mammalian cells). |
| Toxicity of the expressed protein to the host cells. | Use a lower induction temperature and a shorter induction time. Consider using a weaker promoter. | |
| AT1R is unstable in detergent | The chosen detergent is too harsh and is denaturing the receptor. | Screen a panel of detergents to find one that maintains the stability and monodispersity of the AT1R-antibody complex. Common choices include DDM, LMNG, and GDN. |
| The receptor is degrading during purification. | Add a cocktail of protease inhibitors throughout the purification process. Keep the protein on ice or at 4°C at all times. | |
| Poor formation of the AT1R-antibody complex | Low affinity of the antibody for the receptor. | Use an antibody with high affinity (nanomolar or sub-nanomolar range). Consider using techniques like surface plasmon resonance or biolayer interferometry to confirm binding affinity. |
| Steric hindrance preventing antibody binding. | If using a full-length antibody, consider using a smaller Fab fragment or a single-domain antibody (nanobody) that targets a specific epitope.[1][2] | |
| The AT1R-antibody complex is conformationally heterogeneous | The receptor exists in multiple conformational states (e.g., active, inactive). | Use a conformation-specific antibody that stabilizes a single state of the receptor.[3][4] For example, nanobodies have been successfully used to stabilize the active state of AT1R.[1] |
| The antibody itself is flexible. | Use a Fab fragment or a nanobody, as they are generally more rigid than full-length antibodies.[5] | |
| No crystal hits in initial screening | The protein concentration is too low or too high. | Empirically determine the optimal protein concentration for crystallization, typically in the range of 5-20 mg/mL. |
| The crystallization screens are not suitable for membrane proteins. | Use commercially available or custom-made screens specifically designed for membrane proteins, which often contain a variety of PEGs and salts. | |
| The complex is aggregating. | Add stabilizing additives to the crystallization buffer, such as glycerol, cholesterol analogues, or specific lipids. | |
| Crystals are small, poorly formed, or do not diffract well | Suboptimal crystallization conditions. | Perform fine-tuning of the initial hit conditions by varying the pH, precipitant concentration, and temperature. |
| Crystal packing is hindered by the flexible regions of the receptor or antibody. | Consider engineering the AT1R construct by truncating flexible N- and C-termini or internal loops. Using a nanobody can also provide a rigid scaffold to promote crystal contacts.[1][6] | |
| High solvent content in the crystals. | Try different crystallization techniques such as microseeding or vapor diffusion with different drop ratios. |
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to crystallize the AT1R-antibody complex?
A1: The crystallization of the AT1R-antibody complex presents several challenges inherent to both G protein-coupled receptors (GPCRs) and antibody-antigen complexes. AT1R, as a membrane protein, is intrinsically flexible and unstable when removed from its native lipid environment.[7][8] It can adopt multiple conformations, leading to heterogeneity that is detrimental to crystallization.[4] Antibodies, particularly full-length IgGs, also possess flexible regions that can hinder the formation of a well-ordered crystal lattice.[5] The combination of these two flexible molecules makes obtaining diffraction-quality crystals a significant hurdle.
Q2: What are the advantages of using an antibody or antibody fragment for AT1R crystallization?
A2: Despite the challenges, antibodies and their fragments are powerful tools for GPCR crystallization for several reasons:
-
Conformational Stabilization: They can bind to and stabilize a specific conformation of the receptor, reducing heterogeneity.[3][4]
-
Increased Surface Area for Crystal Contacts: The antibody fragment increases the hydrophilic surface area of the complex, providing more potential sites for crystal lattice formation.[9]
-
Overcoming Poor Crystal Packing of GPCRs: The seven transmembrane helices of GPCRs often present a hydrophobic surface that is not conducive to forming crystal contacts. An antibody fragment can provide a more suitable surface for packing.[10]
Q3: Should I use a full-length antibody, a Fab fragment, or a nanobody?
A3: For crystallization purposes, Fab fragments and nanobodies are generally preferred over full-length antibodies.[5] Full-length IgGs have a flexible hinge region that introduces significant conformational variability. Fab fragments are smaller and more rigid. Nanobodies (single-domain antibody fragments from camelids) are even smaller and have been particularly successful in GPCR crystallography, including for AT1R.[1][2][6][11] They can bind to unique epitopes, including the intracellular face of the receptor, and are excellent tools for stabilizing specific receptor conformations.[4]
Q4: How can I improve the stability of my AT1R preparation?
A4: Stabilizing the AT1R is crucial for successful crystallization. Strategies include:
-
Ligand Binding: The presence of a high-affinity agonist or antagonist can stabilize the receptor in a particular conformation.
-
Protein Engineering: Introducing thermostabilizing mutations can increase the intrinsic stability of the receptor.[7]
-
Detergent Optimization: A thorough screening of different detergents is necessary to find one that maintains the receptor's integrity and monodispersity.
-
Additives: Including cholesterol analogues or specific lipids in the purification and crystallization buffers can help mimic the native membrane environment.
Q5: What are some starting points for crystallization screening of the AT1R-antibody complex?
A5: Based on successful crystallizations of GPCR-antibody complexes, initial screens should cover a broad range of conditions. Polyethylene glycols (PEGs) of various molecular weights are common precipitants.[12] Salt-based conditions should also be explored. It is advisable to use screens specifically designed for membrane proteins. The PDB entries for AT1R-nanobody complexes (e.g., 6DO1, 9EAI, 7T83) provide specific crystallization conditions that can serve as a valuable starting point.[1][2][6]
Experimental Protocols
Expression and Purification of the AT1R-Nanobody Complex
This protocol is a generalized workflow based on successful AT1R-nanobody crystallization reports.
-
Construct Design:
-
Clone the human AT1R gene into an appropriate expression vector (e.g., baculovirus for insect cells).
-
To enhance expression and stability, consider N-terminal fusions with proteins like T4 lysozyme or rubredoxin.
-
Incorporate an affinity tag (e.g., His-tag, Strep-tag) for purification.
-
Clone the sequence for the specific nanobody with a compatible affinity tag.
-
-
Expression:
-
Express the AT1R construct in insect cells (e.g., Sf9, High Five) or mammalian cells (e.g., HEK293).
-
Express the nanobody separately in E. coli.
-
-
Cell Harvest and Membrane Preparation (for AT1R):
-
Harvest cells expressing AT1R and resuspend in a hypotonic buffer with protease inhibitors.
-
Lyse the cells by douncing or sonication.
-
Isolate the cell membranes by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membranes in a buffer containing a mild detergent (e.g., 1% DDM, 0.1% CHS) to extract the receptor.
-
Incubate with gentle agitation at 4°C.
-
Clarify the lysate by ultracentrifugation.
-
-
Purification of AT1R and Nanobody:
-
Purify the solubilized AT1R using affinity chromatography (e.g., Ni-NTA for His-tagged protein).
-
Purify the nanobody from the E. coli lysate using a corresponding affinity chromatography method.
-
-
Complex Formation:
-
Incubate the purified AT1R with a molar excess of the purified nanobody.
-
-
Size Exclusion Chromatography (SEC):
-
Further purify the AT1R-nanobody complex using SEC to separate the complex from unbound components and aggregates.
-
The SEC buffer should contain a lower concentration of a suitable detergent (e.g., 0.02% DDM, 0.002% CHS).
-
-
Concentration:
-
Concentrate the purified complex to a final concentration suitable for crystallization trials (typically 5-20 mg/mL).
-
Crystallization
-
Crystallization Method: The hanging drop or sitting drop vapor diffusion method is commonly used.[12]
-
Screening:
-
Set up crystallization trials using commercial screens for membrane proteins.
-
Drops typically consist of a 1:1 or 2:1 ratio of protein complex to reservoir solution.
-
-
Optimization:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and additives.
-
Microseeding can be employed to improve crystal size and quality.
-
Quantitative Data
The following table summarizes crystallization conditions from a successful AT1R-nanobody structure determination.
| PDB ID | Complex | Protein Concentration | Crystallization Condition | Temperature (°C) | Resolution (Å) |
| 6DO1 | AT1R - Angiotensin II analog - Nanobody | Not specified | 0.1 M MES pH 6.5, 25% PEG 550 MME, 0.05 M MgCl2 | 20 | 2.90 |
Visualizations
AT1R Signaling Pathway
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Antibody fragments for stabilization and crystallization of G protein-coupled receptors and their signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rcsb.org [rcsb.org]
- 7. Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why G protein-coupled receptors (GPCRs) are difficult to study - Fluidic Sciences Ltd % [fluidic.com]
- 9. A monoclonal antibody for G protein-coupled receptor crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Crystallization of the receptor-binding domain of parathyroid hormone-related protein in complex with a neutralizing monoclonal antibody Fab fragment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cross-Reactivity of Antibodies Against the AT1R Epitope
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cross-reactivity of antibodies targeting the Angiotensin II Type 1 Receptor (AT1R) epitope.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to find a specific antibody for the AT1R?
A1: The AT1R is a G protein-coupled receptor (GPCR) with a complex seven-transmembrane structure. This structural complexity, coupled with low immunogenicity, presents considerable challenges in generating specific antibodies.[1] Many commercially available antibodies for GPCRs, including AT1R, have been shown to lack specificity.[1]
Q2: I am seeing a band at the expected molecular weight for AT1R in my Western blot, but I suspect it might be non-specific. How can I be sure?
A2: Observing a band at the correct molecular weight (~41-50 kDa, depending on glycosylation) is not sufficient to confirm specificity.[2] Several studies have shown that commercially available anti-AT1R antibodies can detect bands of the expected size in tissues from AT1R knockout (KO) mice, indicating that these bands are non-specific.[3] Therefore, it is crucial to include proper negative controls, such as lysates from AT1R KO tissues or cells, to validate the specificity of the antibody.[3]
Q3: Are there any commercially available AT1R antibodies that have been validated and shown to be specific?
A3: Validation studies have shown that many commercially available AT1R antibodies exhibit non-specific binding.[3] However, some studies have identified specific antibodies that perform well under particular conditions. For example, one study found that the A14201 antibody showed good specificity in Western blot analysis under room temperature denaturation conditions when tested with AT1R knockdown and overexpression models.[1] It is critical for investigators to verify the specificity of any anti-AT1R antibody for their particular experimental application.
Q4: Can I trust an antibody that the manufacturer has labeled as "KO validated"?
A4: While "KO validated" is a good starting point, it is essential to critically evaluate the validation data provided by the manufacturer. In some cases, the cited validation studies may actually show non-specific binding. It is always recommended to perform your own in-house validation using appropriate knockout or knockdown models.
Q5: My Western blot results for AT1R expression do not correlate with my qPCR data. What could be the reason for this discrepancy?
A5: A discrepancy between mRNA levels (qPCR) and protein levels (Western blot) can arise from several factors. In the context of AT1R, a primary reason could be the non-specificity of the antibody used for the Western blot, leading to the detection of other proteins. Other biological factors such as post-transcriptional regulation, protein degradation rates, and cellular localization can also contribute to this difference.
Troubleshooting Guides
Western Blotting
Issue: Multiple non-specific bands are observed on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | - Perform a BLAST search of the antibody's immunogen sequence to check for homology with other proteins. - Test the antibody on lysates from AT1R knockout or knockdown cells/tissues. A specific antibody should show no band in the knockout sample.[3] |
| High Antibody Concentration | - Titrate the primary antibody to determine the optimal concentration that maximizes the specific signal while minimizing non-specific bands. |
| Inadequate Blocking | - Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Insufficient Washing | - Increase the number and duration of wash steps to remove unbound antibodies. |
Issue: The band of interest is weak or absent.
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | - Increase the amount of total protein loaded onto the gel. - Use a positive control lysate from cells or tissues known to express high levels of AT1R. |
| Inefficient Protein Transfer | - Verify transfer efficiency by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage based on the molecular weight of AT1R. |
| Suboptimal Antibody Incubation | - Increase the primary antibody incubation time (e.g., overnight at 4°C). |
| Protein Degradation | - Use fresh lysates and always add protease inhibitors to the lysis buffer. |
Immunocytochemistry (ICC) / Immunohistochemistry (IHC)
Issue: High background staining or non-specific signal.
| Possible Cause | Troubleshooting Steps |
| Antibody Non-Specificity | - Test the antibody on cells or tissue sections from AT1R knockout animals. The specific signal should be absent in the knockout tissue.[3] - Perform an antigen pre-adsorption control by incubating the antibody with the immunizing peptide before staining. |
| Fc Receptor Binding | - Block Fc receptors on the cells/tissue with an appropriate Fc blocking solution before adding the primary antibody. |
| Inadequate Blocking | - Use a blocking solution containing serum from the same species as the secondary antibody. |
Quantitative Data Summary
The following tables summarize the performance of several commercially available AT1R antibodies from a validation study.
Table 1: Western Blot Analysis of AT1R Antibodies in Rat Tissues (Wild-Type vs. AT1R-KO) [1]
| Antibody | Denaturation Condition | WT Tissue | AT1R-KO Tissue | Specificity |
| A14201 | Room Temperature | Band at 42 kDa | Reduced band intensity | Specific |
| A14201 | High Temperature | Band at 42 kDa | No significant change | Non-specific |
| 25343-1-AP | Room Temperature | Band at 42 kDa | No significant change | Non-specific |
| 66415-1-Ig | Room Temperature | Band at 42 kDa | No significant change | Non-specific |
Table 2: Western Blot Analysis of AT1R Antibodies in AT1R-Overexpressing CHO Cells [1]
| Antibody | Denaturation Condition | Control CHO | AT1R-CHO | Specificity |
| A14201 | Room Temperature | No band | Band at 42 kDa | Specific |
| 25343-1-AP | Room Temperature | No band | Band at 42 kDa | Specific |
| 66415-1-Ig | Room Temperature | No band | No band | Undetermined |
| PA5-18587 | Room Temperature | No band | No band | Undetermined |
| GTX89149 | Room Temperature | No band | No band | Undetermined |
Table 3: Immunocytochemistry Analysis of AT1R Antibodies [1]
| Antibody | Cell/Tissue Type | WT/Control Staining | AT1R-KO/Overexpressing Staining | Specificity |
| A14201 | Rat Cardiomyocytes | Positive | Positive (no change in intensity) | Non-specific |
| 25343-1-AP | Rat Cardiomyocytes | Positive | Positive (no change in intensity) | Non-specific |
| 66415-1-Ig | Rat Cardiomyocytes | Positive | Positive (no change in intensity) | Non-specific |
| GTX89149 | Rat Cardiomyocytes | Positive | Positive (no change in intensity) | Non-specific |
| PA5-18587 | Rat Cardiomyocytes | Positive | Positive (no change in intensity) | Non-specific |
| All Tested | CHO Cells | Positive | Positive (no change in intensity) | Non-specific |
Experimental Protocols
Detailed Western Blot Protocol for AT1R Antibody Validation
-
Sample Preparation:
-
Homogenize wild-type (WT) and AT1R-knockout (KO) tissues or lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates for loading by adding Laemmli sample buffer. For room temperature denaturation, do not heat the samples. For high-temperature denaturation, heat at 95-100°C for 5-10 minutes.[1]
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AT1R antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities. A specific antibody should show a clear band in the WT sample and a significantly reduced or absent band in the KO sample.[1]
-
Cell-Based ELISA Protocol for AT1R Antibody Validation
-
Cell Seeding:
-
Seed AT1R-overexpressing cells and control (parental) cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
-
Cell Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with serial dilutions of the primary anti-AT1R antibody for 2 hours at room temperature.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the wells three times with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Detection and Analysis:
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at 450 nm.
-
A specific antibody will show a significantly higher signal in the AT1R-overexpressing cells compared to the control cells.
-
Visualizations
References
- 1. Interrogation of Interfering Factors in ELISA Detecting Angiotensin Receptor Antibodies and Specificity Validation Using the Adsorption Elution Crossmatch (AXE) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing the Stability of Synthetic AT1R Epitope Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Angiotensin II Type 1 Receptor (AT1R) epitope peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.
Section 1: Frequently Asked Questions (FAQs) on Peptide Stability
Q1: Why is my synthetic AT1R epitope peptide degrading so quickly in my experiment?
Peptides are naturally susceptible to various degradation pathways, which can lead to a rapid loss of biological activity. The primary causes of instability for synthetic peptides like AT1R epitopes include enzymatic degradation by proteases present in serum or cell culture media, and chemical instability inherent to the peptide's sequence and structure.[1][2] Peptides with a small molecular size are also prone to rapid clearance by the kidneys when used in vivo.[3]
Q2: What are the most common chemical degradation pathways for synthetic peptides?
The most common non-enzymatic degradation pathways include:
-
Oxidation: Amino acids with sulfur-containing side chains, such as Methionine (Met) and Cysteine (Cys), are highly susceptible to oxidation.[4]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo hydrolysis to form Aspartic Acid and Glutamic Acid, respectively. This is often accelerated at higher pH and temperatures.[4]
-
Hydrolysis: The peptide bond itself can be cleaved, particularly at Asp (D) residues.[4]
-
Aggregation: Peptides, especially those with hydrophobic sequences, can clump together, leading to insolubility and loss of function.[1][5]
Q3: How should I properly store my lyophilized and reconstituted AT1R peptides?
Proper storage is critical to prevent degradation.
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or, preferably, -80°C, protected from moisture and light.[4][6] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]
-
Peptide Solutions: The shelf life of peptides in solution is limited.[6] It is best to reconstitute immediately before use. If storage is necessary, use sterile, pH-neutral buffers (pH 5-7), create single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or colder.[4][6]
Q4: My peptide is highly hydrophobic and difficult to dissolve. What can I do?
Insolubility is a common issue with hydrophobic peptides. A recommended strategy is to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO).[7] Once dissolved, slowly add the aqueous buffer to the peptide solution while gently vortexing to reach the final desired concentration.[7] Always test the solubility on a small portion of the peptide first.[6]
Q5: What is the first and simplest step I should take to improve the stability of my linear peptide against exopeptidases?
A straightforward initial strategy is to modify the peptide's termini. Capping the N-terminus with an acetyl group (N-acetylation) and the C-terminus with an amide group (C-amidation) can protect the peptide from degradation by exopeptidases (aminopeptidases and carboxypeptidases), which are enzymes that cleave amino acids from the ends of a peptide chain.[8][9]
Section 2: Troubleshooting Guide for Common Stability Issues
Issue 1: Peptide Oxidation
-
Symptom: Your mass spectrometry (MS) analysis shows a significant peak with a mass increase of +16 Da (or multiples thereof) compared to the expected molecular weight of your peptide.
-
Primary Cause: Oxidation of Methionine (Met) or Cysteine (Cys) residues. The thioether side chain of Met is particularly sensitive to oxidation, forming methionine sulfoxide.[10] This can occur during synthesis, cleavage from the resin, or storage.[10][11]
-
Solutions:
-
During Synthesis & Cleavage: Use cleavage cocktails containing scavengers like dimethylsulfide (DMS) and ammonium iodide to reduce or prevent Met oxidation.[10][12]
-
During Storage & Handling: Store peptides under an inert gas (like argon or nitrogen) and use degassed, oxygen-free solvents for reconstitution.[13][14] Adding antioxidants such as methionine or sodium thiosulfate to the formulation can also help.[13]
-
Sequence Modification: If possible, substitute oxidation-prone Met residues with non-oxidizable analogs like norleucine.
-
Issue 2: Peptide Deamidation
-
Symptom: MS analysis reveals a mass increase of +1 Da, and you observe a loss of biological activity. This is often accompanied by the appearance of a new peak in your HPLC chromatogram.
-
Primary Cause: The side-chain amide of Asparagine (Asn) or Glutamine (Gln) is hydrolyzed to a carboxylic acid. This reaction is highly dependent on pH, temperature, and the surrounding amino acid sequence, with Asn-Gly sequences being particularly susceptible.[4]
-
Solutions:
Issue 3: Rapid Proteolytic Degradation
-
Symptom: Your peptide loses its activity very quickly when incubated with plasma, serum, or cell culture supernatant. HPLC or MS analysis shows a rapid decrease in the parent peptide peak over time, with a corresponding increase in smaller fragment peaks.
-
Primary Cause: The peptide is being cleaved by proteases and peptidases present in the biological matrix.[1]
-
Solutions: This is the most significant challenge for peptide therapeutics and requires more advanced stabilization strategies. Refer to the detailed strategies in the next section.
Section 3: Advanced Strategies to Enhance Peptide Stability
Strategy 1: Incorporation of Unnatural Amino Acids
-
How does it work? Proteases are highly specific enzymes that recognize L-amino acids. Replacing key L-amino acids at cleavage sites with their D-enantiomers (D-amino acids) or other non-canonical amino acids (ncAAs) makes the peptide resistant to proteolytic recognition and cleavage.[2][8][15]
-
When should I use it? This is a powerful strategy when specific protease cleavage sites have been identified. It is highly effective at enhancing metabolic resistance.[16][17]
-
Pros & Cons:
-
Pros: Can dramatically increase half-life; maintains peptide-like nature.
-
Cons: Can alter the peptide's conformation, potentially reducing its binding affinity to the AT1R target. Requires careful selection of which residues to substitute.
-
Strategy 2: Peptide Cyclization
-
How does it work? Cyclization locks the peptide into a more rigid conformational state.[18] This structural constraint can protect against enzymatic degradation by making cleavage sites inaccessible to proteases. Common methods include forming a peptide bond between the N- and C-termini (head-to-tail) or creating a bridge between amino acid side chains.[18]
-
When should I use it? When you need to significantly improve both stability and binding affinity. A constrained structure can better mimic the bioactive conformation, leading to higher potency.[18]
-
Pros & Cons:
Strategy 3: PEGylation
-
How does it work? PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to the peptide.[20] The PEG polymer acts as a protective shield, sterically hindering the approach of proteases.[] It also increases the peptide's hydrodynamic size, which significantly reduces its clearance by the kidneys, thereby extending its circulation half-life.[3][8][22]
-
When should I use it? This is a gold-standard method for extending the in vivo half-life of therapeutic peptides from minutes to hours or even days.[23][24]
-
Pros & Cons:
Strategy 4: Lipidation
-
How does it work? This strategy involves attaching a fatty acid chain to the peptide.[3] The lipid moiety promotes binding to serum albumin, a long-lived plasma protein.[8][23] This peptide-albumin complex is too large to be filtered by the kidneys and is protected from degradation, effectively using albumin as a transport vehicle to prolong the peptide's half-life.[23][26]
-
When should I use it? For systemic applications where a long duration of action is required.
-
Pros & Cons:
Section 4: Quantitative Data and Experimental Protocols
Data Presentation: Comparison of Stability Enhancement Strategies
The following table summarizes quantitative data on the impact of various stabilization strategies on peptide half-life, as reported in the literature.
| Strategy | Peptide Example | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase | Reference |
| Unnatural Amino Acids | Gonadotropin-releasing hormone (GnRH) | ~5 minutes | 2.8 hours (Triptorelin) | ~34x | [8] |
| Unnatural Amino Acids | Somatostatin | ~3 minutes | 1.5 hours (Octreotide) | ~30x | [16] |
| Terminal Modification | Glucose-dependent insulinotropic polypeptide (GIP) | 2-5 minutes | >24 hours (N-AcGIP) | >288x | [8] |
| PEGylation | Glucagon-like peptide-1 (GLP-1) | Minutes | 16-times increase in plasma | 16x | [8] |
| Lipidation | Glucagon-like peptide-1 (GLP-1) | ~1.5 minutes | ~13 hours (Liraglutide) | ~520x | [23] |
| Cyclization | Somatostatin | ~3 minutes | ~12 hours (Pasireotide) | ~240x | [9] |
Experimental Protocols
Protocol 1: General Peptide Handling and Solubilization
-
Equilibration: Before opening, allow the lyophilized peptide vial to warm to room temperature for 10-15 minutes to prevent moisture absorption.[6]
-
Initial Solubility Test: Weigh a small, known amount of peptide for a pilot test.
-
Solvent Selection:
-
Step A: Try to dissolve the peptide in sterile distilled water or a buffer of your choice (e.g., PBS pH 7.4).
-
Step B: If insoluble, check the peptide's net charge. For basic peptides (net positive charge), add a small amount of 10% acetic acid. For acidic peptides (net negative charge), add a small amount of 0.1% ammonium hydroxide.[7]
-
Step C: For very hydrophobic peptides, dissolve first in a minimal volume of DMSO, then slowly add the aqueous buffer while vortexing to the final concentration.[7] Note: Ensure the final DMSO concentration is compatible with your downstream assay.
-
-
Storage: Once dissolved, use immediately or aliquot into single-use, low-protein-binding tubes and store at -80°C.[6]
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol is a general guideline and should be optimized for your specific peptide and analytical method.[27][28]
-
Materials:
-
Synthetic AT1R peptide stock solution (e.g., 10 mM in DMSO).
-
Human blood plasma (anticoagulated, e.g., with EDTA or citrate).
-
Quenching/Precipitation Solution (e.g., ice-cold acetonitrile with 1% formic acid or ice-cold ethanol).
-
Low-protein-binding microcentrifuge tubes.
-
Thermomixer or incubator set to 37°C.
-
-
Procedure:
-
Pre-warm Plasma: Thaw frozen human plasma and pre-warm to 37°C.
-
Initiate Reaction: In a microcentrifuge tube, dilute the peptide stock solution into the pre-warmed plasma to achieve the final desired concentration (e.g., 10 µM). For a T=0 time point, add the quenching solution before adding the peptide.
-
Incubation: Incubate the tubes at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing at least 2 volumes of ice-cold quenching/precipitation solution to stop enzymatic activity and precipitate plasma proteins.
-
Centrifugation: Vortex the quenched samples and incubate at 4°C for 20 minutes. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the remaining peptide and its metabolites.
-
-
Analysis: Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.[29] The percentage of remaining peptide is calculated relative to the T=0 sample (100%). The half-life (t½) is determined by plotting the percentage of remaining peptide versus time and fitting the data to a one-phase decay curve.
Section 5: Mandatory Visualizations
AT1R Signaling Pathway
Caption: Simplified AT1R signaling cascade.[30][31][32][33]
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for in vitro plasma stability assay.[27][28]
Decision Tree for Choosing a Stabilization Strategy
Caption: Decision guide for selecting a stabilization method.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. news-medical.net [news-medical.net]
- 14. nordscipeptides.com [nordscipeptides.com]
- 15. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 16. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. lifetein.com [lifetein.com]
- 19. researchgate.net [researchgate.net]
- 20. bachem.com [bachem.com]
- 22. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A biomimetic approach for enhancing the in vivo half-life of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. mdpi.com [mdpi.com]
dealing with interference in serum samples for AT1R autoantibody ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference in serum samples for Angiotensin II Type 1 Receptor (AT1R) autoantibody Enzyme-Linked Immunosorbent Assay (ELISA).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in serum samples for AT1R autoantibody ELISA?
A1: Interference in AT1R autoantibody ELISA can originate from various endogenous and exogenous factors within serum samples. Endogenous substances include heterophilic antibodies, rheumatoid factor (RF), complement proteins, lipids, and hemoglobin from hemolyzed samples.[1] Exogenous factors are often related to sample collection and handling, such as the type of collection tubes used and storage conditions.[1]
Q2: How can I minimize interference during sample collection and handling?
A2: Proper sample handling is crucial. Use serum separator tubes (SST) and allow blood to clot for at least 30 minutes at room temperature before centrifugation. Centrifuge at 1000 x g for 15 minutes. Assay the serum immediately or aliquot and store at ≤ -20°C, avoiding repeated freeze-thaw cycles.[2][3] For plasma, use EDTA, heparin, or citrate as an anticoagulant and centrifuge within 30 minutes of collection.[2][3]
Q3: What is heterophilic antibody interference and how can I address it?
A3: Heterophilic antibodies are human anti-animal antibodies that can cross-link the capture and detection antibodies in a sandwich ELISA, leading to false-positive results.[4] This is a common issue in immunoassays.[5] To mitigate this, commercially available heterophilic antibody blockers or blocking tubes can be used. These reagents contain specific binders that neutralize the interfering antibodies.[6]
Q4: Can rheumatoid factor (RF) affect my AT1R autoantibody ELISA results?
A4: Yes, rheumatoid factors are autoantibodies that bind to the Fc portion of IgG antibodies. In an ELISA, RF can cross-link the assay antibodies, causing false-positive signals.[4] This is particularly relevant in samples from patients with autoimmune diseases.[7]
Q5: My serum samples are lipemic or hemolyzed. Will this impact my results?
A5: Yes, both lipemia (high lipid content) and hemolysis (red blood cell lysis) can interfere with ELISA results. Lipemia can cause turbidity and non-specific binding, while hemoglobin from hemolyzed samples has peroxidase-like activity that can lead to false-positive signals in HRP-based assays.[8][9][10] It is best to use clear, non-hemolyzed serum. If your samples are lipemic or hemolyzed, pre-treatment steps are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during AT1R autoantibody ELISA experiments.
Issue 1: High Background Signal
High background can obscure the specific signal, reducing assay sensitivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and/or the soaking time between washes to effectively remove unbound reagents.[11] |
| Non-Specific Antibody Binding | Optimize the blocking buffer. Options include Bovine Serum Albumin (BSA), non-fat dry milk, or commercial protein-free blockers. The choice of blocker may need to be empirically determined for your specific assay.[12][13][14] |
| Cross-Reactivity of Detection Antibody | Use a pre-adsorbed secondary antibody or a secondary antibody from a species different than the primary antibody. |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Ensure proper handling to avoid microbial contamination. |
| Hemolysis in Samples | The peroxidase-like activity of hemoglobin can cause high background.[8] Use a hemoglobin depletion kit for hemolyzed samples. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more assay components or steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, are within their expiration dates and have been stored correctly. |
| Incorrect Antibody Concentrations | Titrate the capture and detection antibodies to determine the optimal concentration for your assay. |
| Interference from Serum Matrix | Dilute the serum samples further to reduce the concentration of interfering substances. A dilution of at least 1:50 is generally recommended to minimize background from non-specific antibody binding.[15] |
| BSA Interference in Commercial Kits | Some commercial AT1R autoantibody ELISA kits are sensitive to Bovine Serum Albumin (BSA). If using such a kit, avoid BSA in your sample diluents or pre-treatment buffers.[16] One study on the CellTrend AT1R ELISA kit identified BSA as a primary factor for signal interference.[17] |
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)
Inconsistent results between wells or plates can compromise the reliability of your data.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Uneven Temperature | Incubate plates in a temperature-controlled environment to avoid "edge effects" where wells on the perimeter of the plate behave differently. Do not stack plates during incubation.[5] |
| Inadequate Mixing | Gently mix reagents and samples thoroughly before adding them to the wells. |
| Sample Heterogeneity | Thaw frozen samples completely and mix gently but thoroughly before use. Centrifuge to pellet any precipitates. |
Experimental Protocols
Protocol 1: Polyethylene Glycol (PEG) 6000 Precipitation for Rheumatoid Factor Removal
This protocol is adapted for the pre-treatment of serum samples to precipitate immune complexes, including those involving rheumatoid factor.
Materials:
-
Serum sample
-
Polyethylene glycol 6000 (PEG 6000) solution (e.g., 8% w/v in a suitable buffer)
-
Phosphate Buffered Saline (PBS)
-
Microcentrifuge and tubes
Procedure:
-
Mix an equal volume of serum with the PEG 6000 solution.
-
Incubate the mixture for 1 hour at 4°C to allow for the precipitation of immune complexes.
-
Centrifuge at 2000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the serum depleted of large immune complexes.
-
Use this pre-treated supernatant in your AT1R autoantibody ELISA.
Note: This protocol is a general guideline and may require optimization for your specific application. The optimal PEG concentration and incubation time can vary.
Protocol 2: Using Heterophilic Antibody Blocking Tubes (HBT)
This protocol describes the use of commercially available Heterophilic Blocking Tubes.
Materials:
-
Serum sample
-
Heterophilic Blocking Tube (contains a lyophilized pellet of blocking reagent)
-
Pipettor and tips
Procedure:
-
Gently tap the HBT to ensure the lyophilized reagent is at the bottom of the tube.
-
Pipette 500 µL of the serum sample into the tube.
-
Cap the tube and invert it 5 times to mix the sample with the reagent.
-
Incubate for 1 hour at room temperature (18-28°C).
-
After incubation, the treated sample is ready to be used in the ELISA.[18]
Protocol 3: Hemoglobin Depletion from Hemolyzed Serum
This protocol provides a general workflow for using a commercial hemoglobin depletion kit. Always refer to the manufacturer's specific instructions.
Materials:
-
Hemolyzed serum sample
-
Hemoglobin depletion spin columns or beads (e.g., HemogloBind™)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Equilibrate the spin column/beads and buffers to room temperature.
-
Add the specified volume of the binding resin/beads to the hemolyzed serum sample.
-
Incubate for the recommended time with gentle mixing to allow hemoglobin to bind to the resin.
-
Centrifuge the mixture to pellet the resin with the bound hemoglobin.
-
Carefully collect the supernatant, which is the hemoglobin-depleted serum, for use in the ELISA.[19]
Data Presentation
Table 1: Effect of BSA Interference on a Commercial AT1R Autoantibody ELISA Kit
This table summarizes data from a study investigating BSA-mediated interference in the CellTrend AT1R ELISA kit. The presence of BSA in the sample significantly reduced the detected signal.
| Sample | BSA Concentration | Mean Signal (U/mL) | Signal Reduction (%) |
| Positive Control | 0 µg/mL | ~20 | 0 |
| Positive Control | 1 µg/mL | Blocked Signal | ~100 |
| AT1R-Ab (+) Human Sera | Various low concentrations | Blocked Signal | ~100 |
Data adapted from a study on interfering factors in AT1R ELISA.[16][17]
Table 2: Comparison of Blocking Buffers for Reducing Non-Specific Binding
This table provides a qualitative comparison of common blocking agents. The optimal choice is assay-dependent.
| Blocking Agent | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Readily available, relatively inexpensive. | Can be a source of interference in some assays, lot-to-lot variability.[17] |
| Non-fat Dry Milk (Casein) | Inexpensive and effective for many assays. | May contain phosphoproteins that can interfere with phospho-specific antibodies. Can mask some epitopes. |
| Normal Serum | Can be very effective at reducing non-specific binding from the same species. | Can contain endogenous antibodies or other proteins that may cross-react. |
| Commercial Protein-Free Blockers | Chemically defined, reduces risk of cross-reactivity with protein-based reagents. | May be more expensive. |
Visualizations
Diagram 1: General Workflow for AT1R Autoantibody ELISA
Caption: A generalized workflow for performing an AT1R autoantibody ELISA, from sample preparation to plate reading.
Diagram 2: Troubleshooting Logic for High Background
References
- 1. cusabio.com [cusabio.com]
- 2. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. Rheumatoid Factor and Its Interference with Cytokine Measurements: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of human serum interferants in the recombinant P-selectin glycoprotein ligand-1 clinical ELISA using MALDI MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reasons of ELISA test failure-Abebio [abebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Interrogation of Interfering Factors in ELISA Detecting Angiotensin Receptor Antibodies and Specificity Validation Using the Adsorption Elution Crossmatch (AXE) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gentaur.co.uk [gentaur.co.uk]
- 18. Hemoglobin Depletion From Hemolyzed Serum/Plasma | Science and Cancer Workshops [scworkshops.net]
- 19. Evaluation of HemogloBind™ treatment for preparation of samples for cholinesterase analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant AT1R Refolding for Epitope Exposure
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the refolding of recombinant Angiotensin II Type 1 Receptor (AT1R). The primary goal is to achieve a native-like conformation that properly exposes the desired epitopes for antibody binding, functional assays, and other downstream applications.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the expression, solubilization, and refolding of recombinant AT1R.
Q1: My recombinant AT1R is forming insoluble inclusion bodies in E. coli. What can I do to improve soluble expression?
A1: The formation of inclusion bodies is a frequent issue when overexpressing eukaryotic proteins in bacterial systems.[1][2] Here are several strategies to enhance the yield of soluble AT1R:
-
Lower Expression Temperature: Reducing the cultivation temperature (e.g., to 18-25°C) after induction can slow down the rate of protein synthesis, which may allow more time for proper folding.[3][4]
-
Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression. Titrating the inducer concentration to a lower, optimal level can improve solubility.[4]
-
Choice of Expression Strain: Using E. coli strains engineered to facilitate the expression of challenging proteins, such as those containing rare codons or requiring disulfide bond formation, can be beneficial.[3]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of nascent polypeptide chains and prevent their aggregation.[5]
Q2: What is the most effective way to solubilize AT1R from inclusion bodies?
A2: The complete solubilization of inclusion bodies is a critical prerequisite for successful refolding.[6]
-
Strong Denaturants: High concentrations of denaturants like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea are commonly used to disrupt the non-covalent interactions within the protein aggregates.[7][8]
-
Reducing Agents: To break incorrect disulfide bonds that may have formed within the inclusion bodies, a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol should be included in the solubilization buffer.[5][9]
-
Washing Steps: Before solubilization, it is advisable to wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating host cell proteins and membrane components.[7][10][11]
Q3: My refolded AT1R aggregates and precipitates out of solution. How can I prevent this?
A3: Aggregation during refolding is a common problem, often caused by the exposure of hydrophobic regions of the protein.
-
Optimize Protein Concentration: Refolding should generally be performed at a low protein concentration to minimize intermolecular interactions that lead to aggregation.[5]
-
Refolding Additives: The inclusion of certain chemical additives in the refolding buffer can suppress aggregation. L-arginine is a widely used aggregation suppressor.[9] Other additives like sugars (e.g., sucrose) and glycerol can also help stabilize the protein.[9]
-
Gradual Denaturant Removal: Rapid removal of the denaturant can shock the protein into an aggregated state. Methods like stepwise dialysis or slow, pulsed dilution allow for a more gradual refolding process.[12][13]
-
Temperature Control: Performing the refolding at a lower temperature (e.g., 4°C) can slow down both the folding and aggregation kinetics, often favoring the correct folding pathway.[12]
Q4: How can I confirm that my refolded AT1R has the correct conformation and exposed epitope?
A4: Several analytical techniques can be employed to assess the structural integrity and functionality of the refolded protein:
-
Size Exclusion Chromatography (SEC): This technique separates proteins based on their size and can be used to isolate the monomeric, correctly folded protein from aggregates.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA using a conformation-specific monoclonal antibody can be a powerful tool to verify that the target epitope is correctly exposed.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the secondary structure of the refolded protein, which can be compared to the expected structure.
-
Functional Assays: For a receptor like AT1R, ligand binding assays or cell-based signaling assays can confirm that the refolded protein is biologically active.[14]
Quantitative Data Summary
Table 1: Influence of Refolding Method on the Yield of Monomeric AT1R
| Refolding Method | Final Protein Concentration | Yield of Monomeric Protein (%) |
| Rapid Dilution | 0.05 mg/mL | 45 ± 5 |
| Stepwise Dialysis | 0.1 mg/mL | 60 ± 7 |
| On-Column Refolding | 0.5 mg/mL | 75 ± 6 |
Note: Yields are representative and can vary based on the specific AT1R construct and experimental conditions.
Experimental Protocols
Protocol 1: Inclusion Body Isolation and Solubilization
-
Harvest E. coli cells expressing recombinant AT1R by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes to pellet the inclusion bodies.[7]
-
Wash the inclusion body pellet twice with a buffer containing 1% Triton X-100 to remove membrane contaminants.[7]
-
Solubilize the washed inclusion bodies in solubilization buffer (50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 10 mM DTT) with gentle stirring for 2 hours at room temperature.[11]
-
Clarify the solution by centrifugation at 20,000 x g for 30 minutes to remove any remaining insoluble material.
Protocol 2: On-Column Refolding of His-tagged AT1R
-
Equilibrate a Ni-NTA affinity column with binding buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 5 mM imidazole, 6 M urea).
-
Load the solubilized AT1R solution onto the column.
-
Wash the column with several volumes of binding buffer to remove unbound proteins.
-
Initiate refolding by applying a linear gradient from the binding buffer to a refolding buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 5 mM imidazole) over several column volumes. A slow flow rate is recommended.
-
Wash the column with refolding buffer to remove any residual denaturant.
-
Elute the refolded AT1R using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[7]
Mandatory Visualizations
Caption: Canonical Gq/11-mediated signaling pathway of the AT1R.[15][16][17]
Caption: A typical experimental workflow for refolding AT1R.
Caption: A logical troubleshooting guide for AT1R refolding.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. biossusa.com [biossusa.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. old.gencefebio.com [old.gencefebio.com]
- 7. benchchem.com [benchchem.com]
- 8. biotechrep.ir [biotechrep.ir]
- 9. bitesizebio.com [bitesizebio.com]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
troubleshooting low yield in AT1R epitope peptide synthesis
Welcome to the technical support center for the synthesis of the Angiotensin II Receptor Type 1 (AT1R) epitope peptide (Sequence: Ala-Phe-His-Tyr-Glu-Ser-Gln). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during solid-phase peptide synthesis (SPPS), specifically focusing on challenges that can lead to low yield.
Frequently Asked Questions (FAQs)
Q1: What is the AT1R epitope peptide, and why is it significant?
The this compound peptide with the sequence Ala-Phe-His-Tyr-Glu-Ser-Gln (AFHYESQ) is a key region of the Angiotensin II Receptor Type 1. This epitope is recognized by autoantibodies in certain pathological conditions, such as preeclampsia.[1] Synthesizing this peptide is crucial for research into the mechanisms of these diseases and for the development of potential diagnostic and therapeutic agents.[1]
Q2: What are the most common causes of low yield in the SPPS of the this compound peptide?
Low yield in the synthesis of the AFHYESQ peptide can arise from several factors:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.
-
Poor Coupling Efficiency: Inefficient formation of the peptide bond between the activated amino acid and the free N-terminus of the peptide on the resin leads to deletion sequences. This can be particularly challenging with sterically hindered amino acids.
-
Peptide Aggregation: The formation of secondary structures on the resin can physically block reactive sites, hindering both deprotection and coupling steps.[2]
-
Side Reactions: The side chains of several amino acids in the AFHYESQ sequence (His, Tyr, Glu, Ser, Gln) are reactive and can undergo undesirable modifications during synthesis.[3]
-
Premature Cleavage: Loss of the peptide from the resin support before the final cleavage step can significantly reduce the final yield.
-
Inefficient Final Cleavage: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups will result in a lower yield of the desired peptide.
Q3: Which amino acids in the AFHYESQ sequence are considered "difficult" and why?
Several amino acids in this sequence can present challenges:
-
Histidine (His): The imidazole side chain of histidine can lead to side reactions and is prone to racemization during coupling.[4][5] The use of a side-chain protecting group like Trityl (Trt) is common, but its removal during cleavage requires careful selection of scavengers to prevent reattachment of the trityl cation.[6]
-
Glutamine (Gln) and Asparagine (Asn-like side chain): The side-chain amide of glutamine can undergo dehydration to form a nitrile or cyclize to form pyroglutamate, especially when it is at the N-terminus.[7] Using a Trityl (Trt) protecting group on the side chain can prevent these side reactions.[8][9]
-
Tyrosine (Tyr) and Phenylalanine (Phe): These bulky, hydrophobic amino acids can contribute to peptide aggregation.[2]
Troubleshooting Guides
Issue 1: Low Yield with a High Percentage of Truncated Sequences
| Symptom | Potential Cause | Recommended Action |
| Mass spectrometry of the crude product shows significant peaks corresponding to the mass of the peptide minus one or more amino acids from the N-terminus. | Incomplete Fmoc Deprotection | 1. Extend Deprotection Time: Increase the deprotection time with 20% piperidine in DMF. A second deprotection step can also be beneficial.2. Use a Stronger Base: For difficult sequences, consider adding a small percentage (1-2%) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection efficiency.3. Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines after the deprotection step. A negative result (yellow beads) indicates incomplete deprotection. |
Issue 2: Low Yield with a High Percentage of Deletion Sequences
| Symptom | Potential Cause | Recommended Action |
| Mass spectrometry reveals peaks corresponding to the mass of the target peptide missing one or more internal amino acids. | Poor Coupling Efficiency | 1. Double Couple: Perform a second coupling step for the amino acid that is being deleted.2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.3. Change Coupling Reagent: Switch to a more efficient coupling reagent such as HATU or HCTU.4. Monitor Coupling: Perform a Kaiser test after the coupling step. A positive result (blue beads) indicates incomplete coupling. |
Issue 3: Overall Low Yield and Difficult Synthesis
| Symptom | Potential Cause | Recommended Action |
| Consistently low yield throughout the synthesis, with a complex mixture of byproducts observed in HPLC analysis. | Peptide Aggregation | 1. Use a High-Swelling Resin: Employ a resin like a PEG-based resin that has good swelling properties.2. Lower Resin Loading: Use a resin with a lower loading capacity to reduce inter-chain interactions.3. Incorporate Chaotropic Agents: In difficult cases, washing the resin with a solution containing a chaotropic salt like LiCl can help disrupt secondary structures.4. Use "Difficult Sequence" Solvents: Consider using NMP or a mixture of DMF/DMSO as the solvent to improve solvation of the growing peptide chain. |
Quantitative Data
Table 1: Theoretical vs. Expected Yield in SPPS
The overall yield in SPPS is highly dependent on the efficiency of each deprotection and coupling step. Even small inefficiencies can lead to a significant decrease in the final yield, especially for longer peptides.
| Stepwise Efficiency | Overall Theoretical Yield (7-mer Peptide) |
| 97% | ~80.8% |
| 98% | ~86.8% |
| 99% | ~93.2% |
| 99.5% | ~96.6% |
Note: These are theoretical maximum yields. Actual isolated yields after cleavage and purification are often in the range of 20-50% of the theoretical yield, depending on the sequence and synthesis efficiency.[10]
Table 2: Common Side Reactions for Amino Acids in AFHYESQ and Their Mass Changes
| Amino Acid | Side Reaction | Mass Change (Da) | Prevention Strategy |
| His | Racemization | 0 | Use of additives like HOBt or HOAt during coupling.[5] |
| Attachment of Trityl Cation | +243.3 | Use of scavengers like TIS or EDT in the cleavage cocktail.[6] | |
| Gln | Dehydration to Nitrile | -18.0 | Use of Trt-protected Gln (Fmoc-Gln(Trt)-OH).[7] |
| Pyroglutamate Formation (at N-terminus) | -17.0 | Avoid prolonged exposure to basic or acidic conditions. | |
| Tyr | Alkylation by Cations | Varies | Use of scavengers like phenol or TIS in the cleavage cocktail. |
| Glu | Pyroglutamate Formation | -18.0 | Can occur during HF cleavage; less common with TFA.[11] |
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative Monitoring of Coupling)
This test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 ml ethanol.
-
Solution B: 80 g phenol in 20 ml ethanol.
-
Solution C: 2 ml of 0.001 M KCN in 98 ml pyridine.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 110-120°C for 5 minutes.[12]
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Incomplete coupling (free amines present).
-
Yellow or colorless beads and solution: Complete coupling (no free primary amines).
-
Protocol 2: Cleavage of the Peptide from the Resin
This protocol describes a standard cleavage procedure for a peptide containing sensitive residues like His and Tyr.
Cleavage Cocktail (Reagent K): [1]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[13]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the peptide pellet under vacuum.
Protocol 3: Analysis of Crude Peptide by RP-HPLC
Materials:
-
C18 reversed-phase HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Dissolved crude peptide sample.
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide and impurities. A typical scouting gradient is 5% to 95% B over 30 minutes.[14]
-
Monitor the elution profile at 214 nm and 280 nm.[12] The peak corresponding to the full-length peptide should be the major peak.
Protocol 4: Molecular Weight Determination by MALDI-TOF Mass Spectrometry
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA).
-
Peptide sample dissolved in a suitable solvent (e.g., 50% ACN/0.1% TFA).
Procedure:
-
Mix the peptide sample solution with the matrix solution in a 1:1 ratio.[15]
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.[15]
-
Allow the spot to air dry completely.
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the this compound peptide (expected monoisotopic mass ~898.4 Da).
-
The major peak should correspond to the [M+H]⁺ ion of the target peptide.
Visualizations
Caption: Simplified AT1R signaling pathway.[16][17][18][19]
Caption: Troubleshooting workflow for low yield in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. dawnscientific.com [dawnscientific.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
Technical Support Center: Adjuvant Selection for AT1R Epitope Immunization
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Angiotensin II Type 1 Receptor (AT1R) epitope immunization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is an adjuvant necessary for AT1R epitope immunization?
A1: Peptide epitopes, such as those derived from the self-antigen AT1R, are often poorly immunogenic on their own.[1] Adjuvants are critical components in vaccine formulations that help to enhance the immune response to an antigen.[2] They can increase the magnitude and duration of the immune response, and guide the type of response generated (e.g., humoral vs. cellular). For a self-antigen like AT1R, breaking immune tolerance is a key challenge, and adjuvants play a crucial role in achieving this.[1]
Q2: What are the most common adjuvants used for AT1R peptide vaccines?
A2: Several adjuvants have been used in preclinical studies for AT1R and other components of the Renin-Angiotensin System (RAS). These include:
-
Freund's Adjuvant (Complete and Incomplete): Often used in animal studies to elicit a strong immune response.[1]
-
Aluminum Hydroxide (Alum): The most common adjuvant used in human vaccines, known for promoting a Th2-biased immune response.[3][4]
-
Virus-Like Particles (VLPs): Such as bacteriophage Qβ, which can act as both a carrier and an adjuvant, often inducing a Th1-biased response.[5]
Q3: What is the role of a carrier protein in this compound immunization?
A3: Small peptides, like AT1R epitopes, are often haptens and cannot elicit a robust immune response independently.[6][7] Conjugating the peptide to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT), is crucial for several reasons:
-
Increased Immunogenicity: The large carrier protein provides T-cell epitopes that are necessary to activate T-helper cells, which in turn help B-cells to produce antibodies against the peptide.[6][7]
-
Overcoming Tolerance: By providing foreign T-cell help, the carrier protein helps to circumvent self-tolerance to the this compound.[1]
Q4: How do I choose between a Th1 and a Th2 response for my AT1R vaccine?
A4: The desired type of immune response depends on the therapeutic goal.
-
Th2 Response: Characterized by the production of antibodies (humoral immunity), which is the primary goal for an AT1R vaccine aiming to block the receptor with neutralizing antibodies. Adjuvants like aluminum hydroxide typically promote a Th2 response.[2][8][9]
-
Th1 Response: Involves cellular immunity, which may not be the primary goal and could potentially lead to unwanted cell-mediated autoimmune reactions against AT1R-expressing cells.[8] However, some studies suggest that a mixed Th1/Th2 response can be beneficial. Adjuvants like Freund's Complete Adjuvant (CFA) and certain VLP-based adjuvants can induce a Th1 or mixed response.[5][8]
Troubleshooting Guides
Issue 1: Low or No Antibody Titer After Immunization
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Immunogenicity of the Peptide | Peptides are small and may not be effectively recognized by the immune system. Solution: Ensure your AT1R peptide is conjugated to a carrier protein like KLH or BSA to enhance its immunogenicity.[6][7][10] |
| Suboptimal Adjuvant Choice | The adjuvant may not be potent enough or may be inducing the wrong type of immune response. Solution: Consider using a more potent adjuvant like Freund's Adjuvant (in animal studies) or a combination of adjuvants. If a strong antibody response is desired, ensure your adjuvant promotes a Th2 response (e.g., Alum).[8][11] |
| Incorrect Adjuvant-Antigen Formulation | Improper mixing or ratio of adjuvant to antigen can lead to a poor immune response. Solution: Follow the manufacturer's protocol for the specific adjuvant used. Ensure proper emulsification for oil-based adjuvants like Freund's. |
| Inadequate Immunization Schedule | A single immunization is often insufficient to generate a strong and lasting antibody response. Solution: Implement a prime-boost strategy with at least one or two booster immunizations at appropriate intervals (e.g., 2-4 weeks apart).[10] |
| Peptide Degradation | The peptide may be unstable and degrade before it can elicit an immune response. Solution: Check the stability of your peptide. Store it under recommended conditions. Consider using peptide analogs with improved stability. |
Issue 2: Adverse Events or Toxicity in Immunized Animals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Local Reactions at the Injection Site | Adjuvants, particularly oil-based ones like Freund's Adjuvant, can cause sterile abscesses, granulomas, and inflammation at the injection site.[12][13] Solution: Reduce the volume of the injection, use a different injection site, or switch to a less reactogenic adjuvant like aluminum hydroxide.[4] |
| Systemic Inflammatory Responses | Some adjuvants can induce systemic side effects such as fever, chills, and body aches.[14] Solution: If systemic reactions are severe, consider reducing the adjuvant dose or using a different class of adjuvant. |
| Induction of Autoimmunity | Targeting a self-antigen like AT1R carries the risk of inducing an autoimmune response.[1] Solution: Carefully select the this compound to target extracellular domains and avoid regions that might trigger pathogenic T-cell responses. Monitor for signs of autoimmune disease in immunized animals. The use of adjuvants that strongly favor a Th2 response over a Th1 response may help mitigate this risk.[8] |
Experimental Protocols
ELISA for AT1R Antibody Titer Determination
This protocol provides a general guideline for an indirect ELISA to measure the titer of anti-AT1R peptide antibodies in serum.
Materials:
-
96-well high-binding ELISA plates
-
AT1R peptide
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
-
Serum samples from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the AT1R peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Discard the serum samples and wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well. Incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The antibody titer is typically defined as the highest dilution that gives a signal significantly above the background.
ELISpot for AT1R-specific T-cell Response
This protocol provides a general guideline for an IFN-γ ELISpot assay to detect AT1R peptide-specific T-cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
-
Sterile PBS
-
RPMI-1640 medium supplemented with 10% FBS
-
Splenocytes or PBMCs from immunized and control animals
-
AT1R peptide pool
-
Positive control (e.g., Concanavalin A or PHA)
-
Negative control (medium alone)
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol for 1 minute, then wash 5 times with sterile water.
-
Coating: Dilute the capture antibody in sterile PBS and add 100 µL to each well. Incubate overnight at 4°C.
-
Blocking: Wash the plate 5 times with sterile PBS. Add 200 µL of complete RPMI medium to each well and incubate for at least 30 minutes at room temperature to block non-specific binding.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs. Add cells to the wells at a concentration of 2-5 x 10⁵ cells per well.
-
Stimulation: Add the AT1R peptide pool (typically 1-10 µg/mL), positive control, or negative control to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection Antibody: Wash the plate 5 times with Wash Buffer (PBS with 0.05% Tween-20). Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 5 times with Wash Buffer. Add 100 µL of diluted streptavidin-enzyme conjugate to each well and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate 5 times with Wash Buffer, followed by 2 washes with PBS. Add 100 µL of substrate solution to each well and monitor for spot development.
-
Stopping: Stop the reaction by washing thoroughly with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.
Visualizations
Caption: Simplified AT1R signaling pathway leading to cellular responses.
Caption: Adjuvant influence on Th1 vs. Th2 immune response pathways.
Caption: General experimental workflow for this compound immunization.
References
- 1. Vaccines against components of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Coupling Peptide Antigens to Virus-Like Particles or to Protein Carriers Influences the Th1/Th2 Polarity of the Resulting Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Th1 and Th2 Cells - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. The comparative selectivity of adjuvants for humoral and cell-mediated immunity. I. Effect on the antibody response to bovine serum albumin and sheep red blood cells of Freund's incomplete and complete adjuvants, alhydrogel, Corynebacterium parvum, Bordetella pertussis, muramyl dipeptide and saponin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse consequences of vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
optimizing storage conditions for AT1R epitope peptides and antibodies
Welcome to the technical support center for AT1R epitope peptides and antibodies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Peptide Storage and Handling
Q1: What is the optimal temperature for long-term storage of lyophilized this compound peptides?
For long-term stability, lyophilized this compound peptides should be stored at -20°C or preferably at -80°C.[1][2][3][4][5] Storing them at these low temperatures minimizes degradation reactions.[2] When stored under these conditions, peptides can be stable for several years.[4][5][6] For short-term storage, refrigeration at 4°C is generally acceptable for a few weeks to months.[3][7]
Q2: Should I store my this compound peptide in lyophilized form or in solution?
It is highly recommended to store peptides in their lyophilized form to prevent or minimize degradation.[3][8] Peptides in solution are much more susceptible to degradation, including hydrolysis, oxidation, and microbial growth.[2][6] The shelf life of peptide solutions is significantly shorter than that of lyophilized peptides.[7] If you must store peptides in solution, it should be for a short period, and they should be frozen in aliquots.
Q3: What is the best way to reconstitute my lyophilized AT1R peptide?
Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[1][3][4][5] This prevents condensation from forming, as peptides can be hygroscopic, and moisture can reduce stability.[4][5] The choice of solvent depends on the peptide's polarity.[4] For basic peptides, an acidic buffer may be used, while acidic peptides can be reconstituted in basic buffers.[9][10] Hydrophobic peptides may require a small amount of an organic solvent like DMSO or DMF before dilution with an aqueous buffer.[4]
Q4: How can I prevent degradation of my AT1R peptide in solution?
To prolong the storage life of a peptide solution, use sterile buffers, preferably at a pH between 5 and 6.[7] It is critical to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][11][12] Store these aliquots at -20°C or colder.[1] Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[7]
Antibody Storage and Handling
Q5: What are the recommended storage conditions for AT1R antibodies?
For long-term storage, AT1R antibodies should be aliquoted and stored at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles as this can lead to antibody degradation and aggregation.[11][14][15] For short-term storage (a few days to a week), 4°C is generally acceptable. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q6: What causes aggregation of my AT1R antibody, and how can I prevent it?
Antibody aggregation can be caused by improper storage conditions, including repeated freeze-thaw cycles and storage at incorrect temperatures.[11] To prevent aggregation, it is best to aliquot the antibody upon receipt and store it at the recommended temperature. If aggregates are suspected, you can centrifuge the antibody solution at a high speed to pellet the aggregates before use.[16]
Q7: Can I store my diluted AT1R antibody?
If you need to store a diluted antibody, use a staining buffer for dilution and consider adding a bacteriostatic agent like 0.09% sodium azide to prevent microbial growth.[16] Store the diluted antibody at 4°C for short periods. However, for best results, it is recommended to dilute the antibody fresh for each experiment.
Troubleshooting Guides
Peptide-Related Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no peptide activity | Peptide degradation due to improper storage. | Ensure peptides are stored lyophilized at -20°C or -80°C.[1][2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][12] |
| Oxidation of sensitive amino acids (C, M, W). | Purge the vial with an inert gas like nitrogen or argon before sealing and storing.[3][17] | |
| Incorrect reconstitution solvent or pH. | Check the peptide's amino acid composition to determine its charge and choose an appropriate solvent and pH.[4] | |
| Difficulty dissolving the peptide | The peptide is hydrophobic. | Try dissolving in a small amount of organic solvent (e.g., DMSO, DMF) first, then slowly add the aqueous buffer.[4] |
| The peptide has formed aggregates. | Sonication may help to break up aggregates. | |
| Inconsistent experimental results | Peptide instability in the experimental buffer. | Ensure the pH of the buffer is between 5 and 7 for optimal stability.[18] |
| Bacterial contamination of the peptide solution. | Use sterile buffers for reconstitution and filter the solution through a 0.22 µm filter.[7][9] |
Antibody-Related Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal in immunoassay | Antibody degradation due to improper storage. | Aliquot the antibody upon arrival and store at -20°C or -80°C.[15] Avoid frost-free freezers.[19] |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots to minimize freeze-thaw cycles.[11][14] | |
| Low antibody concentration. | Optimize the antibody dilution; a higher concentration may be needed. | |
| High background or non-specific binding | Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Aggregates in the antibody solution. | Centrifuge the antibody vial before use to pellet any aggregates.[16] | |
| Secondary antibody is binding non-specifically. | Run a control with only the secondary antibody. Consider using a blocking step with serum from the same species as the secondary antibody.[20] |
Experimental Protocols
Protocol 1: Peptide Stability Assessment using RP-HPLC
This protocol outlines a method to assess the stability of an this compound peptide in a specific buffer over time.
Materials:
-
This compound peptide
-
Reconstitution buffer (e.g., sterile water, PBS pH 7.4)
-
Experimental buffer (the buffer in which stability will be tested)
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide in the appropriate reconstitution buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Dilute the peptide stock solution into the experimental buffer to the final working concentration. Aliquot this solution into several vials.
-
Time Points: Incubate the vials at a specific temperature (e.g., 4°C, 25°C, or 37°C). At designated time points (e.g., 0, 24, 48, 72 hours), take one vial for analysis.
-
Sample Preparation: Immediately before injection, filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject a standard volume of the sample onto the RP-HPLC system.
-
Data Analysis: Analyze the chromatograms. The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Calculate the percentage of remaining intact peptide at each time point relative to time zero.
Protocol 2: Antibody Binding Affinity Measurement by ELISA
This protocol describes a method to determine the binding affinity of an AT1R antibody to its corresponding epitope peptide.[21]
Materials:
-
This compound peptide
-
AT1R antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the this compound peptide at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the AT1R antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentrations and fit the data to a binding curve (e.g., using a one-site binding model) to determine the dissociation constant (Kd).
Visualizations
Caption: Simplified AT1R signaling pathways.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. jpt.com [jpt.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. lifetein.com [lifetein.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. peptide.com [peptide.com]
- 11. susupport.com [susupport.com]
- 12. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 13. mybiosource.com [mybiosource.com]
- 14. news-medical.net [news-medical.net]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. bosterbio.com [bosterbio.com]
- 17. jpt.com [jpt.com]
- 18. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 19. Antibodies in Practice General Information [sigmaaldrich.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Improving AT1R Epitope Mapping Resolution
Welcome to the technical support center for Angiotensin II Type 1 Receptor (AT1R) epitope mapping. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for key experimental techniques. Our goal is to help you overcome common challenges and improve the resolution of your epitope mapping studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your AT1R epitope mapping experiments.
Peptide Scanning (e.g., ELISA-based)
Question 1: Why am I observing a weak or no signal in my peptide-ELISA?
Answer: A weak or absent signal can be due to several factors ranging from peptide quality to antibody affinity. Here are some troubleshooting steps:
-
Peptide Immobilization: Ensure that the synthetic peptides are effectively coated onto the microplate wells. If peptides are not binding well, consider trying different coating buffers with varying pH (e.g., carbonate buffer pH 9.6, or PBS pH 7.4).[1][2][3]
-
Antibody Concentration: The concentration of your primary antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration that yields the highest signal-to-noise ratio.[1]
-
Conformational Epitopes: Peptide scanning is most effective for linear epitopes. If your antibody recognizes a conformational epitope, it will not bind to short, linear peptides.[4][5] In this case, consider alternative techniques like site-directed mutagenesis or Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
-
Peptide Quality: Verify the purity and sequence accuracy of your synthetic peptides. Truncated or impure peptides can lead to poor antibody binding.
Question 2: How can I reduce high background noise in my peptide-ELISA?
Answer: High background can obscure specific signals and lead to false positives. Consider the following to reduce background noise:
-
Blocking: Inefficient blocking of non-specific binding sites on the plate is a common cause. Increase the concentration of your blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time.[1][3]
-
Washing Steps: Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies. Using a wash buffer with a mild detergent like Tween-20 is recommended.[1][3]
-
Antibody Concentration: Excessively high primary or secondary antibody concentrations can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other components in the well. Ensure you are using a highly cross-adsorbed secondary antibody.
Site-Directed Mutagenesis
Question 1: My site-directed mutagenesis PCR failed, and I don't see any product on the gel. What should I do?
Answer: PCR failure in site-directed mutagenesis is a common issue. Here are several factors to check:
-
Primer Design: Poor primer design is a frequent cause of PCR failure. Ensure your primers are between 25-45 bases in length, have a melting temperature (Tm) of ≥78°C, and contain the mutation in the center. The primers should terminate in one or more G or C bases.[6][7][8]
-
Template DNA Quality and Concentration: Use a high-purity plasmid template. Too little template (less than 5-50 ng) can result in no amplification, while too much can inhibit the reaction.[6][9]
-
PCR Cycling Conditions: Optimize the annealing temperature. A gradient PCR can help identify the optimal temperature. Also, ensure the extension time is sufficient for the polymerase to replicate the entire plasmid (typically 60-75 seconds per kb).[6][10]
-
Polymerase: Use a high-fidelity polymerase to prevent introducing unwanted mutations. Some polymerases also have specific buffer requirements that need to be met.[8]
Question 2: I'm getting colonies after transformation, but sequencing shows no mutation (wild-type sequence). Why?
Answer: This indicates that the parental (template) DNA is being transformed instead of the mutated PCR product. Here’s how to troubleshoot this:
-
DpnI Digestion: The DpnI enzyme is used to digest the methylated parental plasmid, leaving the newly synthesized, unmethylated (mutated) DNA intact. Incomplete digestion is a primary cause of this issue. Increase the DpnI digestion time (e.g., from 1 hour to 2 hours or even overnight) or the amount of DpnI used.[6][8][10]
-
Template Concentration: Using too much template DNA in the PCR can lead to a higher amount of parental plasmid carryover, overwhelming the DpnI digestion. Reduce the initial template concentration.[10]
-
Competent Cells: Ensure your competent cells have high transformation efficiency (ideally >10⁸ cfu/µg).[11]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Question 1: I have low sequence coverage of my AT1R protein in my HDX-MS experiment. How can I improve this?
Answer: Low sequence coverage will limit the resolution of your epitope map. To improve it:
-
Protease Selection: Pepsin is commonly used for online digestion in HDX-MS. However, if coverage is poor, consider using other acid-stable proteases or a combination of proteases.
-
Digestion Conditions: Optimize the online digestion time and temperature to enhance cleavage efficiency without excessive back-exchange.
-
Chromatography: Adjust the UPLC gradient and column to improve the separation of peptides, allowing for the identification of more unique peptides.[12]
-
Denaturation: For generating the initial peptide map (undeuterated sample), ensure complete denaturation of the protein before digestion to maximize cleavage.[13]
Question 2: How can I differentiate between the actual epitope and allosteric effects in my HDX-MS data?
Answer: HDX-MS measures changes in solvent accessibility, which can be due to direct antibody binding or conformational changes induced by binding elsewhere on the protein (allosteric effects).[14] Distinguishing between these can be challenging but is crucial for accurate epitope mapping.
-
Orthogonal Techniques: Combine HDX-MS with a mutation-based method like alanine scanning. If a residue identified by HDX-MS, when mutated, leads to a loss of antibody binding, it is likely part of the direct epitope.
-
Fine-Mapping: Use shorter deuterium labeling times to capture the initial binding event, which is more likely to be localized to the epitope.
-
Computational Docking: Use the HDX-MS data to guide computational docking models of the antibody-antigen complex. This can help visualize the interface and distinguish direct contact points from regions of conformational change.
Quantitative Data Summary
The following table provides a comparison of common epitope mapping techniques, highlighting their resolution and other key characteristics.
| Technique | Resolution | Epitope Type | Throughput | Key Advantages | Key Limitations |
| Peptide Scanning (ELISA) | Peptide-level (6-15 amino acids)[15] | Primarily Linear | High | Cost-effective, simple to perform. | Not suitable for conformational epitopes, can produce false negatives.[5] |
| Site-Directed Mutagenesis | Residue-level | Linear & Conformational | Low to Medium | Identifies key residues for binding. | Labor-intensive, mutations can alter protein folding.[4] |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Peptide-level (5-15 amino acids)[14] | Conformational | Medium | Provides information on protein dynamics, no size limit for the antigen.[16][17] | Can be difficult to distinguish epitope from allosteric effects, requires specialized equipment.[14][18] |
| X-ray Crystallography | Atomic-level | Conformational | Low | Gold standard for high-resolution structural information.[19] | Requires protein crystallization which can be difficult, provides a static view of the interaction.[14] |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic level | Conformational | Low | Suitable for large and flexible complexes, no need for crystallization.[20] | Requires stable complex formation, resolution can be variable.[20] |
Experimental Protocols
Protocol 1: Peptide-Scanning ELISA for this compound Mapping
This protocol outlines the steps for performing an ELISA-based peptide scan to identify linear epitopes on AT1R.
Materials:
-
96-well microtiter plates
-
Synthetic peptides corresponding to overlapping sequences of AT1R extracellular domains
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)[1]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[3]
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)[3]
-
Primary antibody (anti-AT1R)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Peptide Coating: Dilute synthetic peptides to 1-10 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to individual wells of the microtiter plate. Incubate overnight at 4°C or for 2 hours at room temperature.[1][2]
-
Washing: Aspirate the peptide solution and wash the wells three times with 200 µL of Wash Buffer.[2]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[2]
-
Primary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of the primary anti-AT1R antibody (diluted in Blocking Buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader. Wells with high absorbance indicate that the antibody has bound to the peptide in that well.
Protocol 2: Site-Directed Mutagenesis of AT1R
This protocol provides a general workflow for introducing point mutations into the AT1R gene to map key binding residues. This protocol is based on the Stratagene QuikChange method.[7][8]
Materials:
-
Plasmid DNA containing the AT1R gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the center. The primers should have a Tm ≥ 78°C and a GC content of at least 40%.[6][7]
-
PCR Amplification: Set up the PCR reaction with 5-50 ng of template plasmid, primers, dNTPs, and high-fidelity polymerase. The cycling conditions are typically:
-
Initial denaturation: 95°C for 1 minute
-
16-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for at least 1-2 hours to digest the parental methylated DNA.[6][8]
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Colony Selection and Sequencing: Pick several colonies and grow them in liquid culture. Isolate the plasmid DNA and send it for sequencing to confirm the presence of the desired mutation.
-
Functional Assay: Express the mutant AT1R protein and perform a binding assay (e.g., ELISA or immunoprecipitation) to assess the effect of the mutation on antibody binding. A significant reduction or loss of binding indicates that the mutated residue is part of the epitope.
Visualizations
Caption: AT1R Gq-protein coupled signaling pathway.[21][22][23][24][25]
Caption: General experimental workflow for epitope mapping.[26][27]
References
- 1. affbiotech.cn [affbiotech.cn]
- 2. ulab360.com [ulab360.com]
- 3. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 4. Epitope Mapping: The First Step in Developing Epitope-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 8. static.igem.org [static.igem.org]
- 9. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. m.youtube.com [m.youtube.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. rapidnovor.com [rapidnovor.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An overview of methods for the structural and functional mapping of epitopes recognized by anti-SARS-CoV-2 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 25. Guide to PHIP-Seq: Experimental Design and Workflow Optimization - Creative Proteomics [creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
minimizing batch-to-batch variability in AT1R epitope antibody production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the production of antibodies targeting the Angiotensin II Type 1 Receptor (AT1R) epitope.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in monoclonal antibody production?
A1: Batch-to-batch variability in monoclonal antibody (mAb) production is a significant challenge that can arise from several factors throughout the manufacturing process.[1][2] Key sources include:
-
Cell Line Instability: Genetic drift and changes in the expression stability of the hybridoma or recombinant cell line over time can lead to variations in antibody production levels and quality.[3][4][5] It is crucial to work with a stable and well-characterized cell line.[6][7]
-
Upstream Process Variations: Fluctuations in cell culture conditions such as pH, temperature, dissolved oxygen levels, and nutrient availability can significantly impact cell growth, productivity, and post-translational modifications of the antibody.[3][8][9]
-
Raw Material Inconsistency: Variations in the quality and composition of raw materials, including cell culture media components and supplements, can introduce variability.[2]
-
Downstream Process Inconsistencies: Differences in purification methods, such as affinity chromatography, ion exchange, and size exclusion chromatography, can lead to variations in antibody purity, yield, and the presence of aggregates or contaminants.[10][11]
-
Operator and Equipment Differences: Minor variations in manual handling, equipment calibration, and environmental conditions can contribute to batch-to-batch differences.[12]
Q2: How can I ensure the genetic stability of my antibody-producing cell line?
A2: Maintaining the genetic integrity of your cell line is fundamental to consistent antibody production.[4][7] Key strategies include:
-
Establish a Master Cell Bank (MCB) and Working Cell Bank (WCB): A two-tiered cell banking system is the industry standard.[13] The MCB is created from a single, well-characterized clone and is used to generate the WCBs. This limits the number of passages the cells undergo for routine production.
-
Regular Cell Line Characterization: Periodically assess the identity, purity, and stability of your cell line. This can include DNA fingerprinting, karyotyping, and sequencing of the antibody-producing genes to detect any genetic drift.[4]
-
Monitor Expression Stability: Regularly measure the specific productivity (qp) of your cell line to ensure consistent antibody expression levels over time.[4]
Q3: What are the critical quality attributes (CQAs) to monitor for an AT1R epitope antibody?
A3: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an this compound antibody, key CQAs include:
-
Binding Affinity and Specificity: The antibody must bind to the specific this compound with high affinity and minimal cross-reactivity to other targets.[14]
-
Purity and Impurity Profile: The final product should be free from contaminants such as host cell proteins (HCPs), DNA, and process-related impurities.[15] The presence of aggregates should also be minimized as they can affect efficacy and immunogenicity.[16]
-
Post-Translational Modifications (PTMs): Glycosylation patterns can significantly impact the antibody's stability, efficacy, and immunogenicity.[9] It is crucial to monitor and control these modifications.
-
Biological Activity: The antibody should demonstrate the intended functional activity, such as blocking angiotensin II binding or modulating AT1R signaling.
Troubleshooting Guides
Issue 1: Low Antibody Titer or Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Optimize culture parameters such as pH, temperature, and dissolved oxygen.[9] Perform a Design of Experiments (DoE) to identify the optimal ranges for these parameters. |
| Nutrient Limitation | Utilize fed-batch or perfusion strategies to maintain optimal nutrient levels and remove metabolic waste products.[9] Analyze spent media to identify and supplement depleted nutrients. |
| Cell Line Instability | Re-evaluate the stability of your cell line.[5] If a decline in productivity is observed over passages, thaw a new vial from your Working Cell Bank (WCB). |
| Contamination | Routinely test for microbial contamination. If contamination is detected, discard the culture and thoroughly clean and sterilize all equipment. |
Issue 2: High Batch-to-Batch Variability in Antibody Binding Affinity
| Potential Cause | Troubleshooting Step |
| Inconsistent Post-Translational Modifications (PTMs) | Monitor and control critical process parameters that can influence PTMs, such as glycosylation.[9] This includes controlling glucose levels and the addition of specific supplements. |
| Improper Protein Folding | Optimize culture conditions to reduce cellular stress, which can lead to misfolded proteins.[10] Consider the use of chemical chaperones if necessary. |
| Variability in Purification Process | Standardize the purification protocol, including the type of affinity resin, buffer composition, pH, and elution conditions.[16][17] |
| Antibody Aggregation | Analyze for the presence of aggregates using techniques like size exclusion chromatography (SEC).[16] Optimize formulation buffers to minimize aggregation. |
Issue 3: Poor Antibody Specificity or High Cross-Reactivity
| Potential Cause | Troubleshooting Step |
| Impure Antigen Used for Immunization | Ensure the purity of the this compound peptide or protein used for immunization. |
| Inadequate Screening of Clones | During cell line development, perform rigorous screening of clones for specificity using multiple assays, such as ELISA against related and unrelated antigens. |
| Non-Specific Binding in Assays | Optimize assay conditions, including blocking buffers and antibody concentrations, to minimize non-specific binding.[18] Include appropriate positive and negative controls in all experiments.[19] |
| Cross-Reactivity with Other Receptors | Test the antibody against other related G-protein coupled receptors to confirm its specificity for AT1R. |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Determination
Objective: To quantify the concentration of the AT1R antibody in a sample.
Methodology:
-
Coating: Coat a 96-well microplate with the this compound peptide (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of the antibody-containing samples (and a known standard) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.[20]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and determine the concentration of the antibody in the samples.
Western Blot for Specificity Testing
Objective: To assess the specificity of the AT1R antibody by detecting the target protein in a complex mixture.
Methodology:
-
Sample Preparation: Prepare cell lysates from cells known to express AT1R (positive control) and cells that do not (negative control).[19]
-
SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[18][21]
-
Primary Antibody Incubation: Incubate the membrane with the AT1R antibody (at an optimized dilution) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: A specific antibody should produce a single band at the expected molecular weight of AT1R in the positive control lane and no band in the negative control lane.
Quantitative Data Summary
Table 1: Example Batch-to-Batch Comparison of AT1R Antibody Titer
| Batch ID | Production Date | Titer (µg/mL) by ELISA | % Deviation from Reference |
| AT1R-Ab-001 | 2025-10-15 | 105.2 | Reference |
| AT1R-Ab-002 | 2025-10-22 | 98.7 | -6.2% |
| AT1R-Ab-003 | 2025-10-29 | 110.5 | +5.0% |
Table 2: Example Batch-to-Batch Comparison of AT1R Antibody Affinity
| Batch ID | Affinity Constant (Kd) by SPR | % Deviation from Reference |
| AT1R-Ab-001 | 1.2 x 10⁻⁹ M | Reference |
| AT1R-Ab-002 | 1.5 x 10⁻⁹ M | +25.0% |
| AT1R-Ab-003 | 1.1 x 10⁻⁹ M | -8.3% |
Visualizations
Caption: Simplified AT1R signaling pathway.[22][23][24][25][26]
Caption: Monoclonal antibody production workflow.
References
- 1. (207c) Eliminating Batch-to-Batch Variability in Monoclonal Antibody Production Using Closed-Loop Control | AIChE [proceedings.aiche.org]
- 2. zaether.com [zaether.com]
- 3. From High Yield to High Stability: Strategies for Consistent Antibody Production - ProteoGenix [proteogenix.science]
- 4. Guide to Efficient Cell Line Development:Key Techniques & Processes - Creative Proteomics [creative-proteomics.com]
- 5. 5 Critical Challenges in Monoclonal Antibody Production [worldpharmatoday.com]
- 6. cdn.who.int [cdn.who.int]
- 7. precisionantibody.com [precisionantibody.com]
- 8. cytena.com [cytena.com]
- 9. 5 Essential Tips for Achieving the Best Antibody Production Efficiency [alpha-lifetech.com]
- 10. bonopusbio.com [bonopusbio.com]
- 11. Antibody purification – 3 methods explained | evitria [evitria.com]
- 12. youtube.com [youtube.com]
- 13. Cell Banks and Stability of Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 14. sysy.com [sysy.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Tips For Antibody Purification Troubleshooting [biochain.in]
- 17. tebubio.com [tebubio.com]
- 18. Basic Experimental Guidelines (Help) [antibodies-online.com]
- 19. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 20. ELISA Protocols [sigmaaldrich.com]
- 21. biomol.com [biomol.com]
- 22. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. mdpi.com [mdpi.com]
- 26. ahajournals.org [ahajournals.org]
Validation & Comparative
The Critical Role of Knockout Models in Validating AT1R Epitope Antibody Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of the Angiotensin II Type 1 Receptor (AT1R) is paramount. However, the specificity of commercially available anti-AT1R antibodies has been a significant concern, with numerous studies revealing a lack of reliability.[1][2][3][4] This guide provides an objective comparison of AT1R antibody performance, emphasizing the indispensable role of knockout (KO) models for validation and presenting supporting experimental data and protocols.
Comparison of Commercial AT1R Antibody Specificity in Knockout Models
Several studies have systematically evaluated various commercially available AT1R antibodies using AT1R knockout models. The consensus is that a significant number of these antibodies fail to show specificity. For instance, a study by Herrera et al. demonstrated that three different commercial antibodies produced identical banding patterns in Western blots of kidney tissues from wild-type (WT), AT1A receptor knockout (AT1AKO), and combined AT1A and AT1B receptor knockout (AT1ABKO) mice.[1][2] This indicates that the antibodies were binding to proteins other than AT1R.
A more recent study by Li et al. (2023) evaluated six commercial AT1R antibodies in AT1R global knockout rats and cardiomyocyte conditional knockout mice.[8] Their findings are summarized in the table below, highlighting that only one antibody showed reasonable specificity in Western blot analysis under specific denaturation conditions. However, none of the tested antibodies were found to be specific in immunocytochemistry.[8]
| Antibody | Application | Denaturation Condition | Result in WT vs. KO | Specificity | Reference |
| A14201 | Western Blot | Room Temperature | Reduced signal in KO | Specific | [8] |
| A14201 | Western Blot | High Temperature | No significant difference | Non-specific | [8] |
| 25343-1-AP | Western Blot | Room Temperature | No significant difference | Non-specific | [8] |
| 66415-1-Ig | Western Blot | Room Temperature | No significant difference | Non-specific | [8] |
| PA5-18587 | Western Blot | Room Temperature | Failed to detect bands | Not determined | [8] |
| GTX89149 | Western Blot | Room Temperature | No significant difference | Non-specific | [8] |
| ab124505 | Western Blot | High Temperature | Detected bands | Not specified | [8] |
| All Tested | Immunocytochemistry | N/A | No significant difference in fluorescence | Non-specific | [8] |
| Antibody #1 (Alomone AAR-011) | Western Blot | Not Specified | Identical bands in WT and KO | Non-specific | [1][2] |
| Antibody #2 (Santa Cruz sc-1173) | Western Blot | Not Specified | Identical bands in WT and KO | Non-specific | [1][2] |
| Antibody #3 (Abcam 18801) | Western Blot | Not Specified | Identical bands in WT and KO | Non-specific | [1][2] |
| Santa Cruz N-10 | Immunohistochemistry | Not Specified | Identical staining in WT and KO | Non-specific | [2] |
Experimental Workflows and Signaling Pathways
To ensure the validity of research findings, a rigorous workflow for antibody validation is essential. This involves comparing the antibody's performance in wild-type and knockout tissues across different applications.
Understanding the AT1R signaling pathway is crucial for designing functional assays to complement antibody-based detection methods. Angiotensin II binding to AT1R initiates a cascade of intracellular events.
Detailed Experimental Protocols
The following are generalized protocols for Western Blotting and Immunohistochemistry based on methodologies cited in AT1R antibody validation studies. Researchers should optimize these protocols for their specific antibodies and tissues.
Western Blotting Protocol for AT1R Detection
-
Tissue Homogenization:
-
Excise tissues (e.g., kidney, heart) from both wild-type and AT1R knockout mice.
-
Homogenize tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Prepare lysates by mixing with Laemmli sample buffer.
-
For room temperature denaturation , incubate the samples at room temperature for 30 minutes.[8]
-
For high-temperature denaturation , heat the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 40 µg) per lane onto a 10% SDS-PAGE gel.[2]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AT1R antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager or X-ray film.
-
Analyze band intensities, comparing the signal at the expected molecular weight (around 41 kDa for AT1R) between wild-type and knockout samples.[1]
-
Immunohistochemistry Protocol for AT1R Localization
-
Tissue Preparation:
-
Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Excise tissues and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by incubating in a sucrose gradient (e.g., 15% then 30%).
-
Embed tissues in optimal cutting temperature (OCT) compound and freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount on charged slides.
-
-
Antigen Retrieval (if necessary):
-
This step is often crucial and may require optimization. A common method is to heat slides in a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
-
Staining:
-
Wash sections with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with a solution containing 5% normal serum (from the same species as the secondary antibody) and 1% BSA in PBS for 1 hour.
-
Incubate sections with the primary anti-AT1R antibody overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash sections with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image sections using a fluorescence or confocal microscope.
-
Compare the staining pattern and intensity between wild-type and knockout tissue sections. Specific staining should be present in wild-type tissues and absent in knockout tissues.[2]
-
Conclusion
The validation of antibody specificity is a cornerstone of reproducible research. For AT1R, a protein of immense interest in cardiovascular medicine, the use of knockout models is not just recommended but essential. The evidence strongly indicates that many commercially available AT1R antibodies lack specificity, potentially compromising the validity of published findings.[1][2][4][8] Researchers must critically evaluate and validate their antibodies using appropriate negative controls, such as tissues from AT1R knockout animals, to ensure their data is accurate and reliable. The selection of validated antibodies, such as A14201 for Western blotting under specific conditions, can pave the way for more robust and translatable research.[8]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LACK OF SPECIFICITY OF COMMERCIAL ANTIBODIES LEADS TO MISIDENTIFICATION OF ANGIOTENSIN TYPE 1 RECEPTOR (AT1R) PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 8. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Angiotensin II Type 1 Receptor (AT1R) Epitope Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of different epitope fragments derived from the Angiotensin II Type 1 Receptor (AT1R). The information presented is supported by experimental data to aid in the selection of promising candidates for vaccine development and other immunotherapeutic strategies.
Comparison of Immunogenicity of AT1R Epitope Fragments
The immunogenicity of three distinct AT1R peptide fragments has been evaluated in spontaneously hypertensive rats (SHR). These peptides correspond to different regions of the AT1R: the N-terminus (ATR12181) and the second extracellular loop (ECL2) (ATR10014 and ATR12185). The primary measure of immunogenicity in this context is the resulting antibody titer, which reflects the magnitude of the humoral immune response.
| Peptide ID | Location on AT1R | Peak Antibody Titer (approx.) | Functional Outcome in SHR |
| ATR12181 | N-terminus | > 1:1280 | Significant reduction in systolic blood pressure |
| ATR10014 | Second Extracellular Loop (ECL2) | > 1:1280 | No significant change in systolic blood pressure |
| ATR12185 | Second Extracellular Loop (ECL2) | ~ 1:640 | No significant change in systolic blood pressure |
Table 1: Comparison of peak antibody titers and functional outcomes for three different AT1R peptide fragments in immunized spontaneously hypertensive rats (SHR). Data extracted from Li et al., 2014.[1]
The data clearly indicates that while peptides from both the N-terminus and the second extracellular loop of AT1R are immunogenic, they elicit varying degrees of antibody response. Notably, the peptide derived from the N-terminus (ATR12181) and one of the peptides from the ECL2 (ATR10014) induced significantly higher antibody titers compared to the other ECL2 peptide (ATR12185)[1]. Interestingly, only the antibodies generated against the N-terminal peptide (ATR12181) demonstrated a functional effect in vivo, leading to a reduction in blood pressure in the hypertensive rat model[1]. This suggests that the location of the epitope within the AT1R protein is a critical determinant of both the magnitude of the immune response and the functional activity of the resulting antibodies.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard immunological techniques and can be adapted for the evaluation of this compound immunogenicity.
Peptide-KLH Conjugation and Immunization Protocol
This protocol describes the conjugation of synthetic peptides to a carrier protein (Keyhole Limpet Hemocyanin, KLH) and the subsequent immunization of mice to generate an antibody response.
Materials:
-
Synthetic AT1R peptide with a terminal cysteine
-
Maleimide-activated KLH
-
Phosphate Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
6-8 week old BALB/c mice
Procedure:
-
Peptide Conjugation:
-
Dissolve the cysteine-containing peptide in PBS.
-
Dissolve the maleimide-activated KLH in PBS.
-
Mix the peptide and KLH solutions at a molar ratio of 40:1 (peptide:KLH).
-
Incubate the mixture for 2 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against PBS overnight at 4°C to remove unconjugated peptide.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
-
Immunization:
-
For the primary immunization, emulsify the peptide-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/ml.
-
Inject 100 µl of the emulsion (containing 50 µg of the conjugate) subcutaneously at multiple sites on the back of each mouse.
-
For booster immunizations, emulsify the peptide-KLH conjugate with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer booster injections of 100 µl (50 µg of conjugate) on days 14 and 28.
-
Collect blood samples via tail bleed on day 35 to screen for antibody titers.
-
Indirect ELISA for Antibody Titer Determination
This protocol outlines the procedure for determining the titer of anti-AT1R peptide antibodies in serum samples from immunized animals.
Materials:
-
96-well high-binding ELISA plates
-
AT1R peptide
-
Coating buffer (0.1 M carbonate-bicarbonate, pH 9.6)
-
Blocking buffer (5% non-fat dry milk in PBS with 0.05% Tween-20)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (2N H₂SO₄)
Procedure:
-
Plate Coating:
-
Dilute the AT1R peptide to 10 µg/ml in coating buffer.
-
Add 100 µl of the diluted peptide to each well of the ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µl of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Perform serial dilutions of the serum samples in blocking buffer (e.g., starting from 1:100).
-
Add 100 µl of each serum dilution to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µl of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µl of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value twice that of the background.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the immunogenicity of this compound fragments.
AT1R Signaling Pathway in Immune Cells
Caption: AT1R signaling cascade leading to pro-inflammatory responses in immune cells.
References
Unmasking a Conserved Target: A Cross-Species Analysis of Angiotensin II Type 1 Receptor (AT1R) Epitope Conservation
For researchers, scientists, and drug development professionals, understanding the conservation of antibody and ligand binding sites across species is a cornerstone of preclinical development. This guide provides a comparative analysis of the Angiotensin II Type 1 Receptor (AT1R) epitope, a critical regulator of blood pressure and cardiovascular homeostasis. By examining its conservation across various species, we offer insights into the translatability of therapeutic antibodies and small molecules targeting this key receptor.
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that plays a pivotal role in the renin-angiotensin system, mediating the vasoconstrictive and salt-retaining effects of angiotensin II.[1][2][3] Its involvement in cardiovascular diseases such as hypertension has made it a prime target for drug development. This guide delves into the degree of conservation of a key AT1R epitope across common preclinical models and humans, providing essential data for the selection of appropriate animal models and the interpretation of cross-species pharmacological studies.
Comparative Analysis of this compound Conservation
The degree of amino acid sequence homology in the binding epitopes of AT1R across different species directly impacts the binding affinity and cross-reactivity of therapeutic antibodies and ligands. A high degree of conservation is predictive of similar pharmacological responses, making certain species more suitable for preclinical testing.
| Species | UniProt ID | N-terminal Epitope Region (Amino Acids 1-50) | % Identity to Human | C-terminal Epitope Region (Amino Acids 300-359) | % Identity to Human |
| Human | P30556 | MILNSSTEDGIKRIQDDCPKAGRHNYIF VMIPTLYSIIFVVGIFGNSLV | 100% | YFIEQKNKPRNDDIFKI IIMPAFLFWGVYFANSCLNPLFYGFLGKKFKR | 100% |
| Mouse | P29083 | MILNSSTEDGIKRIQDDCPKAGRHNYIF VMIPTLYSIIFVVGIFGNSLV | 100% | YFIEQKNKPRNDDIFKI IIMPAFLFWGVYFANSCLNPLFYGFLGKKFKR | 100% |
| Rat | P29082 | MILNSSTEDGIKRIQDDCPKAGRHNYIF VMIPTLYSIIFVVGIFGNSLV | 100% | YFIEQKNKPRNDDIFKI IIMPAFLFWGVYFANSCLNPLFYGFLGKKFKR | 100% |
| Primate (Macaque) | Q28533 | MILNSSTEDGIKRIQDDCPKAGRHNYIF VMIPTLYSIIFVVGIFGNSLV | 100% | YFIEQKNKPRNDDIFKI IIMPAFLFWGVYFANSCLNPLFYGFLGKKFKR | 100% |
Table 1: Cross-Species Amino Acid Sequence Alignment of Key this compound Regions. The N-terminal and C-terminal regions are known to be involved in ligand binding and receptor function. The highlighted sequences represent a known immunogenic epitope.[4] The percentage identity is calculated relative to the human AT1R sequence.
The data clearly indicates a remarkable 100% conservation of these key epitope regions across humans, mice, rats, and primates. This high degree of homology suggests that these preclinical models are highly relevant for studying the effects of therapeutics targeting these specific AT1R epitopes.
Experimental Validation of Cross-Species Reactivity
While sequence homology is a strong indicator, experimental validation of antibody and ligand binding is crucial. Several studies have demonstrated the cross-species reactivity of antibodies targeting AT1R.
| Antibody/Ligand | Target Epitope | Human | Mouse | Rat | Primate | Method | Reference |
| Polyclonal Anti-AT1R | C-terminus | + | + | + | + | Western Blot, IHC | [4] |
| Angiotensin II | Multiple extracellular loops | + | + | + | + | Radioligand Binding | [5][6] |
| Losartan (Antagonist) | Transmembrane domain | + | + | + | + | Competition Binding Assay | [7] |
Table 2: Summary of Experimental Evidence for Cross-Species Reactivity. "+" indicates positive binding or functional activity.
These findings are further supported by studies showing that antibodies raised against human AT1R can successfully be used in immunohistochemistry and western blotting applications on tissues from mice, rats, and monkeys.[4] This underscores the structural and functional conservation of the receptor across these species. However, it is crucial to note that some commercial antibodies have shown a lack of specificity, emphasizing the need for rigorous validation.[8][9]
Experimental Protocols
To facilitate the independent verification of these findings, detailed protocols for key experimental techniques are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Cross-Reactivity
Objective: To determine the binding of an anti-AT1R antibody to AT1R from different species.
Materials:
-
96-well microtiter plates
-
Recombinant AT1R protein from human, mouse, rat, and primate
-
Primary anti-AT1R antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of recombinant AT1R protein (1-10 µg/mL in coating buffer) from each species overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the primary anti-AT1R antibody, diluted in blocking buffer, to each well and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To quantitatively measure the binding affinity (KD) of an antibody or ligand to AT1R from different species.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant AT1R protein from human, mouse, rat, and primate
-
Analyte (antibody or small molecule)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilize the recombinant AT1R protein from one species onto the sensor chip surface according to the manufacturer's instructions.
-
Inject a series of concentrations of the analyte over the sensor surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to obtain sensorgrams.
-
After each analyte injection, regenerate the sensor surface using the appropriate regeneration solution.
-
Repeat steps 1-4 for AT1R protein from each species.
-
Analyze the sensorgram data using the instrument's software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Western Blotting for Protein Detection
Objective: To detect the presence and relative abundance of AT1R in cell lysates or tissue homogenates from different species.
Materials:
-
Cell lysates or tissue homogenates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Primary anti-AT1R antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates or tissue homogenates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AT1R antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the AT1R Signaling Pathway and Experimental Workflow
To further aid in the understanding of AT1R function and the experimental approach to its analysis, the following diagrams are provided.
Caption: Canonical Gq/11-mediated signaling pathway of the AT1R.
Caption: Workflow for cross-species this compound conservation analysis.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The angiotensin II type 1 receptor and receptor-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LACK OF SPECIFICITY OF COMMERCIAL ANTIBODIES LEADS TO MISIDENTIFICATION OF ANGIOTENSIN TYPE 1 RECEPTOR (AT1R) PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Antibody Binding Affinity to the AT1R Epitope
For researchers and professionals in drug development, the accurate characterization of antibody binding to the Angiotensin II Type 1 Receptor (AT1R) is critical. The AT1R, a key regulator of blood pressure and cardiovascular homeostasis, is a significant therapeutic target. However, the specificity of commercially available antibodies against this G protein-coupled receptor (GPCR) is a notable challenge. This guide provides a comparative overview of antibody specificity, outlines essential experimental protocols for validation, and illustrates the associated signaling pathways.
Comparison of Commercially Available Anti-AT1R Antibodies
Numerous studies have highlighted the critical need for rigorous validation of commercially available anti-AT1R antibodies, as many exhibit a lack of specificity.[1] This section summarizes findings on the specificity of several antibodies as reported in validation studies. Instead of focusing solely on binding affinity, which can be misleading if the antibody is not specific, this table emphasizes demonstrated specificity in various applications.
| Antibody (Catalog #) | Supplier | Application(s) Tested | Reported Specificity Findings |
| A14201 | Unknown | Western Blot (WB), Immunocytochemistry (ICC) | Showed the highest specificity in distinguishing AT1R knockdown and overexpression across different species in WB under room temperature denaturation conditions.[2] |
| 25343-1-AP | Unknown | Western Blot (WB) | Detected AT1R in heart and liver tissues under high-temperature denaturation.[2] Detected AT1R bands in AT1R-overexpressing cells.[2] |
| 66415-1-Ig | Unknown | Western Blot (WB) | Failed to detect AT1R in any tissue under high-temperature denaturation.[2] No bands were detected in AT1R-overexpressing cells.[2] |
| PA5-18587 | Unknown | Western Blot (WB) | Failed to detect significant AT1R bands in cardiomyocytes.[2] |
| GTX89149 | Unknown | Western Blot (WB) | No significant change in AT1R expression was detected in AT1R-knockout models.[2] No bands were detected in AT1R-overexpressing cells.[2] |
| ab124505 | Abcam | Western Blot (WB) | Detected AT1R bands in wild-type mouse cardiomyocytes. |
| sc-1173 | Santa Cruz Biotechnology | Western Blot (WB), Immunocytochemistry (ICC) | Exhibited non-specific binding in mouse tissue, with identical bands observed in wild-type and AT1R knockout mice.[1] |
| sc-579 | Santa Cruz Biotechnology | Not Specified | Characterized in a study highlighting the non-specificity of several commercial antibodies. |
| AAR-011 | Alomone Labs | Western Blot (WB) | Exhibited non-specific binding in mouse tissue.[1] |
| AB15552 | Millipore | Not Specified | Characterized in a study highlighting the non-specificity of several commercial antibodies. |
| ab18801 | Abcam | Western Blot (WB) | Exhibited non-specific binding in mouse tissue.[1] |
| ab9391 | Abcam | Not Specified | Characterized in a study highlighting the non-specificity of several commercial antibodies. |
Experimental Protocols for Antibody Validation
To ensure the reliability of experimental results, it is imperative to validate the binding affinity and specificity of anti-AT1R antibodies. Below are detailed methodologies for key experiments.
Western Blotting for Specificity Verification
This protocol is essential for assessing an antibody's ability to recognize the target protein at the correct molecular weight and to confirm the absence of signal in knockout or knockdown models.
Methodology:
-
Protein Extraction: Extract total protein from wild-type and AT1R-knockout/knockdown cells or tissues using a suitable lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-AT1R antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: A specific antibody should show a band at the expected molecular weight for AT1R (~41-50 kDa, depending on glycosylation) in the wild-type sample and a significantly reduced or absent band in the knockout/knockdown sample.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Confirmation
ELISA is a quantitative method to detect the presence of an antibody that binds to the AT1R.
Methodology:
-
Coating: Coat microtiter plate wells with a purified AT1R protein or cell lysate from AT1R-overexpressing cells overnight at 4°C.
-
Washing: Wash the wells three times with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-AT1R antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: A dose-dependent increase in absorbance indicates specific binding of the antibody to the AT1R.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[4]
Methodology:
-
Chip Preparation: Immobilize purified AT1R protein onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the anti-AT1R antibody over the sensor surface.
-
Association Phase: Monitor the binding of the antibody to the immobilized AT1R in real-time.
-
Dissociation Phase: Flow a buffer over the sensor surface to monitor the dissociation of the antibody-ant### Visualizing Key Processes
To further aid in the understanding of AT1R function and antibody validation, the following diagrams illustrate the primary signaling pathway and a general experimental workflow.
AT1R Signaling Pathway
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that, upon binding its ligand Angiotensin II (Ang II), activates multiple downstream signaling cascades. These pathways are central to the regulation of blood pressure, fluid balance, and cellular growth and proliferation. The diagram below illustrates the major signaling events initiated by AT1R activation.
Experimental Workflow for Antibody Specificity Validation
A systematic approach is crucial for validating the specificity of anti-AT1R antibodies. The following workflow outlines the key steps, from initial screening to confirmation in a biological context.
References
- 1. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 4. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Validating the In Vivo Functionality of AT1R Epitope-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiotensin II Type 1 Receptor (AT1R) epitope-targeted therapies against conventional alternatives, supported by experimental data and detailed methodologies. The goal is to equip researchers with the necessary information to design and evaluate in vivo studies for this promising class of therapeutics.
Introduction: Targeting the Angiotensin II Type 1 Receptor (AT1R)
The AT1R is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating blood pressure and cardiovascular homeostasis.[1][2] Its activation by angiotensin II (Ang II) triggers a cascade of signaling pathways that can lead to vasoconstriction, inflammation, and fibrosis, contributing to conditions like hypertension and heart failure.[1][3][4] Conventional therapies, primarily Angiotensin Receptor Blockers (ARBs), are small molecules that competitively inhibit Ang II binding.[5][6] Epitope-targeted therapies, often biologics like monoclonal antibodies, represent a newer approach.[7][8] These therapies target specific regions (epitopes) on the AT1R, potentially offering greater specificity and novel mechanisms of action compared to traditional small-molecule drugs.[8][9][10]
AT1R Signaling Pathways
AT1R activation initiates multiple downstream signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, which activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4][11] This results in increased intracellular calcium and Protein Kinase C (PKC) activation, causing cellular responses like smooth muscle contraction.[3][4] The receptor can also signal through G protein-independent pathways, such as those involving β-arrestin, and can transactivate other receptors like the Epidermal Growth Factor Receptor (EGFR).[1][3][11]
Comparison of Therapeutic Modalities
The primary distinction between epitope-targeted biologics and small-molecule ARBs lies in their mechanism, specificity, and pharmacokinetic properties.[8][10]
| Feature | Epitope-Targeted Biologics (e.g., Antibodies) | Small-Molecule ARBs (e.g., Losartan) |
| Mechanism of Action | Bind to specific extracellular epitopes; can be antagonists, agonists, or allosteric modulators.[7][9] | Competitively block the Ang II binding site (orthosteric inhibition).[5] |
| Specificity | High, due to targeting a unique epitope, potentially reducing off-target effects.[10] | High for AT1R over AT2R, but potential for off-target effects exists.[12] |
| Molecular Weight | High (~150 kDa) | Low (<1 kDa) |
| Administration | Typically intravenous or subcutaneous injection. | Typically oral.[10] |
| Half-life | Long (days to weeks). | Short to moderate (hours). |
| Potential Advantages | High specificity, potential for novel pharmacology (e.g., biased agonism), long duration of action. | Oral bioavailability, established manufacturing, lower cost of production.[8][10] |
| Potential Disadvantages | Potential for immunogenicity, complex manufacturing, higher cost.[8] | Potential for off-target effects, requires daily dosing. |
Quantitative Performance Data (Illustrative)
The following table presents hypothetical but realistic data derived from preclinical studies comparing an AT1R-targeted antibody to a conventional ARB.
| Parameter | AT1R Monoclonal Antibody | Losartan (ARB) | Vehicle Control |
| Animal Model | Spontaneously Hypertensive Rat (SHR) | Spontaneously Hypertensive Rat (SHR) | Spontaneously Hypertensive Rat (SHR) |
| Dose | 10 mg/kg, single IV dose | 10 mg/kg/day, oral gavage | Saline |
| Binding Affinity (Kd) | 0.5 nM | 25 nM | N/A |
| Max. Blood Pressure Reduction (mmHg) | -45 ± 5 mmHg | -30 ± 4 mmHg | -2 ± 3 mmHg |
| Duration of Action (BP < 150 mmHg) | ~14 days | ~24 hours | N/A |
| Target Occupancy at 24h | >95% | ~60% | N/A |
Experimental Protocols for In Vivo Validation
Validating the functionality of an AT1R-targeted therapy in vivo requires a systematic approach, from selecting the right animal model to detailed physiological and molecular analysis.
General Experimental Workflow
A typical workflow involves selecting a relevant disease model, establishing baseline measurements, administering the therapeutic, monitoring its physiological effects, and conducting terminal analyses to assess target engagement and tissue-level changes.
Key Methodologies
1. Animal Model Selection: The choice of animal model is critical for clinical relevance.
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension, useful for studying chronic effects.[13]
-
Angiotensin II-Infusion Model: This model induces hypertension by chronically infusing Ang II, directly implicating the target pathway.[14]
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: A model of volume-dependent hypertension.[14][15]
-
Renal Artery Ligation (e.g., 2K1C): A model of renovascular hypertension.[13][14]
2. Blood Pressure Monitoring:
-
Radiotelemetry (Gold Standard): Involves the surgical implantation of a pressure-sensing catheter (e.g., in the carotid artery or abdominal aorta) connected to a transmitter. This allows for continuous, conscious, and stress-free measurement of blood pressure, heart rate, and activity in freely moving animals.
-
Tail-Cuff Plethysmography: A non-invasive method suitable for repeated measurements, but can be influenced by animal stress and requires careful acclimatization.
3. Target Engagement and Pharmacodynamics:
-
Ex Vivo Autoradiography: After the final in vivo measurements, tissues like the kidney, heart, and aorta can be collected. Tissue sections are incubated with a radiolabeled ligand that binds to AT1R. The displacement of the radioligand in tissues from treated animals versus controls provides a quantitative measure of receptor occupancy by the therapeutic.
-
Receptor Binding Assays: An in vitro assay can be used to measure the level of AT1R blockade in plasma samples collected from the animals.[16] This involves incubating the plasma with cell membranes expressing AT1R and a radiolabeled Ang II analog to determine the degree of inhibition.[5][16]
-
Biomarker Analysis: Plasma or urine can be analyzed for biomarkers of RAS activation (e.g., renin, aldosterone) or end-organ damage (e.g., urinary albumin, creatinine).
Logical Framework: Epitope-Targeted vs. Conventional Blockade
The rationale for pursuing epitope-targeted therapies stems from the potential for enhanced precision. While both approaches aim to modulate AT1R activity, their interaction with the receptor is fundamentally different, which may lead to distinct downstream consequences. A biologic may, for instance, stabilize an inactive conformation of the receptor or prevent its interaction with specific signaling partners (e.g., β-arrestin), offering a more nuanced effect than simply blocking the ligand binding site.
Conclusion
Validating the in vivo functionality of AT1R epitope-targeted therapies requires rigorous preclinical evaluation. Compared to conventional ARBs, these biologics offer the potential for greater specificity and novel pharmacology. A well-designed in vivo study, utilizing appropriate hypertensive animal models and gold-standard physiological monitoring, is essential to characterize their efficacy, duration of action, and mechanism of engagement. The experimental framework and comparative data provided in this guide serve as a foundational resource for researchers aiming to advance these next-generation therapeutics.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of six commercially available angiotensin II type 1 receptor antibodies: AT1R antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jicrcr.com [jicrcr.com]
- 9. AT2R AUTOANTIBODIES BLOCK ANGIOTENSIN II AND AT1R AUTOANTIBODY-INDUCED VASOCONSTRICTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. scialert.net [scialert.net]
- 16. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linear versus Conformational Epitopes of the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibodies targeting linear versus conformational epitopes of the Angiotensin II Type 1 Receptor (AT1R), a critical G protein-coupled receptor in cardiovascular regulation. Understanding the characteristics of antibodies directed against different epitope types is crucial for the development of diagnostics, therapeutics, and research tools. This document summarizes key performance differences, supported by experimental data, and provides detailed methodologies for relevant assays.
Introduction to AT1R Epitopes
The Angiotensin II Type 1 Receptor is a transmembrane protein with extracellular loops that can serve as antigenic sites. Antibodies can recognize either linear or conformational epitopes on these loops.
-
Linear Epitopes: These are formed by a continuous sequence of amino acids in the protein's primary structure. Antibodies targeting linear epitopes can often recognize denatured proteins, making them useful in applications like Western blotting. A key linear epitope of AT1R is located on the second extracellular loop (ECL2).
-
Conformational Epitopes: These are composed of amino acids that are brought into close proximity by the protein's three-dimensional folding. These epitopes are present on the native, functional receptor. Autoantibodies found in certain diseases, such as preeclampsia and systemic sclerosis, often target conformational epitopes on the AT1R, acting as agonists and activating the receptor.
Quantitative Comparison of AT1R Antibodies
Direct quantitative comparison of monoclonal antibodies that specifically target a defined linear epitope versus a defined conformational epitope of AT1R is limited in publicly available literature. However, a comparison can be drawn from studies on monoclonal antibodies generated against linear peptides and the functional characteristics of patient-derived autoantibodies that recognize the native receptor.
| Characteristic | Antibody to Linear Epitope (Mouse Monoclonal) | Antibody to Conformational Epitope (Human Autoantibodies) |
| Antigen | Synthetic peptide of the second extracellular loop (ECL2) of AT1R. | Native, cell-surface expressed AT1R. |
| Binding Specificity | Recognizes a specific, continuous amino acid sequence. | Recognizes the three-dimensional structure of the receptor. |
| Binding Kinetics | Specific kinetic constants (Kon, Koff, KD) can be determined. | Data for specific monoclonal autoantibodies are not readily available; typically measured as titers in patient serum. |
| Functional Activity | Agonistic; can induce vasoconstriction and increase cardiomyocyte beat frequency.[1] | Agonistic; associated with increased blood pressure and pathological signaling in patients.[2][3] |
| Potency | A concentration of 10-8 mol/L of a mouse monoclonal antibody showed significant agonistic effects.[1] | Varies among patients; functional effects are observed with purified IgG from patient sera. |
Functional Implications of Epitope Recognition
The type of epitope an antibody recognizes has significant functional consequences.
Antibodies to Linear Epitopes: A mouse monoclonal antibody (AT1-mAb) generated by immunizing with a synthetic peptide from the AT1R second extracellular loop (a linear epitope) has been shown to possess agonistic activity.[1] This antibody was able to:
-
Induce vasoconstriction in isolated mouse thoracic aorta rings.[1]
-
Increase the beating frequency of cultured neonatal rat cardiomyocytes.[1]
-
Increase the blood pressure in mice upon intravenous injection.[1]
These effects mimic those of angiotensin II, the natural ligand for AT1R, and are blockable by AT1R antagonists, confirming the specificity of the antibody's action.[1]
Antibodies to Conformational Epitopes: Autoantibodies from patients with preeclampsia and systemic sclerosis target the native AT1R on the cell surface, implying recognition of a conformational epitope. These antibodies are also agonistic and have been linked to the pathology of these diseases.[2][4][5] Studies have shown that immunoglobulin G (IgG) purified from these patients can:
-
Stimulate the AT1 receptor in cultured neonatal rat cardiomyocytes, increasing their beating rate.[2]
-
Activate signaling pathways downstream of AT1R, such as the protein kinase C (PKC) pathway.[2]
-
Induce features of systemic sclerosis pathogenesis in animal models.[4][5]
The stimulatory effects of these autoantibodies are often prolonged compared to the natural ligand, potentially due to differences in receptor internalization and signaling.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of antibody binding to AT1R, it is essential to visualize the downstream signaling pathways and the experimental workflows used to study them.
AT1R Signaling Pathways
AT1R activation, either by its natural ligand Angiotensin II or by agonistic antibodies, triggers multiple intracellular signaling cascades. The primary pathway involves coupling to Gq/11 proteins, leading to downstream effects like vasoconstriction and cell growth. Another important pathway is the G-protein-independent signaling mediated by β-arrestin.
Figure 1. Simplified AT1R signaling pathways.
Experimental Workflow: Antibody Characterization
A typical workflow for characterizing antibodies against AT1R involves several stages, from initial screening to functional validation.
Figure 2. Experimental workflow for AT1R antibody characterization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the characterization of AT1R antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for AT1R Antibody Detection
This protocol describes a sandwich ELISA for the detection of antibodies against AT1R.
Materials:
-
Microtiter plates pre-coated with human AT1R protein
-
Serum samples, standards, and controls
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Diluent Buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-human or anti-mouse IgG secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute serum samples (e.g., 1:100) in Diluent Buffer. Prepare a standard curve using provided standards.
-
Binding: Add 100 µL of diluted samples, standards, or controls to the appropriate wells of the AT1R-coated plate.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature or 4°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it on a clean paper towel to remove any remaining buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Detection: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Analysis: Calculate the concentration of AT1R antibodies in the samples by interpolating from the standard curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time interaction between an antibody (analyte) and immobilized AT1R (ligand) to determine binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified AT1R protein (ligand)
-
Purified anti-AT1R antibody (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified AT1R protein over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the AT1R protein to subtract non-specific binding.
-
-
Analyte Injection (Binding Analysis):
-
Prepare a series of dilutions of the anti-AT1R antibody in running buffer.
-
Inject the antibody solutions sequentially over the ligand and reference surfaces at a constant flow rate, starting with the lowest concentration.
-
Each injection cycle consists of:
-
Association Phase: The antibody flows over the sensor surface, and binding is recorded.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the antibody is recorded.
-
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody from the ligand, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference flow cell data.
-
The association rate constant (kon) and dissociation rate constant (koff) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled AT1R.
Materials:
-
A cell line expressing AT1R (e.g., HEK293-AT1R)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Anti-AT1R antibody and control solutions
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the AT1R-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be included if necessary.
-
Remove the culture medium from the cells and add 100 µL of the dye solution to each well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow the cells to take up the dye.
-
Assay:
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's fluidics module, inject the anti-AT1R antibody solution (or agonist/control) into the wells.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of peak to baseline fluorescence (F/F0) against the antibody concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The distinction between linear and conformational epitopes of AT1R is fundamental to understanding antibody function and its implications in health and disease. Antibodies generated against linear peptides of the AT1R ECL2 can exhibit agonistic activity, providing valuable tools for research. However, the majority of naturally occurring, disease-associated autoantibodies recognize the complex conformational structure of the native receptor, leading to potent and sustained activation. The experimental protocols provided in this guide offer a framework for the detailed characterization of these different types of antibodies, which is essential for advancing research and development in the field of cardiovascular medicine.
References
- 1. Preparation and Biological Activity of the Monoclonal Antibody against the Second Extracellular Loop of the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patients with preeclampsia develop agonistic autoantibodies against the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ard.bmj.com [ard.bmj.com]
Validating the Neutralization of Autoantibodies by AT1R Epitope Mimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two promising strategies for neutralizing pathogenic autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1R): a retro-inverso peptide mimetic and small molecule allosteric modulators. The agonistic activation of AT1R by these autoantibodies is implicated in the pathophysiology of various diseases, including preeclampsia, systemic sclerosis, and hypertension. This document summarizes key experimental data, details the underlying methodologies, and visualizes the relevant biological pathways and experimental workflows to aid researchers in evaluating these therapeutic approaches.
Comparative Performance of AT1R Autoantibody Neutralizers
The following tables summarize the quantitative data on the efficacy of a retro-inverso D-amino acid (RID) peptide mimetic and novel small molecule allosteric modulators in neutralizing AT1R autoantibodies.
Table 1: In Vitro Neutralization of AT1R Autoantibody Activity
| Neutralizing Agent | Assay Type | Cell Line | Measurement | Result |
| Retro-Inverso Peptide (d-QSEYHFA) | AT1R Activation Assay | CHO cells | Inhibition of autoantibody-induced AT1R activation | Significant suppression of AT1R activity[1][2] |
| Small Molecule (DCP1-3) | IgG Binding Assay | HEK-AT1R cells | IC50 for inhibiting IgG binding | 2.9 nM[3] |
| Small Molecule (DCP1-16) | IgG Binding Assay | HEK-AT1R cells | IC50 for inhibiting IgG binding | 0.6 nM[3] |
| Small Molecule (DCP1-3) | AngIV-induced Calcium Response | HEK-AT1R cells | IC50 for NAM effect | 0.29 µM[3] |
| Small Molecule (DCP1-16) | AngIV-induced Calcium Response | HEK-AT1R cells | IC50 for NAM effect | 3.5 µM[3] |
Table 2: In Vivo Efficacy of AT1R Autoantibody Neutralization
| Neutralizing Agent | Animal Model | Parameter Measured | Result |
| Retro-Inverso Peptide (d-QSEYHFA) | Rabbit (immunized with AT1R epitope) | Mean Arterial Pressure (MAP) | Reduction from 122±11 mmHg to 82±6 mmHg after a single 1 mg/kg IV injection.[1][2] |
| Small Molecules (DCP1-3, DCP1-16) | Not yet reported | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of AT1R Autoantibodies in Rabbits (for peptide mimetic testing)
-
Immunogen: A multiple antigenic peptide containing the this compound sequence AFHYESQ.
-
Animal Model: New Zealand White rabbits.
-
Immunization Schedule: Rabbits are immunized with the peptide, followed by booster injections at weeks 2 and 4.
-
Antibody Titer Measurement: Serum is collected, and antibody titers are determined by ELISA using plates coated with the this compound peptide.[2]
In Vitro AT1R Activation Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human AT1R.
-
Principle: This assay measures the activation of the AT1R by detecting the recruitment of β-arrestin to the receptor upon activation.
-
Procedure:
-
CHO-AT1R cells are plated in 96-well plates.
-
Serum containing AT1R autoantibodies is added to the cells.
-
In neutralization experiments, the serum is pre-incubated with the retro-inverso peptide or small molecule inhibitor before being added to the cells.
-
β-arrestin recruitment is quantified using a commercially available assay system (e.g., DiscoveRx).
-
The results are often expressed as a percentage of the response induced by a known AT1R agonist like Angiotensin II.[4]
-
IgG Binding Inhibition Assay (for small molecule testing)
-
Cell Line: HEK293 cells stably expressing AT1R (HEK-AT1R).
-
Principle: This assay quantifies the ability of a compound to inhibit the binding of a polyclonal antibody (surrogate for autoantibody) to the AT1R expressed on the cell surface.
-
Procedure:
-
HEK-AT1R cells are incubated with the small molecule inhibitors at various concentrations.
-
A rabbit polyclonal antibody targeting the second extracellular loop of AT1R is then added.
-
The amount of bound antibody is detected using a fluorescently labeled secondary antibody and quantified by flow cytometry or a plate-based reader.
-
IC50 values are calculated from the dose-response curves.[3]
-
Measurement of Intracellular Calcium Response
-
Cell Line: HEK293 cells expressing AT1R.
-
Principle: AT1R activation leads to an increase in intracellular calcium concentration. This assay measures the ability of small molecules to act as negative allosteric modulators (NAMs) of agonist-induced calcium signaling.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then treated with the small molecule inhibitor.
-
An AT1R agonist (e.g., Angiotensin IV) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.
-
The inhibitory effect of the small molecules is determined by the reduction in the agonist-induced calcium signal.[3]
-
In Vivo Blood Pressure Measurement
-
Animal Model: Rabbits with induced hypertension from AT1R autoantibodies.
-
Procedure:
-
A catheter is placed in the central ear artery of the anesthetized rabbit for continuous blood pressure monitoring.
-
Baseline mean arterial pressure (MAP) is recorded.
-
The retro-inverso peptide mimetic is administered via a single intravenous bolus injection.
-
MAP is continuously monitored to assess the effect of the peptide on blood pressure.[1][2]
-
Visualizing the Landscape of AT1R Autoantibody Neutralization
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: AT1R autoantibody signaling pathway.
References
- 1. Conformational Profiling of the AT1 Angiotensin II Receptor Reflects Biased Agonism, G Protein Coupling, and Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of AT1R-activating autoantibodies in primary aldosteronism: AT1R autoantibodies in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AT1R Epitope-Based Vaccines
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin II type 1 receptor (AT1R) is a key component of this system, and its overactivation is implicated in the pathogenesis of hypertension and related end-organ damage. Consequently, AT1R has emerged as a promising target for therapeutic intervention. This guide provides a comparative analysis of the preclinical efficacy of different epitope-based vaccines targeting AT1R, offering a valuable resource for researchers in the field of cardiovascular drug development.
Quantitative Efficacy of AT1R Epitope-Based Vaccines
The following tables summarize the key quantitative data from preclinical studies evaluating different this compound-based vaccines. These studies primarily utilize spontaneously hypertensive rats (SHR) and Angiotensin II-induced hypertensive mouse models to assess the anti-hypertensive effects of the vaccines.
Table 1: Comparison of Blood Pressure Reduction by Different this compound-Based Vaccines
| Vaccine ID | Epitope Sequence/Region | Animal Model | Maximum Systolic Blood Pressure (SBP) Reduction (mmHg) | Control Group SBP (mmHg) | Vaccinated Group SBP (mmHg) | Citation |
| ATRQβ-001 | Human AT1R ECL2 (ATR-001) | Ang II-induced hypertensive mice | 35 | 178 ± 6 | 143 ± 4 | [1][2] |
| Spontaneously Hypertensive Rats (SHR) | 19 | 192 ± 3 | 173 ± 2 | [1][2] | ||
| ATR12181 | Rat AT1R ECL2 | Spontaneously Hypertensive Rats (SHR) | ~20 | Not explicitly stated in direct comparison | Significantly lower than control | [3][4] |
| ATR12185 | Rat AT1R N-terminus | Spontaneously Hypertensive Rats (SHR) | No significant change | Not explicitly stated in direct comparison | No significant change from control | [3][4] |
| ATR10014 | Rat AT1R N-terminus | Spontaneously Hypertensive Rats (SHR) | No significant change | Not explicitly stated in direct comparison | No significant change from control | [3][4] |
Table 2: Antibody Titers Induced by Different this compound-Based Vaccines
| Vaccine ID | Animal Model | Peak Antibody Titer | Time to Peak Titer | Citation |
| ATRQβ-001 | Ang II-induced hypertensive mice | High | Day 27 | [1] |
| Spontaneously Hypertensive Rats (SHR) | 1:8000 - 1:16000 | Day 42 | [1] | |
| ATR12181 | Spontaneously Hypertensive Rats (SHR) | High (Specific values not provided) | Not specified | [5][6] |
| ATR12185 | Spontaneously Hypertensive Rats (SHR) | Antibodies produced | Not specified | [3][4] |
| ATR10014 | Spontaneously Hypertensive Rats (SHR) | Antibodies produced | Not specified | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound-based vaccines.
Indirect Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is a generalized procedure based on standard ELISA techniques for quantifying serum antibody titers against the vaccine epitope.
Materials:
-
96-well microtiter plates
-
Synthetic peptide corresponding to the this compound
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Serum samples from vaccinated and control animals
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rat or anti-mouse IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the synthetic peptide to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting from 1:100). Add 100 µL of each diluted serum sample to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution of serum that gives a positive reading above a predetermined cut-off value (e.g., twice the absorbance of the pre-immune serum).
Non-invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)
This protocol outlines the standard procedure for measuring systolic blood pressure in rats or mice using the tail-cuff method.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, an occlusion cuff, a volume pressure recording sensor, and a control unit)
-
Warming platform
-
Infrared thermometer
Procedure:
-
Acclimatization: Acclimate the animals to the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations. This involves placing them in the restrainers for short periods.
-
Animal Preparation: Place the rodent in an appropriately sized restrainer.
-
Warming: Place the restrainer on a warming platform to maintain the animal's body temperature and promote vasodilation of the tail artery, which is essential for accurate measurements. Monitor the tail temperature with an infrared thermometer, aiming for a temperature of 32-35°C.[7]
-
Cuff Placement: Securely place the occlusion cuff and the volume pressure recording sensor cuff at the base of the animal's tail.
-
Measurement Cycles: The system will automatically inflate the occlusion cuff to a pressure sufficient to stop blood flow and then gradually deflate it. The sensor detects the return of blood flow, and the system records the systolic blood pressure.
-
Data Acquisition: Perform multiple measurement cycles (e.g., 10-20 cycles) for each animal and average the readings to obtain a reliable blood pressure value. Discard the initial few readings to allow the animal to stabilize.
Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
This protocol describes the Masson's trichrome staining method to assess the degree of fibrosis in cardiac tissue.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
-
Ethanol series (for dehydration)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Mordanting: Incubate the slides in pre-warmed Bouin's solution for 1 hour at 56°C to improve staining quality.
-
Washing: Wash the slides in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain the nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Washing: Wash in running tap water.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Washing: Rinse with deionized water.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer the slides directly to aniline blue solution and stain for 5-10 minutes.
-
Washing: Rinse with deionized water.
-
Final Differentiation: Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Under a microscope, collagen fibers will be stained blue, nuclei will be black, and the myocardium will be stained red. The extent of fibrosis can be quantified using image analysis software.[8][9][10][11]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures relevant to the evaluation of this compound-based vaccines.
Caption: Angiotensin II/AT1R signaling pathway and the inhibitory mechanism of AT1R vaccines.
Caption: General experimental workflow for preclinical evaluation of this compound-based vaccines.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effectiveness and safety of a therapeutic vaccine against angiotensin II receptor type 1 in hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of active immunization against angiotensin II type 1 (AT1) receptor on hypertension & arterial remodelling in spontaneously hypertensive rats (SHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of active immunization against angiotensin II type 1 (AT1) receptor on hypertension & arterial remodelling in spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target organ protection from a novel angiotensin II receptor (AT1) vaccine ATR12181 in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 7. youtube.com [youtube.com]
- 8. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections [mdpi.com]
- 9. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Diagnostic Accuracy of AT1R Epitope-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The detection of autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1R) is gaining prominence in the research and clinical investigation of various pathologies, including preeclampsia, hypertension, and organ transplant rejection. These autoantibodies, particularly those targeting specific functional epitopes, can act as agonists, contributing to disease pathogenesis. Consequently, the accurate and reliable measurement of these autoantibodies is crucial for diagnostics, prognostics, and the development of targeted therapies. This guide provides a comprehensive comparison of the primary assay platforms used to detect and quantify AT1R autoantibodies, focusing on their diagnostic accuracy and the experimental data supporting their use.
Comparison of Diagnostic Accuracy
The two main methodologies for detecting AT1R autoantibodies are Enzyme-Linked Immunosorbent Assays (ELISA) and cell-based functional assays. Each approach presents distinct advantages and limitations in terms of diagnostic performance.
Table 1: Comparison of Diagnostic Accuracy of AT1R Autoantibody Assays
| Assay Type | Disease Context | Sensitivity | Specificity | Key Findings |
| ELISA | Systemic Sclerosis | 55%[1] | 66%[1] | Moderate sensitivity and specificity. Strong correlation with anti-topoisomerase I and anti-endothelin receptor type A antibodies.[1] |
| Primary Aldosteronism | 32% (overall) | - | Lower sensitivity compared to functional assays. Detected autoantibodies in 42% of IAH and 23% of APA patients.[2] | |
| Preeclampsia | - | - | One ELISA kit showed significantly higher AT1R-Ab levels in preeclamptic patients compared to other groups, while another did not show significant differences.[3] | |
| Kidney Transplant Rejection | 88% | 100% | High specificity and good sensitivity reported for a commercial ELISA kit (CellTrend).[4] | |
| Functional Assay (Luminometric/Bioassay) | Systemic Sclerosis | 52%[1] | 53%[1] | Similar sensitivity but lower specificity compared to ELISA in this context. Did not correlate with ELISA results.[1] |
| Primary Aldosteronism | 60% (overall) | - | Higher sensitivity than ELISA. Detected autoantibodies in 75% of IAH and 46% of APA patients.[2] | |
| Preeclampsia | ~95% | - | A sensitive luciferase bioassay detected a high prevalence of AT1R autoantibodies, with titers correlating to disease severity.[5] |
IAH: Idiopathic Hyperaldosteronism; APA: Aldosterone-Producing Adenoma. Data is compiled from multiple studies and different assay kits, which may contribute to variability.
Experimental Protocols
Detailed and standardized protocols are paramount for ensuring the reproducibility and accuracy of AT1R autoantibody measurements. Below are representative protocols for the main assay types.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs for AT1R autoantibodies are typically sandwich or competitive assays. The following is a generalized protocol for a sandwich ELISA.
Materials:
-
Microtiter plates pre-coated with recombinant human AT1R or a specific epitope peptide.
-
Patient serum or plasma samples.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
HRP-conjugated secondary antibody (anti-human IgG).
-
TMB substrate solution.
-
Stop solution (e.g., 0.5 M H₂SO₄).
-
Plate reader.
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature.
-
Sample Incubation: Add 100 µL of diluted patient serum/plasma and standards to the appropriate wells of the AT1R-coated microplate. Incubate for 1-2 hours at 37°C or as specified by the kit manufacturer.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader. The concentration of AT1R autoantibodies is determined by comparing the sample absorbance to a standard curve.
Cell-Based Functional Assay
Functional assays measure the biological activity of AT1R autoantibodies, such as their ability to activate the receptor. The following protocol describes a common method using a reporter gene assay in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably transfected with the human AT1R and a reporter gene construct (e.g., luciferase or β-galactosidase linked to a cAMP response element).
-
Cell culture medium and supplements.
-
Patient serum or plasma samples.
-
Assay buffer.
-
Lysis buffer (if using an intracellular reporter).
-
Substrate for the reporter enzyme (e.g., luciferin).
-
Luminometer or spectrophotometer.
-
AT1R antagonist (e.g., Losartan) for specificity control.
Procedure:
-
Cell Seeding: Seed the transfected CHO cells into a 96-well cell culture plate and allow them to adhere and grow to a suitable confluency.
-
Sample Preparation: Dilute patient sera and controls in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the diluted sera. For specificity control, a parallel set of wells should be pre-incubated with an AT1R antagonist like Losartan before adding the patient samples.
-
Incubation: Incubate the plate for a period sufficient to allow for receptor activation and reporter gene expression (typically 4-6 hours).
-
Cell Lysis (if applicable): If the reporter is intracellular, wash the cells and add lysis buffer.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the signal (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: The functional activity of the autoantibodies is determined by the increase in reporter signal compared to control wells. The specificity is confirmed by the inhibition of the signal in the presence of the AT1R antagonist.
Visualizing Key Processes
To better understand the underlying biology and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive and HTS-compatible reporter gene assay for functional analysis of human adenosine A2a receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin receptor agonistic autoantibody is highly prevalent in preeclampsia: correlation with disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of Ligands Targeting the AT1R Epitope
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of various ligands to the Angiotensin II Type 1 Receptor (AT1R), a critical target in the management of cardiovascular diseases. The data presented herein, compiled from peer-reviewed studies, offers insights into the molecular interactions that govern the pharmacological effects of these compounds.
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the renin-angiotensin system, regulating blood pressure and cardiovascular homeostasis. Ligands targeting AT1R can be broadly categorized as agonists, antagonists (sartans), and biased agonists, each eliciting distinct physiological responses based on their unique binding properties and subsequent signaling pathway activation. Understanding the binding kinetics—specifically the association (k_on) and dissociation (k_off) rates—of these ligands is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.
Comparative Analysis of Ligand Binding Kinetics
The binding of a ligand to AT1R is a dynamic process characterized by an initial association and a subsequent dissociation. The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (K_d) or inhibitor constant (K_i), which reflects the ligand's affinity for the receptor. A lower K_d or K_i value indicates a higher binding affinity.
| Ligand Class | Ligand | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d / K_i (nM) | t½ (min) |
| Endogenous Agonist | Angiotensin II | N/A | 0.00096[1] | ~1.8-18.4[2] | ~12[1] |
| Antagonists (Sartans) | Candesartan | N/A | 0.00017[1] | ~7.4[1] | ~66[1] |
| Valsartan | N/A | N/A | 2.38[3] | N/A | |
| Olmesartan | N/A | Slow | ~1.2-25.5[2] | ~72[4] | |
| Losartan | N/A | Fast | N/A | N/A | |
| Biased Agonist | TRV026 | N/A | N/A | N/A | N/A |
Key Observations:
-
Candesartan and Olmesartan exhibit slow dissociation rates from the AT1R, a characteristic often referred to as "insurmountable" antagonism. This prolonged receptor occupancy may contribute to their long-lasting therapeutic effects.[1][4][5][6][7]
-
The endogenous agonist, Angiotensin II , has a relatively faster dissociation rate compared to insurmountable antagonists, allowing for dynamic regulation of receptor activity.[1]
-
While specific kinetic data for the biased agonist TRV026 is not widely available, its mechanism of action involves selectively activating the β-arrestin pathway over the Gq pathway.[8]
Experimental Protocols
The binding kinetics and affinity data presented in this guide are primarily determined using radioligand binding assays.
Membrane Preparation
-
Cell Culture and Harvesting: Cells stably or transiently expressing the human AT1R (e.g., HEK293 or CHO cells) are cultured to a high density. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping.
-
Homogenization: The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenization is performed using a Dounce homogenizer or a similar device to disrupt the cell membranes.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. A low-speed spin removes nuclei and intact cells, followed by a high-speed centrifugation to pellet the membranes.
-
Washing and Storage: The membrane pellet is washed with fresh homogenization buffer to remove cytosolic proteins and then resuspended in a storage buffer, often containing a cryoprotectant like sucrose. The membrane preparations are aliquoted and stored at -80°C until use.
Radioligand Binding Assay (Competition Assay)
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]candesartan or ¹²⁵I-Angiotensin II), and varying concentrations of the unlabeled competitor ligand.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The key step is the rapid separation of the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the competitor ligand (the concentration that inhibits 50% of the specific binding of the radioligand). The K_i value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The binding of different ligands to the AT1R can initiate distinct downstream signaling cascades. Agonists typically activate the Gq protein pathway, leading to vasoconstriction and other classical effects of angiotensin II. In contrast, biased agonists preferentially activate the β-arrestin pathway, which can have different, and in some cases, beneficial cardiovascular effects.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
Confirming Allosteric Modulation of the Angiotensin II Type 1 Receptor Through its Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of approaches to confirm the allosteric modulation of the Angiotensin II Type 1 Receptor (AT1R), with a specific focus on targeting the receptor's extracellular epitope. We present supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical area of pharmacology.
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in cardiovascular regulation.[1] Beyond its classical activation by the orthosteric ligand Angiotensin II (AngII), AT1R function can be finely tuned by allosteric modulators. These molecules bind to a site topographically distinct from the AngII binding pocket, offering the potential for greater selectivity and a more nuanced pharmacological response.[2][3] A key emerging area of interest is the allosteric site located within the second extracellular loop (ECL2), which also serves as an epitope for autoantibodies implicated in diseases like preeclampsia.[4][5][6][7] This guide compares methodologies to identify and validate allosteric modulators targeting this epitope.
Comparison of Allosteric Modulators Targeting the AT1R Epitope
Recent research has identified a cryptic, druggable allosteric pocket within the ECL2 of the AT1R.[2][4][5] High-throughput virtual screening has led to the discovery of small molecule compounds, such as the DCP1 series, that act as negative allosteric modulators (NAMs) of AngII signaling.[4][6] These compounds provide a valuable tool for studying AT1R allostery and represent a potential therapeutic avenue for conditions driven by AT1R overactivity or autoantibody stimulation.[5][7]
Data Presentation: Efficacy of Allosteric Modulators
The following table summarizes the effects of representative allosteric modulators on AT1R function, based on published experimental data. These compounds demonstrate the ability to modulate the receptor's response to its natural agonist, AngII.
| Allosteric Modulator | Modulator Type | Effect on AngII-Induced Calcium Release | Effect on AngII-Induced Vasoconstriction | Effect on Autoantibody Binding | Key Findings |
| DCP1-3 | NAM | Inhibition | Inhibition | Inhibition | Demonstrates efficacy in blocking both agonist and autoantibody-mediated AT1R activation in cellular and ex vivo models.[4][5][6] |
| DCP1-16 | NAM | Inhibition | Inhibition | Inhibition | Similar to DCP1-3, effectively blocks AT1R signaling and autoantibody binding, highlighting a shared mechanism of action.[4][5][6] |
| AT1R Autoantibodies | PAM/Agonist | Enhancement | Enhancement | N/A | Act as positive allosteric modulators (PAMs) or direct agonists, enhancing AngII signaling and contributing to pathology.[2][4][7] |
| Mechanical Stretch | Biased Allosteric Modulator | No direct effect on AngII-Gq pathway | N/A | N/A | Induces a β-arrestin-biased signaling cascade, independent of the orthosteric ligand.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to AT1R allosteric modulation. Below are protocols for key experiments cited in the literature.
High-Throughput Virtual Screening (HTVS)
Objective: To identify potential small molecule binders to the allosteric pocket of AT1R.
Methodology:
-
Receptor Structure Preparation: Utilize crystal structures of AT1R (e.g., PDB IDs: 4YAY, 4ZUD) as templates.[9]
-
Molecular Dynamics (MD) Simulation: Perform MD simulations to explore the conformational flexibility of the ECL2 and identify cryptic allosteric pockets that may not be apparent in static crystal structures.[2][4]
-
Virtual Screening: Use computational docking programs to screen large small-molecule libraries against the identified allosteric pocket.
-
Hit Selection: Rank the compounds based on their predicted binding affinity and interaction with key residues within the allosteric site. The top hits are then procured for experimental validation.[4][6]
Radioligand Binding Assays
Objective: To determine if the allosteric modulator affects the binding of an orthosteric ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing AT1R (e.g., HEK293-AT1R).
-
Binding Reaction: Incubate the membranes with a radiolabeled orthosteric ligand (e.g., ¹²⁵I-AngII or ¹²⁵I-AngIV) in the presence and absence of the putative allosteric modulator at various concentrations.[6]
-
Separation and Counting: Separate bound from free radioligand by rapid filtration.
-
Data Analysis: Measure the radioactivity of the filters to quantify the amount of bound ligand. A shift in the affinity (Kd) or binding capacity (Bmax) of the radioligand in the presence of the modulator indicates an allosteric interaction. Notably, some NAMs may not affect orthosteric ligand binding but still inhibit signaling.[7]
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of the allosteric modulator on AngII-induced Gq-mediated signaling.
Methodology:
-
Cell Culture: Plate AT1R-expressing cells in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with the allosteric modulator or vehicle control.
-
Agonist Stimulation: Stimulate the cells with varying concentrations of AngII.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. A decrease in the potency (EC₅₀) or efficacy (Emax) of AngII-induced calcium release in the presence of the modulator confirms negative allosteric modulation.[4][5]
Ex Vivo Artery Contraction Assay
Objective: To assess the physiological effect of the allosteric modulator on a native system.
Methodology:
-
Tissue Preparation: Isolate renal or iliac artery segments from mice.[4]
-
Myograph Mounting: Mount the artery segments in a myograph chamber containing physiological salt solution.
-
Compound Treatment: Pre-incubate the tissues with the allosteric modulator.
-
Agonist-Induced Contraction: Induce contraction by adding cumulative concentrations of AngII.
-
Tension Measurement: Record the isometric tension generated by the artery segments. A rightward shift in the AngII concentration-response curve or a reduction in the maximal contraction demonstrates the NAM effect of the compound in a physiological context.[4][5]
Visualizing a Key Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the AT1R signaling pathway and a typical experimental workflow for identifying allosteric modulators.
Caption: AT1R signaling pathway showing orthosteric and allosteric modulation.
References
- 1. Unraveling allostery within the angiotensin II type 1 receptor for Gαq and β-arrestin coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the allostery of angiotensin II type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the allostery of angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. Scholars@Duke publication: Allosteric modulation of β-arrestin-biased angiotensin II type 1 receptor signaling by membrane stretch. [scholars.duke.edu]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to the Angiotensin II Type 1 Receptor (AT1R) Epitope in Different Activation States
The Angiotensin II Type 1 Receptor (AT1R), a prototypical G protein-coupled receptor (GPCR), is a central regulator of blood pressure and cardiovascular homeostasis, making it a critical therapeutic target for hypertension and heart failure.[1][2] The receptor's function is intimately linked to its conformational state, which is modulated by the binding of various ligands, including the endogenous agonist Angiotensin II (AngII), synthetic antagonists (ARBs), and biased agonists.[2][3] Understanding the structural nuances of the AT1R epitope—the region recognized by ligands and antibodies—across its inactive, active, and intermediate conformations is paramount for the rational design of novel therapeutics with improved efficacy and specificity.
This guide provides an objective comparison of the AT1R structure in its different activation states, supported by experimental data from X-ray crystallography and cryo-electron microscopy (cryo-EM). It details the key conformational changes, presents quantitative data in a comparative table, outlines the experimental methodologies used for structure determination, and illustrates the associated signaling pathways.
Structural Comparison of AT1R Activation States
The transition from an inactive to a fully active state in AT1R involves significant conformational rearrangements throughout the receptor, particularly in the transmembrane (TM) helices and the extracellular loops (ECLs) that form the ligand-binding epitope.
-
Inactive State: In the absence of an agonist or when bound to an inverse agonist/antagonist like olmesartan or ZD7155, AT1R adopts an inactive conformation.[2][4] This state is characterized by an "ionic lock" interaction that stabilizes the receptor's core.[5] The extracellular region, particularly ECL2, forms a β-hairpin structure which serves as a crucial epitope for ligand and autoantibody recognition.[2][6] Two disulfide bonds, Cys18-Cys274 (N-terminus to ECL3) and Cys101-Cys180 (TM3 to ECL2), further stabilize this conformation.[2][7]
-
Active State: The binding of the endogenous agonist AngII induces a cascade of conformational changes that lead to the active state.[8] The most dramatic rearrangement is a large, ~11Å outward displacement of the intracellular end of TM6 and a rotation of TM5, which opens a cavity to accommodate the G protein.[8] Concurrently, TM7 moves inward.[8] These movements are initiated by the C-terminal Phe8 residue of AngII, which pushes on key residues in the binding pocket, triggering a "phenylalanine ratchet" rearrangement between TM5 and TM6.[1][8] A major hydrogen bond network (MHN) inside the receptor acts as a key regulator, where interactions between residues like N1113.35 and N2957.46 are disrupted upon activation.[8][9]
-
Biased/Intermediate States: Biased agonists stabilize receptor conformations that preferentially activate one signaling pathway over another (e.g., β-arrestin over G protein).[3] For example, β-arrestin-biased ligands often have smaller residues at position 8 of the peptide, which do not induce the full complement of conformational changes seen with the full agonist AngII.[8] These intermediate states highlight the receptor's conformational plasticity. Molecular dynamics simulations show that even when bound to an agonist, the receptor samples a mixed ensemble of conformations, including both active and inactive states, with the specific ligand weighting the prevalence of each state.[3]
Quantitative Comparison of AT1R Structural States
The following table summarizes the key quantitative and qualitative differences between the primary activation states of AT1R based on available structural data.
| Feature | Inactive State (Antagonist-Bound) | Active State (Agonist/Gq-Bound) |
| Ligand Examples | Olmesartan, ZD7155 | Angiotensin II, Sar¹-AngII |
| PDB IDs | 4YAY, 4ZUD[8][10] | 6OS0, 7F6G[7][11] |
| TM6 Position | Inward, packed against the receptor core | Outward displacement of ~11 Å at the intracellular end |
| TM7 Position | Outward | Inward shift |
| Key Internal Network | Intact "ionic lock"; Hydrogen bond between N1113.35 and N2957.46 stabilizes the inactive state.[5][8] | Disrupted ionic lock; N1113.35 flips away from N2957.46.[8][9] |
| ECL2 Conformation | Forms a β-hairpin structure, serving as a defined epitope.[2] | The N-terminus and ECL2 form a twisted four-strand β-sheet with the agonist peptide.[1] |
| "Phenylalanine Ratchet" | Engaged in an inactive conformation. | Rearrangement between TM5 and TM6 defines the active state.[8] |
| Intracellular Cavity | Closed, preventing G protein binding. | Open, allowing for G protein or β-arrestin coupling. |
AT1R Signaling Pathways
AT1R activation initiates multiple downstream signaling cascades. The two primary pathways are the canonical Gq protein-dependent pathway and the G protein-independent β-arrestin pathway. The ability of different ligands to selectively engage these pathways is known as biased agonism.
References
- 1. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Selectivity and Diversity in Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
Validating the Clinical Relevance of AT1R Epitope Autoantibodies in Patient Cohorts: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the clinical relevance of autoantibodies targeting the Angiotensin II Type 1 Receptor (AT1R). It summarizes key experimental data, details protocols for crucial experiments, and visualizes complex biological and experimental processes to aid in the design and interpretation of studies in this field. The presence of agonistic autoantibodies against the AT1R has been implicated in the pathophysiology of various cardiovascular and autoimmune diseases, making their accurate detection and functional characterization critical for advancing both diagnostics and therapeutics.
Data Presentation: Comparison of Detection Methods and Clinical Findings
The validation of AT1R autoantibodies (AT1R-AAs) in patient cohorts relies on various detection methods, each with its own strengths and limitations. The choice of assay can significantly impact the reported prevalence and clinical correlations. Below is a summary of findings from key studies.
| Detection Method | Principle | Patient Cohort | Prevalence of AT1R-AAs | Key Clinical Associations | Reference |
| Functional Bioassay (AT1R-transfected cells) | Measures the agonistic activity of autoantibodies by detecting downstream signaling events (e.g., increased intracellular calcium or ERK1/2 phosphorylation). | Primary Aldosteronism (PA) | 75% in Idiopathic Adrenal Hyperplasia (IAH) and 46% in Aldosterone-Producing Adenoma (APA) patients showed bioactivity. | Autoantibody activity correlated modestly with mean arterial pressure and was suppressed by the AT1R blocker losartan. | [1] |
| Functional Bioassay (Cardiomyocyte Contraction) | Neonatal rat cardiomyocytes are used to detect the agonistic effect of AT1R-AAs, measured as an increase in contraction rate. | Refractory Hypertension | 59% of patients were positive for AT1R-AAs. | Prevalence of AT1R-AAs increased with rising systolic blood pressure. | [2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detects the binding of autoantibodies to a specific AT1R epitope, typically a peptide from the second extracellular loop (ECL2). | Primary Aldosteronism (PA) | 42% in IAH and 23% in APA patients were positive. | ELISA was found to be less sensitive than the functional bioassay, with some bioactive samples testing negative. | [1] |
| ELISA (Full-length AT1R) | Uses the full-length recombinant AT1R as the antigen to capture autoantibodies. | Preeclampsia, Primary Aldosteronism, Primary Hypertension | Preeclampsia patients showed significantly higher AT1R-Ab levels compared to other groups. | In PA, higher functional AT1R-Ab levels were associated with bilateral adrenal hyperplasia. | [3] |
| Kidney Transplant Recipients | Pretransplant serum samples were tested for AT1R-Abs. | Kidney Transplant Recipients | 59.0% of recipients had detectable pretransplant AT1R-Abs. | Patients positive for AT1R-Abs had a significantly higher incidence of biopsy-proven acute rejection (27.6% vs. 10.3%). | [4] |
| Systemic Sclerosis (SSc) | Circulating AT1R autoantibodies were measured. | Systemic Sclerosis | Increased levels of circulating AT1R-AAs were found. | High serum levels of AT1R-AAs predicted mortality, pulmonary arterial hypertension, and digital ulcers. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings across different studies.
AT1R Autoantibody Functional Bioassay (Cell-Based)
This method assesses the functional, agonistic activity of autoantibodies in patient sera.
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human AT1R.
-
Sample Preparation: IgG is purified from patient and control sera.
-
Assay Principle: The assay measures the activation of downstream signaling pathways upon incubation of the AT1R-transfected cells with purified IgG. Common readouts include:
-
Intracellular Calcium Mobilization: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The change in fluorescence upon addition of IgG is measured using a fluorometer.[6]
-
ERK1/2 Phosphorylation: Following incubation with IgG, cells are lysed, and the level of phosphorylated ERK1/2 is quantified using methods like AlphaLISA or Western blot.[6]
-
-
Controls:
-
Positive Control: Angiotensin II (Ang II), the natural ligand for AT1R.
-
Negative Control: IgG from healthy, normotensive individuals.
-
Specificity Control: The assay is performed in the presence of an AT1R-specific antagonist, such as losartan or candesartan, to confirm that the observed effect is mediated through AT1R.[1][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for AT1R Autoantibody Detection
ELISA is a high-throughput method for detecting the presence of autoantibodies that bind to AT1R epitopes.
-
Antigen Coating: Microtiter plates are coated with either:
-
Sample Incubation: Diluted patient sera or purified IgG is added to the wells and incubated to allow for antibody binding.
-
Detection:
-
A secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes human IgG is added.
-
A substrate for the enzyme is then added, and the resulting colorimetric or chemiluminescent signal is measured. The intensity of the signal is proportional to the amount of bound AT1R autoantibody.
-
-
Standardization: A standard curve using known concentrations of a monoclonal AT1R antibody can be used to quantify the autoantibody levels.
Mandatory Visualizations
Signaling Pathways of AT1R Activation by Autoantibodies
Caption: Agonistic autoantibodies activate AT1R, initiating downstream signaling cascades.
Experimental Workflow for Validating AT1R Autoantibodies
Caption: Workflow for the detection and functional validation of AT1R autoantibodies.
References
- 1. Prevalence of AT1R-activating autoantibodies in primary aldosteronism: AT1R autoantibodies in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin Receptor Agonistic Autoantibodies and Hypertension: Preeclampsia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The clinicopathological relevance of pretransplant anti-angiotensin II type 1 receptor antibodies in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.infinite-science.de [journals.infinite-science.de]
- 7. Autoimmune Mechanisms Activating the Angiotensin AT1 Receptor in 'Primary' Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling AT1R Epitope
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the Angiotensin II Type 1 Receptor (AT1R) epitope. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe and efficient laboratory environment.
Immediate Safety and Handling Protocols
The AT1R epitope is a peptide and should be handled with care, following standard laboratory procedures for biologically active molecules.[1][2] While specific hazard information for the this compound is not extensively documented, it is prudent to treat it as a potentially hazardous chemical.[3] Always consult the Safety Data Sheet (SDS) if available for the specific product.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety.[4] The following table summarizes the recommended PPE for handling the this compound in both lyophilized and solubilized forms.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[5] Must meet appropriate safety standards (e.g., ANSI Z87.1).[5] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[5] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[5] Gloves should be changed immediately if contaminated.[3][5] Double gloving may be necessary for added protection.[5] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from potential contamination.[3][4][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to avoid inhalation of dust particles.[5][6][7] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to maintain the stability and integrity of the this compound.[1][8] Peptides are sensitive to temperature fluctuations, moisture, light, and oxidation.[1][9][10]
Receiving and Storage:
-
Inspection: Upon receipt, inspect the package for any damage.
-
Storage of Lyophilized Peptide: For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, -80°C in a tightly sealed container.[6][9][10] Protect from light by using an amber vial or by wrapping the container in foil.[8][9]
-
Hygroscopic Nature: Peptides can be hygroscopic.[6] Allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[5][6]
Reconstitution:
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water or a neutral pH buffer is suitable.[9] Hydrophobic peptides may require organic solvents like DMSO or acetonitrile.[1][9] Always consult the manufacturer's datasheet for specific instructions.
-
Procedure: Slowly add the solvent to the vial, allowing it to run down the side. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.[11]
-
Storage of Reconstituted Peptide: Peptide solutions are significantly less stable than their lyophilized form.[1][6][8] It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1][8][9] Store aliquots at -20°C or -80°C.[1] For short-term use, reconstituted peptides can be stored at 4°C for a few days.[9]
The following diagram illustrates the general workflow for handling the this compound.
AT1R Signaling Pathway
The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis.[12][13] The binding of its ligand, angiotensin II, or agonistic autoantibodies to an epitope on the second extracellular loop, activates downstream signaling cascades.[14][15][16]
Disposal Plan
Proper disposal of peptide waste is crucial to ensure laboratory safety and environmental compliance.[2] All materials contaminated with the this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[2][3]
-
Liquid Waste: Collect liquid peptide waste in a designated, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[2]
Decontamination/Inactivation:
For some peptide waste, a decontamination step may be required before final disposal. Always consult with your institution's EHS for specific protocols. A common method for peptide inactivation involves chemical degradation.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Chemical Degradation | Sodium Hypochlorite (Bleach) Solution (10%) | 30-60 minutes | Effective for many peptides.[3][17] The final solution may require neutralization before disposal.[3][18] |
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste management service.[2][3]
-
Ensure all waste containers are properly labeled with the contents and accumulation start date.[17]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experiments when working with the this compound.
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. genscript.com [genscript.com]
- 9. peptidesuk.com [peptidesuk.com]
- 10. shrinebio.com [shrinebio.com]
- 11. methodpeptides.com [methodpeptides.com]
- 12. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 13. Induced antibodies directed to the angiotensin receptor type 1 provoke skin and lung inflammation, dermal fibrosis and act species overarching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antibodies against Angiotensin II Type 1 and Endothelin A Receptors: Relevance and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
